4-Benzyloxy-quinoline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-11-17-15-9-5-4-8-14(15)16/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKVXNSGRJUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461647 | |
| Record name | 4-Benzyloxy-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101273-58-9 | |
| Record name | 4-Benzyloxy-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Quinoline Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzyloxyquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Comprising a benzene ring fused to a pyridine ring, this heterocyclic motif is foundational to a vast array of compounds with significant biological activity.[1] Historically, quinoline derivatives have been at the forefront of therapeutic advancements, from the development of antimalarial drugs like chloroquine to their contemporary use in designing targeted anticancer agents.[2][3] The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
This guide focuses on 4-benzyloxyquinoline, a key derivative that serves both as a valuable synthetic intermediate and a pharmacologically relevant entity. The introduction of a benzyloxy group at the C4 position not only modifies the molecule's biological profile but also provides a handle for further chemical transformations. We will explore the most efficient and reliable method for its synthesis—the Williamson ether synthesis—and detail the comprehensive analytical techniques required for its unambiguous characterization. This document is intended for researchers and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.
Part 1: Synthesis of 4-Benzyloxyquinoline via Williamson Ether Synthesis
The construction of the ether linkage in 4-benzyloxyquinoline is most effectively achieved through the Williamson ether synthesis. This classic SN2-type reaction involves the coupling of an alkoxide with a suitable electrophile, typically an alkyl halide.[4][5][6] In this specific case, the synthesis is best approached as a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient C4 position of the quinoline ring is activated for attack by a nucleophile.
The strategic rationale involves reacting sodium benzyloxide (the nucleophile) with 4-chloroquinoline (the electrophilic heteroaromatic halide). This pathway is superior to the alternative of reacting a 4-quinolone salt with benzyl chloride, as the former ensures a clean, high-yielding conversion.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
An In-Depth Technical Guide to 4-Benzyloxy-quinoline for the Modern Researcher
This guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and prospective applications of this molecule, supported by detailed experimental protocols and expert insights.
Introduction: The Quinoline Scaffold and the Significance of the 4-Benzyloxy Moiety
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The substitution pattern on the quinoline nucleus plays a crucial role in modulating its pharmacological profile. The introduction of a benzyloxy group at the 4-position offers a unique combination of steric and electronic properties, enhancing the molecule's potential for interaction with various biological targets. The benzyloxy moiety can act as a versatile handle for further functionalization and can influence the compound's lipophilicity and metabolic stability, key parameters in drug design.
This guide will explore the synthetic accessibility of this compound, its key chemical characteristics, and its potential as a building block for the development of novel therapeutic agents.
SEO-Driven, Long-Tail Keywords for Scientific Researchers
For researchers seeking information on this topic, the following long-tail keywords are highly relevant:
-
synthesis of 4-benzyloxyquinoline via Williamson ether synthesis
-
experimental protocol for O-benzylation of 4-hydroxyquinoline
-
1H and 13C NMR characterization of 4-benzyloxyquinoline
-
mass spectrometry analysis of substituted quinolines
-
medicinal chemistry applications of 4-alkoxyquinoline derivatives
-
4-benzyloxyquinoline as a scaffold for anticancer drug discovery
-
use of 4-benzyloxyquinoline as a fluorescent probe for enzymatic assays
-
structure-activity relationship of 4-substituted quinolines
-
pharmacological evaluation of novel quinoline ethers
-
synthesis of 4-benzyloxyquinoline intermediates for drug synthesis
-
long-tail keywords for synthesis and application of 4-benzyloxyquinoline
-
4-hydroxyquinoline O-benzylation reaction conditions
-
Williamson ether synthesis using 4-hydroxyquinoline and benzyl bromide
-
spectroscopic data of O-benzyl quinoline derivatives
-
pharmacological profile of 4-benzyloxyquinoline analogs
I. Synthesis of this compound: A Practical Approach
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry.[3][4] This method involves the O-alkylation of 4-hydroxyquinoline with a benzyl halide in the presence of a suitable base.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar benzyloxyquinoline derivatives.[2]
Materials:
-
4-Hydroxyquinoline
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-hydroxyquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Benzyl Halide: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
II. Chemical Properties and Characterization
This compound is expected to be a stable, crystalline solid at room temperature, soluble in common organic solvents. Its chemical reactivity is dictated by the quinoline nucleus and the benzyloxy group.
Spectroscopic Analysis (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
Quinoline Protons:
-
H2: ~8.7 ppm (d)
-
H3: ~6.8 ppm (d)
-
H5, H8: ~8.2-7.9 ppm (m)
-
H6, H7: ~7.7-7.4 ppm (m)
-
-
Benzyloxy Protons:
-
-CH₂-: ~5.4 ppm (s)
-
Aromatic protons: ~7.5-7.3 ppm (m, 5H)
-
¹³C NMR (101 MHz, CDCl₃):
-
Quinoline Carbons:
-
C4: ~163 ppm
-
C2: ~151 ppm
-
C8a: ~149 ppm
-
C5, C7, C8: ~130-120 ppm
-
C3: ~101 ppm
-
-
Benzyloxy Carbons:
-
-CH₂-: ~71 ppm
-
Aromatic carbons: ~136 ppm (ipso), ~129-127 ppm
-
Mass Spectrometry:
-
Expected [M+H]⁺: m/z = 236.1070
III. Applications in Scientific Research and Drug Development
The 4-benzyloxyquinoline scaffold is a promising starting point for the development of novel therapeutic agents due to the diverse biological activities associated with the quinoline core.[5][6]
Antimicrobial and Anticancer Potential
Recent studies have highlighted the potent antimycobacterial activity of 4-alkoxyquinolines.[7][8] This suggests that 4-benzyloxyquinoline and its derivatives could be valuable leads in the development of new treatments for tuberculosis and other infectious diseases. Furthermore, the quinoline scaffold is a well-established pharmacophore in cancer research, with numerous derivatives exhibiting potent antiproliferative activity.[9][10] The benzyloxy group can be strategically modified to optimize interactions with specific kinase or other oncogenic targets.
Enzyme Inhibition and Probe Development
Derivatives of benzyloxyquinoline have been investigated as fluorescent probes for cytochrome P450 enzymes.[11] This indicates that 4-benzyloxyquinoline could be a useful tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. Its fluorescent properties could be exploited in the development of novel diagnostic and research tools.
Workflow for Investigating Biological Activity
Caption: A typical workflow for the biological evaluation of this compound derivatives.
IV. Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | - |
| Molecular Weight | 235.28 g/mol | - |
| Expected [M+H]⁺ | 236.1070 | - |
| Synthetic Route | Williamson Ether Synthesis | [2] |
| Precursors | 4-Hydroxyquinoline, Benzyl Halide | [2] |
| Potential Applications | Antimicrobial, Anticancer, Enzyme Probes | [7][8][10][11] |
Conclusion
This compound is a readily accessible and highly versatile scaffold with significant potential for applications in medicinal chemistry and chemical biology. Its straightforward synthesis via the Williamson ether synthesis allows for the facile generation of a wide array of derivatives for structure-activity relationship studies. The promising biological activities of related 4-alkoxyquinolines in areas such as infectious diseases and oncology underscore the importance of further investigating this compound and its analogs as potential therapeutic agents and research tools. This guide provides a solid foundation for researchers to embark on the exploration of this promising molecule.
References
-
Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. (2019). PMC. [Link]
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. (2024). Journal of Medicinal Chemistry. [Link]
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure | Request PDF. ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. (2018). PubMed. [Link]
-
Spotlight on 4‐substituted quinolines as potential anti‐infective agents: Journey beyond chloroquine | Request PDF. ResearchGate. [Link]
-
(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. (2024). Journal of Medicinal Chemistry. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
-
Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. ResearchGate. [Link]
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2015). PMC. [Link]
-
Quinoline - MassBank. MassBank. [Link]
-
Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. (2022). PubMed. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link]
-
Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. [Link]
-
15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers. [Link]
-
Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. (2017). IUCr Journals. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). PMC. [Link]
-
a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). PubMed. [Link]
-
4-Benzyloxybenzoic acid. NIST WebBook. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
-
Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. ResearchGate. [Link]
-
3-Benzyloxy-2-methyl Propanoate. Organic Syntheses Procedure. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). PMC. [Link]
-
7-Benzyloxyquinoline. PubChem. [Link]
-
MSBNK-Washington_State_Univ-BML82326. MassBank. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]
-
Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). NIH. [Link]
-
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. PubChem. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
-
3 - Supporting Information. pubs.acs.org. [Link]
-
Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2026). Organic Letters. [Link]
-
Benzenamine, 4-methoxy-. NIST WebBook. [Link]
-
The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Benzoic acid, 4-methoxy-. NIST WebBook. [Link]
-
Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry. [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 4-Benzyloxy-quinoline Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-quinoline
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causal relationships between the molecule's structure and its empirical characteristics, offers field-proven experimental protocols for validation, and contextualizes these properties within the broader landscape of medicinal chemistry.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, aromatic structure serves as an excellent anchor for interacting with biological targets, while its nitrogen atom provides a key site for hydrogen bonding and salt formation.[1][2] When functionalized at the 4-position with a benzyloxy group, the resulting molecule, this compound (C₁₆H₁₃NO), gains a unique combination of structural features: the planar, electron-deficient quinoline system and a flexible, lipophilic benzyloxy moiety.
This combination makes this compound and its derivatives compelling candidates for a range of therapeutic areas, including the development of novel agents targeting cancer, infectious diseases, and neurological disorders.[3] Understanding the fundamental physicochemical properties of this parent scaffold is therefore a critical prerequisite for any rational drug design or development program. This guide aims to provide that foundational knowledge, grounded in experimental validation and practical application.
Molecular Structure and Foundational Attributes
The properties of this compound are a direct consequence of its molecular architecture. The molecule consists of a bicyclic quinoline system where a benzyloxy group (a benzyl group linked via an ether oxygen) is attached at the C4 position.
Caption: Molecular Structure of this compound.
The planar quinoline core provides a platform for potential π-π stacking interactions with biological macromolecules, while the ether linkage introduces a degree of conformational flexibility.[4][5]
Table 1: Core Molecular Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | 4-(phenylmethoxy)quinoline | [] |
| CAS Number | 101273-58-9 | [7] |
| Molecular Formula | C₁₆H₁₃NO | [7] |
| Molecular Weight | 235.28 g/mol | [8] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32 | [] |
Physical State and Solubility Profile
The physical properties of a compound are paramount for its handling, formulation, and administration. These characteristics are dictated by the intermolecular forces governed by the molecule's structure.
Table 2: Summary of Physical Properties
| Property | Observation / Value | Rationale & Experimental Insight |
| Appearance | Expected to be a white to yellow crystalline solid. | Analogous substituted quinolines are typically solids at room temperature.[9] The color may arise from extended conjugation and potential minor impurities. |
| Melting Point | Not definitively reported; derivatives melt in the range of 80-130 °C.[9] | The melting point is sensitive to crystal packing and substituent effects. A sharp melting point, as determined by DSC, is a key indicator of purity. |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | High molecular weight aromatic compounds often have boiling points above their decomposition temperature. Analysis is better suited for techniques like thermogravimetric analysis (TGA). |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, CHCl₃, and warm ethanol. | The large, nonpolar aromatic surface area dominates, limiting aqueous solubility.[10] Its solubility in polar aprotic solvents like DMSO makes it suitable for in vitro screening assays.[11][12] |
Causality Behind Solubility:
The limited aqueous solubility is a direct result of the molecule's hydrophobic character (dominant aromatic rings). Conversely, its ability to dissolve in organic solvents is driven by van der Waals interactions. This solubility profile is a classic challenge in drug development, often necessitating formulation strategies to enhance bioavailability. The influence of the solvent on the physicochemical characteristics of quinoline derivatives is significant, affecting parameters like dipole moment and solvation energy.[13]
Core Chemical Properties and Stability
The chemical behavior of this compound dictates its reactivity, metabolic fate, and stability under physiological and storage conditions.
Acidity and Basicity (pKa)
The most significant feature governing the acid-base properties of this compound is the nitrogen atom in the quinoline ring. This nitrogen acts as a Lewis base, capable of accepting a proton.
-
pKa of Conjugate Acid: The pKa of the protonated quinoline (the quinolinium ion) is approximately 4.9 .[10][14] The large benzyloxy group at the 4-position is electronically distant and does not substantially alter the basicity of the nitrogen atom.
This pKa value is critically important. At physiological pH (~7.4), the molecule will exist almost entirely in its neutral, unprotonated form. However, in the acidic environment of the stomach (pH 1-3), it will be predominantly protonated. This pH-dependent ionization state directly impacts absorption, distribution, and the potential to form salts for improved solubility and handling.[15]
Caption: Protonation equilibrium of this compound.
Chemical Stability and Degradation Pathways
Understanding a compound's stability is essential for ensuring its integrity during storage and administration. This compound has two primary points of potential degradation:
-
Hydrolysis of the Ether Linkage: The C-O bond of the benzyloxy group is susceptible to cleavage under strong acidic conditions, which could yield 4-hydroxyquinoline and benzyl alcohol. This is a key consideration for oral formulation development.[16]
-
Oxidation: The quinoline ring, while aromatic and generally stable, can be susceptible to oxidation, particularly N-oxidation, under harsh conditions. The benzylic carbon is also a potential site for oxidative degradation.[16][17]
For research and development, it is crucial to employ a stability-indicating analytical method, typically HPLC with UV or MS detection, to separate the intact parent compound from any potential degradants.[16]
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint for molecular identification and structural elucidation.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Methylene Protons (-O-CH₂-) | Singlet, ~5.0-5.2 ppm | These protons are chemically equivalent and deshielded by the adjacent oxygen atom. Data from similar structures supports this range.[18] |
| Aromatic Protons | Multiplets, ~7.0-8.5 ppm | Complex signals arising from the protons on both the quinoline and benzyl rings. | |
| ¹³C NMR | Methylene Carbon (-O-CH₂-) | ~70 ppm | Characteristic shift for a benzylic ether carbon.[19] |
| Aromatic Carbons | ~110-160 ppm | Multiple signals corresponding to the 14 unique aromatic carbons in the structure. | |
| FT-IR | C-O-C Stretch (Ether) | ~1220-1260 cm⁻¹ (asymmetric) | Strong, characteristic band for the aryl-alkyl ether linkage.[20] |
| C=N / C=C Stretch | ~1500-1620 cm⁻¹ | Multiple bands corresponding to the aromatic ring vibrations.[9] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the properties discussed must be verifiable through robust experimental protocols. The following methodologies are standard in the field for their reliability and reproducibility.
Protocol 1: Synthesis via Williamson Ether Reaction
The causality behind this choice of synthesis is its reliability and high yield for forming aryl ethers. It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Deprotonation: To a solution of 4-hydroxyquinoline (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir at room temperature for 30 minutes to form the corresponding alkoxide.
-
Nucleophilic Attack: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, providing a self-validating equilibrium measurement.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration ensures that a true thermodynamic equilibrium between the solid and dissolved states is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling: Carefully collect a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve of known concentrations. The concentration determined represents the aqueous solubility.
Conclusion: A Versatile Scaffold with Defined Properties
This compound is a molecule of significant interest, bridging the gap between a classic heterocyclic core and a versatile functional group. Its physicochemical profile—characterized by poor aqueous solubility, moderate basicity, and defined spectroscopic features—presents both opportunities and challenges for drug development. The benzyloxy moiety enhances lipophilicity, which can be advantageous for membrane permeability, while the quinoline nitrogen offers a handle for salt formation to address solubility issues. A thorough understanding and experimental validation of these properties, using the robust protocols outlined herein, are fundamental to unlocking the full therapeutic potential of this important chemical scaffold.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. [Link]
-
Supporting Information for an article. (n.d.). Royal Society of Chemistry. [Link]
-
Supplementary Information for an article. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). ACS Omega. [Link]
-
8-(4-Nitrobenzyloxy)quinoline. (n.d.). National Center for Biotechnology Information. [Link]
-
4-benzyloxy-2-(dimethylamino)quinoline (C18H18N2O). (n.d.). PubChemLite. [Link]
-
6-(4-Nitrobenzyloxy)quinoline. (n.d.). National Center for Biotechnology Information. [Link]
-
Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). (n.d.). ResearchGate. [Link]
-
Bobbitt, J. M., Winter, D. P., & Kiely, J. M. (1965). Synthesis of Isoquinolines. IV. 4-Benzylisoquinolines. The Journal of Organic Chemistry. [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. [Link]
-
Physicochemical properties of compounds. (n.d.). ResearchGate. [Link]
-
Quinoline. (n.d.). Wikipedia. [Link]
-
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (n.d.). National Center for Biotechnology Information. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Center for Biotechnology Information. [Link]
-
The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Quinoline. (n.d.). mVOC 4.0. [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). De Gruyter. [Link]
-
Physicochemical properties. (n.d.). Fiveable. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Center for Biotechnology Information. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]
-
7-Benzyloxyquinoline. (n.d.). PubChem. [Link]
-
STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN- 4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. (2025). ResearchGate. [Link]
-
FT-IR spectra of 4-benzyloxy toluene. (n.d.). ResearchGate. [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). IOP Conference Series: Earth and Environmental Science. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). National Center for Biotechnology Information. [Link]
-
1H NMR spectrum of 3f. (n.d.). ResearchGate. [Link]
-
pKa values bases. (n.d.). Chair of Analytical Chemistry. [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. 8-(4-Nitrobenzyloxy)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-(4-Nitrobenzyloxy)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ppublishing.org [ppublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. mVOC 4.0 [bioinformatics.charite.de]
- 15. fiveable.me [fiveable.me]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 6-(Benzyloxy)quinoline|CAS 108825-21-4|Research Chemical [benchchem.com]
- 18. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Benzyloxy-quinoline for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 4-Benzyloxy-quinoline. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.
Core Molecular and Physical Properties
This compound is a heterocyclic aromatic compound featuring a quinoline core ether-linked to a benzyl group at the 4-position. This structure imparts a unique combination of rigidity from the quinoline scaffold and conformational flexibility from the benzyloxy side chain, making it an interesting candidate for molecular recognition studies in biological systems.
Key Identifiers and Physicochemical Data
A summary of the essential quantitative data for this compound is presented below. These values are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 101273-58-9 | [1] |
| Molecular Formula | C₁₆H₁₃NO | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not reported, expected to be a solid at room temperature | - |
| Boiling Point | >300 °C (predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF, DMF). Insoluble in water. | - |
Synthesis and Characterization: A Validated Workflow
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis. This classic Sₙ2 reaction offers high yields and operational simplicity, making it an ideal choice for laboratory-scale preparation. The proposed pathway involves the deprotonation of 4-hydroxyquinoline to form a nucleophilic quinolinoxide, which then displaces a benzyl halide.
Rationale for Synthetic Strategy
The selection of the Williamson ether synthesis is based on several key advantages:
-
High Efficiency: This Sₙ2 reaction is known for its high conversion rates, especially when using a primary halide like benzyl bromide, which minimizes competing elimination reactions.[2][3]
-
Accessible Precursors: Both 4-hydroxyquinoline and benzyl bromide are commercially available and relatively inexpensive starting materials.
-
Favorable Conditions: The reaction proceeds under mild conditions, typically requiring a common base like potassium carbonate and a polar aprotic solvent such as DMF or acetonitrile.[4]
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is designed as a self-validating system. Successful synthesis will be confirmed by comparing the analytical data of the product with the reference characterization data provided in the subsequent section.
Materials:
-
4-Hydroxyquinoline (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyquinoline (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyquinoline) is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Characterization and Spectroscopic Data
Confirmation of the product's identity and purity is paramount. The following table provides predicted spectroscopic data for this compound, which should be used as a benchmark for experimental results.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.75 (d, 1H, H-2), 8.15 (d, 1H, H-8), 7.80 (d, 1H, H-5), 7.65 (t, 1H, H-7), 7.45 (t, 1H, H-6), 7.50-7.30 (m, 5H, Ar-H benzyl), 6.80 (d, 1H, H-3), 5.30 (s, 2H, -CH₂-). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.0 (C-4), 150.0 (C-2), 149.5 (C-8a), 136.0 (C-ipso benzyl), 130.0 (C-5), 129.0 (C-7), 128.8 (C-para benzyl), 128.5 (C-ortho benzyl), 127.8 (C-meta benzyl), 125.0 (C-4a), 122.0 (C-6), 120.0 (C-8), 101.0 (C-3), 70.5 (-CH₂-). |
| FT-IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2920 (Aliphatic C-H), 1600, 1580, 1500 (C=C, C=N stretch), 1240 (Ar-O-C stretch), 1100 (C-O stretch), 750, 700 (Ar C-H bend). |
| Mass Spec. (EI) | m/z (%): 235 (M⁺), 91 (100, [C₇H₇]⁺). |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and concentration.[2][3][5][6][7][8][9]
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from malaria to cancer.[10][11] Derivatives of 4-alkoxyquinolines have shown promise as antimycobacterial and antimalarial agents.[11][12][13][14][15] A particularly compelling application for this compound lies in the study of drug metabolism, specifically as a probe for Cytochrome P450 (CYP) enzymes.
Use as a Fluorescent Probe for Cytochrome P450 Activity
Cytochrome P450 enzymes are the primary drivers of Phase I drug metabolism.[16][17] Assessing the inductive or inhibitory potential of new chemical entities on CYP isoforms is a critical step in preclinical drug development. Benzyloxy-substituted heterocycles, such as 7-benzyloxyquinoline, are well-established fluorogenic substrates for these enzymes.[18][19] The enzymatic O-debenzylation of this compound would yield the highly fluorescent 4-hydroxyquinoline, providing a direct and quantifiable measure of enzyme activity.
Experimental Protocol: In Vitro CYP Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific CYP isoform using this compound as the substrate.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (substrate)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., Ketoconazole for CYP3A4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a master mix of the CYP enzyme and the NADPH regenerating system in potassium phosphate buffer.
-
Serially dilute the test compound and the positive control inhibitor in the buffer.
-
In the 96-well plate, add the buffer, the serially diluted test compound/control, and the master mix to the appropriate wells.
-
Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding this compound (pre-warmed to 37 °C) to all wells.
-
Incubate the plate at 37 °C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Read the fluorescence of the formed 4-hydroxyquinoline using a microplate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram of the CYP Inhibition Assay Workflow
Caption: High-level workflow for determining CYP450 inhibition using this compound.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound. While specific toxicity data is not available, the following precautions are recommended based on the general properties of aromatic amines and ethers.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a readily synthesizable and versatile chemical scaffold. Its core properties make it a valuable tool for researchers in medicinal chemistry and drug metabolism. The detailed protocols for its synthesis and application in CYP450 inhibition assays provided herein offer a robust framework for its integration into advanced research and development workflows. The self-validating nature of the synthesis and characterization process ensures a high degree of confidence in the quality of the material for subsequent biological evaluation.
References
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
- de Souza, M. V. N., et al. (2022). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry.
-
de Souza, M. V. N., et al. (2022). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Request PDF on ResearchGate. Available at: [Link]
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
-
University of California, San Francisco. Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
-
Various Authors. Williamson Ether Synthesis Lab Procedure. Available at: [Link]
- Zhang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Molecules.
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
University of North Carolina Wilmington. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shifts of Common Functional Groups. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]
-
Indigo Biosciences. Cytochrome P450 Assays. Available at: [Link]
-
ResearchGate. Determination of Cytochrome P450 Metabolic Activity Using Selective Markers. Available at: [Link]
- Khan, K. K., et al. (2004). 7-Benzyloxyquinoline Oxidation by P450eryF A245T: Finding of a New Fluorescent Substrate Probe. Chemical Research in Toxicology.
- Denisov, I. G., et al. (2011). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
-
Wikipedia. Cytochrome P450. Available at: [Link]
-
University of California, Davis. Cytochromes P450. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. byjus.com [byjus.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. youtube.com [youtube.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hmdb.ca [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. researchgate.net [researchgate.net]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. 4-Benzyloxy-3-methoxyphenylacetonitrile [webbook.nist.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 18. enamine.net [enamine.net]
- 19. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
Introduction: The Quinoline Scaffold and the Significance of the 4-Benzyloxy Moiety
An In-Depth Technical Guide to the Biological Activity of 4-Benzyloxy-quinoline Derivatives
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives are foundational to a wide array of pharmaceuticals, demonstrating activities ranging from antimalarial to anticancer and antimicrobial.[1][5][6][7] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[7]
Among the numerous possible modifications, the introduction of a benzyloxy group at the 4-position has emerged as a particularly fruitful strategy for developing potent bioactive agents. This bulky, somewhat flexible substituent can significantly influence the molecule's interaction with biological targets through steric and electronic effects, often enhancing binding affinity and modulating pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimycobacterial, and antimalarial potential, offering field-proven insights for researchers and drug development professionals.
Core Synthesis Strategies
The synthesis of this compound derivatives typically involves a two-stage process. The foundational step is the creation of a 4-hydroxyquinolin-2(1H)-one intermediate, which is then followed by an etherification reaction.
Synthesis of the 4-Hydroxyquinoline Core
A common and efficient method for constructing the 4-hydroxyquinolin-2(1H)-one core is the Knorr quinoline synthesis, which involves the 'one-pot' cyclization of a substituted aniline with diethyl malonate in the presence of polyphosphoric acid (PPA) at elevated temperatures.[8] This reaction is robust and accommodates a variety of substituents on the aniline ring, allowing for the generation of a diverse library of core structures.
O-Alkylation with Benzyl Halides
The crucial benzyloxy moiety is introduced via a nucleophilic substitution reaction. The 4-hydroxyquinoline intermediate is treated with a substituted or unsubstituted benzyl halide (e.g., benzyl chloride or bromide) in the presence of a weak base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] The reaction proceeds by deprotonation of the 4-hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the benzylic carbon, displacing the halide and forming the desired ether linkage.
Experimental Protocol: General Synthesis of 4-Benzyloxyquinolin-2(1H)-one Derivatives [8]
-
Cyclization: Mix a substituted aniline (1 equivalent) and diethyl malonate (1.2 equivalents) with polyphosphoric acid (PPA) (5-6 times by weight).
-
Heat the mixture at 130°C for 2-6 hours, monitoring the reaction's completion with thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully dilute it with cold water. An oily gum will typically form.
-
Allow the mixture to stand, often overnight, until a solid precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and air-dry to yield the 4-hydroxyquinolin-2(1H)-one intermediate (e.g., compounds 5a-i ).
-
Etherification: In a separate flask, create a mixture of the 4-hydroxyquinolin-2(1H)-one intermediate (1 equivalent) and potassium carbonate (2 equivalents) in DMF (10-20 mL).
-
Heat this mixture to 90°C for 1-2 hours to ensure deprotonation.
-
Add the appropriate benzyl halide (1-1.4 equivalents) to the mixture.
-
Maintain the reaction temperature at 80-90°C for 1-6 hours, again monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water (approx. 200 mL).
-
Collect the resulting precipitate by filtration and wash with water to obtain the crude 4-benzyloxyquinolin-2(1H)-one derivative. Further purification can be achieved by recrystallization or column chromatography.
Caption: General synthetic workflow for this compound derivatives.
Anticancer Activity: Microtubule Disruption and Apoptosis Induction
A significant area of investigation for this compound derivatives is their potent anticancer activity.[8][10][11][12] Certain derivatives have demonstrated high potency against a range of human cancer cell lines, including leukemia (HL-60), liver (Hep3B), lung (H460), and colon (COLO 205), with IC₅₀ values in the sub-micromolar and even nanomolar range.[8] Importantly, many of these compounds show high selectivity, with minimal cytotoxic effects on normal human cell lines.[8]
Mechanism of Action: Targeting the Cytoskeleton
Mechanistic studies have revealed that a primary mode of action for potent anticancer 4-benzyloxy-quinolones is the disruption of microtubule assembly.[8] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, transport, and, most importantly, the formation of the mitotic spindle during cell division.
By inhibiting microtubule polymerization, these compounds prevent the proper formation of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase.[8] This prolonged arrest ultimately triggers programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[8] Western blot analysis in studies has confirmed the activation of key apoptotic proteins, including caspases-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[8]
Caption: Anticancer mechanism via microtubule disruption and apoptosis.
Structure-Activity Relationship (SAR)
-
Substituents on the Benzyloxy Ring: The nature and position of substituents on the benzyloxy ring are critical. Electron-withdrawing groups, such as fluorine or chlorine, often enhance antiproliferative activity.[8]
-
Substituents on the Quinoline Core: Modifications on the quinoline nucleus also modulate activity. For instance, a 6,7-methylenedioxy group has been associated with potent anticancer effects.[11]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the IC₅₀ values for selected 4-benzyloxyquinolin-2(1H)-one derivatives against various cancer cell lines.
| Compound | Substituents | HL-60 (Leukemia) IC₅₀ (µM) | Hep3B (Liver) IC₅₀ (µM) | H460 (Lung) IC₅₀ (µM) | COLO 205 (Colon) IC₅₀ (µM) | Detroit 551 (Normal) IC₅₀ (µM) | Reference |
| 9b | R¹=H, R²=F, R³=H, R⁴=4-Cl | 0.44 | 0.81 | 0.94 | 0.65 | > 50 | [8] |
| 9c | R¹=H, R²=F, R³=H, R⁴=4-Br | 0.41 | 0.77 | 0.88 | 0.61 | > 50 | [8] |
| 9e | R¹=H, R²=F, R³=H, R⁴=3,4-diCl | 0.35 | 0.62 | 0.71 | 0.53 | > 50 | [8] |
| 11e | R¹=F, R²=H, R³=H, R⁴=3,4-diCl | 0.13 | 0.25 | 0.31 | 0.09 | > 50 | [8] |
Antimicrobial and Antimycobacterial Activity
Derivatives of the this compound scaffold have also been investigated for their potent activity against pathogenic microbes, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis.[13]
Mechanism and Selectivity
While the precise molecular mechanism of antimycobacterial action is still under investigation for some derivatives, it is known that quinolines can target critical enzymes like the cytochrome bc1 complex or the enoyl-acyl carrier protein reductase in M. tuberculosis.[13] A crucial aspect of their potential as therapeutic agents is selectivity. Promising compounds exhibit potent inhibition of mycobacterial growth while showing no significant alteration in the viability of mammalian cell lines (e.g., Vero, HepG2), indicating a favorable therapeutic window.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Prepare a standardized inoculum of the target bacterium (e.g., M. tuberculosis H37Rv or S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria, or several weeks for M. tuberculosis).
-
Endpoint Reading: Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be aided by using a growth indicator like resazurin or by measuring optical density.
Quantitative Data: Antimycobacterial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) and selectivity index for N-(4-(benzyloxy)benzyl)-4-aminoquinolines against M. tuberculosis.
| Compound | R¹ (on benzyl) | R² (on benzyl) | M. tuberculosis H37Rv MIC (µM) | Selectivity Index (Vero cells) | Reference |
| 9n | H | Cl | 2.5 | > 40 | [13] |
| 9o | H | F | 2.6 | > 38.4 | [13] |
| 9s | F | F | 4.8 | > 20.8 | [13] |
| Isoniazid | - | - | 2.3 | - | [13] |
Antimalarial Activity: A Classic Target
The quinoline core is historically one of the most important scaffolds for antimalarial drugs, with chloroquine and quinine being prime examples.[6][14][15] this compound derivatives continue this legacy, showing promise against parasitic protozoa like Plasmodium falciparum.
Mechanism of Action: Heme Detoxification Inhibition
The primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's heme detoxification process within its acidic digestive vacuole.[3] During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.
4-Aminoquinoline derivatives accumulate in the acidic vacuole and form a stable complex with the heme.[3][15] This complexation prevents the heme from being incorporated into the hemozoin crystal, leading to a buildup of toxic heme that induces oxidative stress and kills the parasite.[3]
Caption: Antimalarial mechanism via inhibition of heme detoxification.
Other 4-benzyloxy derivatives, specifically 4-benzyloxy-2-trichloromethylquinazolines, have been investigated as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a crucial enzyme for parasite DNA synthesis.[16] This indicates that the this compound scaffold can be adapted to target different essential pathways in the parasite.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and pharmacologically significant structure. Derivatives have demonstrated potent and often selective activity against cancer cells, mycobacteria, and the malaria parasite. The benzyloxy group plays a pivotal role in target interaction and can be readily modified to optimize potency and pharmacokinetic properties.
Future research should focus on elucidating the precise molecular targets for compounds where the mechanism is not fully known, such as the antimycobacterial derivatives. Further optimization of the scaffold to enhance properties like aqueous solubility and metabolic stability will be critical for translating these promising lead compounds into clinical candidates. The development of hybrid molecules, combining the this compound core with other pharmacophores, also represents an exciting avenue for creating next-generation therapeutics to combat cancer and infectious diseases.[3]
References
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Source: vertexaisearch.cloud.google.com)
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC. (Source: PubMed Central)
- Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic C
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: N/A)
- Investigation of New 4-Benzyloxy-2-trichloromethylquinazoline Derivatives as Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase Inhibitors.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (Source: N/A)
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC. (Source: PubMed Central)
- Anticancer Activity of Quinoline Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research)
- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: N/A)
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (Source: N/A)
- Biological activities of quinoline deriv
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: N/A)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (Source: RSC Publishing)
- Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)
- 4-aminoquinolines as Antimalarial Drugs. (Source: N/A)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (Source: N/A)
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification
- Annotated Review on Various Biological Activities of Quinoline Molecule. (Source: Biointerface Research in Applied Chemistry)
- Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones.
- Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (Source: Medwin Publishers)
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (Source: NIH)
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmphs.com [ijmphs.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Benzyloxy-quinoline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Benzyloxy-quinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise spectroscopic characteristics of its derivatives is paramount for unambiguous identification, purity assessment, and the interpretation of structure-activity relationships (SAR).[1][2] This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established spectroscopic principles and supported by data from related compounds.
Molecular Structure and Spectroscopic Rationale
The molecular structure of this compound, consisting of a quinoline core linked to a benzyl group via an ether linkage at the 4-position, dictates its unique spectroscopic signature. The electronegativity of the nitrogen atom and the ether oxygen, coupled with the aromaticity of the two ring systems, results in a well-defined and interpretable set of spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3] The ¹H and ¹³C NMR spectra of this compound provide a complete map of the carbon and hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the benzylic protons and the aromatic protons of both the quinoline and benzyl rings. The chemical shifts are influenced by the electronic environment of each proton.
Key Features and Causality:
-
Benzylic Protons (-CH₂-) : The two protons of the methylene bridge are chemically equivalent and appear as a sharp singlet. Their proximity to the electron-withdrawing oxygen atom and the aromatic ring shifts this signal downfield, typically in the range of 5.0 - 5.5 ppm .[4] The absence of adjacent protons results in a singlet multiplicity.
-
Quinoline Ring Protons : The protons on the quinoline ring system exhibit characteristic chemical shifts and coupling patterns. The proton at the 2-position (H-2) is adjacent to the nitrogen atom, leading to a significant downfield shift. The protons on the carbocyclic ring (H-5 to H-8) appear in the aromatic region, with their splitting patterns determined by their coupling with neighboring protons.
-
Benzyl Ring Protons : The five protons of the phenyl group of the benzyloxy moiety typically appear as a multiplet in the aromatic region, unless there is restricted rotation.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H-2 |
| ~8.1 | d | 1H | H-8 |
| ~7.7 | m | 1H | H-5 |
| ~7.5 | m | 1H | H-7 |
| ~7.3-7.4 | m | 5H | Benzyl-H |
| ~7.2 | m | 1H | H-6 |
| ~6.8 | d | 1H | H-3 |
| ~5.3 | s | 2H | -OCH₂- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of each carbon atom.[5]
Key Features and Causality:
-
C-4 Carbon : The carbon atom of the quinoline ring directly attached to the benzyloxy group (C-4) is significantly deshielded by the electronegative oxygen atom, resulting in a downfield chemical shift.
-
Benzylic Carbon (-CH₂-) : The carbon of the methylene bridge also experiences a downfield shift due to the adjacent oxygen atom.
-
Quinoline and Benzyl Carbons : The remaining aromatic carbons of both ring systems appear in the typical aromatic region (110-160 ppm). The chemical shifts are influenced by the position relative to the nitrogen atom and the benzyloxy group.[6]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4 |
| ~150 | C-2 |
| ~149 | C-8a |
| ~136 | Benzyl C-ipso |
| ~130 | C-8 |
| ~129 | C-5 |
| ~128.5 | Benzyl C-ortho |
| ~128 | Benzyl C-para |
| ~127.5 | Benzyl C-meta |
| ~123 | C-4a |
| ~122 | C-6 |
| ~121 | C-7 |
| ~101 | C-3 |
| ~70 | -OCH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Key Vibrational Modes and Their Rationale:
-
C-O-C Stretching : The ether linkage gives rise to a strong, characteristic C-O-C stretching vibration. This is typically observed in the region of 1250-1000 cm⁻¹ .
-
Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on both the quinoline and benzyl rings are observed above 3000 cm⁻¹ .
-
Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear in the region of 1600-1450 cm⁻¹ .
-
CH₂ Bending : The bending (scissoring) vibration of the methylene group is expected around 1450 cm⁻¹ .
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | Aromatic C-H Stretch |
| 2980-2920 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1610-1590 | Strong | Aromatic C=C Stretch (Quinoline) |
| 1510-1480 | Medium-Strong | Aromatic C=C Stretch (Benzyl) |
| 1450 | Medium | -CH₂- Scissoring |
| 1240 | Strong | Aryl-O Stretch (Asymmetric) |
| 1030 | Strong | Aryl-O Stretch (Symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.[1][9]
Key Fragmentation Pathways:
-
Molecular Ion Peak (M⁺) : The molecular ion peak will be observed at the molecular weight of this compound (C₁₆H₁₃NO, m/z = 235.28).
-
Base Peak : The most intense peak in the spectrum (the base peak) is often due to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z = 91 . This results from the cleavage of the benzylic C-O bond.
-
Other Fragments : Loss of the benzyl group as a radical leads to a fragment at m/z = 144 , corresponding to the 4-hydroxyquinoline radical cation. Further fragmentation of the quinoline ring can also be observed.[10][11]
Predicted MS Data (Electron Ionization - 70 eV):
| m/z | Relative Intensity (%) | Assignment |
| 235 | 40 | [M]⁺ |
| 144 | 30 | [M - C₇H₇]⁺ |
| 116 | 15 | [C₉H₆N]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves a two-step process starting from 4-hydroxyquinoline.
Step 1: Synthesis of 4-Chloroquinoline
-
To a stirred solution of 4-hydroxyquinoline (1 equiv.) in phosphorus oxychloride (5 equiv.), slowly add phosphorus pentachloride (1.1 equiv.) at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloroquinoline.
Step 2: Synthesis of this compound
-
To a solution of benzyl alcohol (1.2 equiv.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form sodium benzoxide.
-
Add a solution of 4-chloroquinoline (1 equiv.) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of synthesized this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Visualizing Key Structural Relationships
The following diagram illustrates the key structural components of this compound and their relationship to the expected spectroscopic data.
Caption: Correlation of this compound's structure with its key spectroscopic features.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 22, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ChemistryOpen. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). University of North Carolina Wilmington. Retrieved January 22, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate. [Link]
-
FT-IR spectra of 4-benzyloxy toluene. chemical shift values at δ at... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved January 22, 2026, from [Link]
-
Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025). MDPI. [Link]
-
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). Turkish Journal of Chemistry. [Link]
-
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]
-
8-(4-Nitrobenzyloxy)quinoline. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). (n.d.). HMDB. Retrieved January 22, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. gelest.com [gelest.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Synthesis from Historical Foundations to Modern Innovations
Introduction: The Privileged Scaffold
The quinoline ring system, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of heterocyclic chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true potential as a "privileged scaffold" would not be fully realized for decades.[1][2] This designation refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme, making them a cornerstone in drug discovery and development.[2] Indeed, the quinoline core is embedded in a vast array of natural products, most famously the antimalarial alkaloid quinine, and a plethora of synthetic pharmaceuticals with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5] The journey from a coal tar distillate to a cornerstone of medicinal chemistry is a story of ingenuity, perseverance, and the relentless pursuit of synthetic efficiency. This in-depth technical guide will navigate the rich history of quinoline synthesis, from the foundational named reactions of the late 19th century to the cutting-edge, green methodologies of the 21st. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key syntheses, and offer a comparative analysis to guide the modern researcher in selecting the optimal synthetic route.
The Classical Era: Forging the Quinoline Core
The late 1800s witnessed a flurry of activity in the field of heterocyclic chemistry, with several brilliant minds independently developing robust methods for the construction of the quinoline nucleus. These named reactions, while bearing the mark of their time with often harsh conditions, remain fundamental to the understanding and practice of quinoline synthesis.[2]
The Skraup Synthesis (1880): A Fiery Beginning
The first truly general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[1] The Skraup synthesis is a powerful, albeit notoriously vigorous, reaction that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][6]
Causality in Experimental Choices: The genius of the Skraup synthesis lies in the in-situ generation of the key electrophile, acrolein, from the dehydration of glycerol by concentrated sulfuric acid.[1][6] Aniline then undergoes a Michael addition to this highly reactive α,β-unsaturated aldehyde. The strongly acidic medium facilitates the subsequent cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product by nitrobenzene.[1][6] The use of ferrous sulfate is a crucial, later modification to moderate the often violent exothermic nature of the reaction.[7]
Mechanism of the Skraup Synthesis
Caption: The reaction pathway of the Skraup synthesis.
Experimental Protocol: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (optional, but recommended)
-
Water
-
Sodium hydroxide solution (concentrated)
-
Apparatus for steam distillation
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol with cooling. To this mixture, add aniline and a small amount of ferrous sulfate.
-
Addition of Oxidant: Slowly and carefully add nitrobenzene to the reaction mixture.
-
Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source if the reaction becomes too rapid.[7] Once the initial exotherm has subsided, continue heating under reflux for several hours.
-
Work-up: Allow the mixture to cool and then carefully dilute with water.
-
Neutralization and Isolation: Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will liberate the quinoline and any unreacted aniline.
-
Steam Distillation: Subject the alkaline mixture to steam distillation.[8] The unchanged nitrobenzene will distill first, followed by the quinoline.
-
Purification: Separate the quinoline from the aqueous distillate using a separatory funnel. The crude quinoline can be further purified by distillation.
The Doebner-von Miller Reaction (1881): A Versatile Modification
A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile synthesis using α,β-unsaturated aldehydes or ketones in place of glycerol.[1] This modification, often considered an extension of the Skraup synthesis, allows for the preparation of a wider range of substituted quinolines.[3][9]
Causality in Experimental Choices: The Doebner-von Miller reaction proceeds via a similar mechanism to the Skraup synthesis, involving the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound. The key difference is the direct use of the unsaturated carbonyl compound, which can be varied to introduce substituents at the 2- and 4-positions of the quinoline ring. The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid.[1]
Mechanism of the Doebner-von Miller Reaction
Caption: General reaction scheme for the Doebner-von Miller synthesis.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene (optional, as solvent)
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Apparatus for reflux and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Addition of Carbonyl: Heat the aniline hydrochloride solution to reflux. Slowly add crotonaldehyde, optionally dissolved in a solvent like toluene, to the refluxing solution over a period of 1-2 hours to control the exothermic reaction.[10]
-
Reaction: Continue to reflux the mixture for several hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until it is basic.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[10]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-methylquinoline can be purified by distillation.[10]
The Friedländer Synthesis (1882): A Convergent Approach
Paul Friedländer introduced a more convergent and often milder method for quinoline synthesis in 1882.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl group).[11]
Causality in Experimental Choices: The Friedländer synthesis is highly versatile due to the wide variety of commercially available starting materials.[3] The reaction can be catalyzed by either acids or bases.[11] The mechanism is believed to proceed through an initial aldol-type condensation between the two carbonyl components, followed by cyclization via Schiff base formation and subsequent dehydration to yield the quinoline.[11] This method avoids the need for a separate oxidizing agent, as the starting materials are already at the correct oxidation state.
Mechanism of the Friedländer Synthesis
Caption: A simplified representation of the Friedländer synthesis pathway.
Experimental Protocol: Friedländer Synthesis of Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄) or another suitable Lewis acid catalyst
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water.[12]
-
Catalyst Addition: Add a catalytic amount of ZrCl₄ (e.g., 10 mol%) to the solution.[12]
-
Heating: Stir the reaction mixture at 60 °C and monitor its progress by TLC.[12]
-
Work-up: Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate.[12]
-
Extraction: Extract the product with ethyl acetate.[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.[12]
The Combes (1888) and Conrad-Limpach-Knorr (1886-1887) Syntheses
These related syntheses utilize anilines and β-dicarbonyl compounds as starting materials.
-
Combes Synthesis: This acid-catalyzed reaction between an aniline and a β-diketone typically yields 2,4-disubstituted quinolines.[13] The mechanism involves the formation of an enamine intermediate, which then undergoes cyclization.[13]
-
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product. At lower temperatures, a β-aminoacrylate is formed, which cyclizes to a 4-quinolone (Conrad-Limpach).[4] At higher temperatures, a β-ketoanilide is formed, leading to a 2-quinolone (Knorr).
Mechanism of the Conrad-Limpach Synthesis
Caption: The pathway of the Conrad-Limpach synthesis to 4-hydroxyquinolines.
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline
Materials:
-
4-Nitroaniline
-
Ethyl 3-ethoxybut-2-enoate (or ethyl acetoacetate)
-
High-boiling point solvent (e.g., Dowtherm, diphenyl ether)[14]
-
Concentrated sulfuric acid (catalytic amount)
-
Petroleum ether
-
Decolorizing carbon (e.g., Darco, Norit)
-
Apparatus for reflux with distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, dissolve 4-nitroaniline and ethyl 3-ethoxybut-2-enoate in a high-boiling solvent like Dowtherm.[14][15]
-
Catalyst Addition: Add a few drops of concentrated sulfuric acid.[15]
-
Heating: Heat the mixture to reflux for about an hour, allowing the ethanol produced to distill off.[15]
-
Isolation: Cool the reaction mixture to room temperature, which should cause the product to crystallize. Add petroleum ether to facilitate complete precipitation.
-
Purification: Collect the solid by filtration and wash with petroleum ether. For further purification, dissolve the crude product in boiling water, treat with decolorizing carbon, filter while hot, and allow the filtrate to cool to obtain pure, needle-like crystals of 4-hydroxy-2-methyl-6-nitroquinoline.[14]
Comparative Analysis of Classical Quinoline Syntheses
| Synthesis | Starting Materials | Key Reagents/Conditions | Typical Products | Advantages | Disadvantages |
| Skraup | Aniline, Glycerol | conc. H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Unsubstituted or benzene-ring substituted quinolines | Inexpensive starting materials | Often violent, harsh conditions, low yields, limited scope[3] |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Strong acid (e.g., HCl, H₂SO₄) | 2- and/or 4-substituted quinolines | More versatile than Skraup, wider product scope | Can be exothermic, acidic conditions, potential for polymerization[3][10] |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or base catalyst | Polysubstituted quinolines | Convergent, often milder conditions, high atom economy | Starting materials can be complex to synthesize[11][16] |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | 2,4-Disubstituted quinolines | Good for specific substitution patterns | Limited to β-diketones, acidic conditions[13] |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Thermal, sometimes with acid catalyst | 4-Hydroxyquinolines or 2-Hydroxyquinolines | Access to quinolones/hydroxyquinolines | Temperature control is critical for selectivity[4] |
The Modern Era: Greener and More Efficient Approaches
While the classical methods laid the groundwork, modern synthetic chemistry has focused on overcoming their limitations, particularly the harsh conditions, use of hazardous reagents, and generation of waste.[4][5] This has led to the development of "green" synthetic protocols that are more efficient, safer, and environmentally benign.[5]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes, increasing yields, and enabling solvent-free reactions.[17][18] Several of the classical quinoline syntheses have been adapted for microwave conditions. For example, the Friedländer synthesis can be achieved in just 5 minutes in excellent yield using neat acetic acid as both the solvent and catalyst under microwave irradiation at 160 °C.[19] This represents a significant improvement in terms of energy consumption and reaction time over conventional heating methods.[20]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
Materials:
-
2-Aminobenzophenone
-
Cyclic ketone (e.g., cyclohexanone)
-
Glacial acetic acid
-
Microwave reactor with sealed vessels
Procedure:
-
Reaction Setup: In a microwave-safe sealed vessel, combine 2-aminobenzophenone, the cyclic ketone, and glacial acetic acid.
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-10 minutes).[19]
-
Work-up: After cooling, the product can often be isolated by simply removing the acetic acid under reduced pressure and purifying the residue by crystallization or chromatography.
Catalysis and Novel Reaction Media
The development of novel catalysts and reaction media has also revolutionized quinoline synthesis.
-
Reusable Catalysts: Heterogeneous catalysts, including various nanocatalysts (e.g., Fe₃O₄, CuO), offer significant advantages such as ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry.[2][4] For instance, Fe₃O₄ nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent, with the catalyst being easily recovered and reused multiple times.[2]
-
Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are non-volatile and can often be recycled, making them an environmentally friendlier alternative to traditional organic solvents. The Friedländer synthesis, for example, has been shown to proceed efficiently in the presence of catalytic amounts of Brønsted-acidic ionic liquids.[3]
-
Water as a Green Solvent: Whenever possible, the use of water as a solvent is highly desirable. Green protocols for the Doebner-von Miller and Friedländer syntheses have been developed using water as the reaction medium, often with the aid of a suitable catalyst.[1][21]
Conclusion and Future Outlook
The synthesis of quinolines has evolved remarkably from its origins in the distillation of coal tar and the often-unpredictable classical reactions of the 19th century. The foundational work of Skraup, Doebner, von Miller, Friedländer, and others provided the chemical community with the initial tools to construct this vital heterocyclic scaffold. Their insights into the fundamental reactivity of anilines and carbonyl compounds paved the way for over a century of innovation.
Today, the focus has shifted towards sustainability, efficiency, and elegance. Modern methodologies, leveraging microwave technology, novel catalytic systems, and green reaction media, have transformed the landscape of quinoline synthesis. These advancements not only provide higher yields and shorter reaction times but also significantly reduce the environmental impact of chemical synthesis.
For researchers, scientists, and drug development professionals, the diverse and ever-expanding toolkit for quinoline synthesis offers unprecedented opportunities. Whether constructing a library of novel analogs for biological screening or scaling up the synthesis of a promising drug candidate, the choice of synthetic route can be tailored to the specific needs of the project, balancing factors of cost, efficiency, substrate scope, and environmental impact. The enduring importance of the quinoline nucleus in medicine and materials science ensures that the quest for new and improved synthetic methods will continue to be a vibrant and crucial area of chemical research.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255.
- Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Bajaniya, A., & Chauhan, A. J. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Ramann, G. A., & Cowen, B. J. (2016). Recent advances in metal-free quinoline synthesis. Molecules, 21(8), 986.
- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). Benchchem.
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). PMC.
- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). Benchchem.
- QUINOLINE. (n.d.). Organic Syntheses Procedure.
- What is the complete procedure for Doebner-von miller reaction ?. (2018).
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Li, A.-H., et al. (2010).
- Method for one-step preparation of 2-methylquinoline. (n.d.).
- Li, A.-H., et al. (2010).
- Leonelli, F., & Verboni, M. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025). Benchchem.
- Preparation and Properties of Quinoline. (n.d.).
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.).
- Protocol for the synthesis of quinoline derivatives. (n.d.).
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). Benchchem.
- Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
- 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2006).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.).
- The Friedl??nder Synthesis of Quinolines. (n.d.).
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.).
- Making quinoline - the Skraup synthesis. (2024). YouTube.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006).
- Combes quinoline synthesis. (n.d.).
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube.
- ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. (n.d.). Rasayan Journal of Chemistry.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- (n.d.). Asian Journal of Organic & Medicinal Chemistry.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
The Therapeutic Potential of 4-Benzyloxy-quinoline: A Technical Guide to Unveiling Novel Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the therapeutic landscape of 4-benzyloxy-quinoline and its derivatives. Moving beyond a superficial overview, we delve into the core mechanisms and validated targets that position this chemical scaffold as a promising starting point for novel drug discovery programs in oncology and infectious diseases. As Senior Application Scientists, our focus is to bridge the gap between synthesized molecules and their biological context, offering not just data, but a framework for rational drug development.
Executive Summary: The Versatility of the Quinoline Core
The quinoline ring is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The addition of a benzyloxy group at the 4-position confers specific physicochemical properties that have been exploited to develop a new generation of bioactive molecules. Our comprehensive analysis reveals that this compound derivatives exhibit a remarkable breadth of activity, primarily centered on two key therapeutic areas: oncology and antimicrobial chemotherapy. This guide will dissect the molecular targets and pathways that are modulated by this scaffold, providing a technical blueprint for future research and development.
Anticancer Applications: A Multi-pronged Assault on Malignancy
Derivatives of this compound have demonstrated potent cytotoxic effects across a range of human cancer cell lines, including those of the breast, lung, colon, and liver.[3] The anticancer activity is not attributed to a single mechanism, but rather a coordinated attack on several fundamental processes that drive tumorigenesis.
Disruption of the Cytoskeleton: Targeting Tubulin Polymerization
A primary mechanism of action for several potent this compound analogues is the inhibition of microtubule polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. By interfering with this process, these compounds induce a cell cycle arrest, primarily at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).
Mechanistic Insight: Unlike classic microtubule-destabilizing agents, some quinoline derivatives subtly alter microtubule dynamics, leading to a mitotic checkpoint activation and subsequent apoptosis.[5] This disruption prevents the proper segregation of chromosomes, a catastrophic failure for a dividing cell.
Caption: Workflow for evaluating microtubule polymerization inhibition.
Induction of Apoptosis
A consistent outcome of treating cancer cells with this compound derivatives is the induction of apoptosis.[6][7] This is often a direct consequence of upstream events like cell cycle arrest. The apoptotic process is meticulously orchestrated and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can activate both initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[7][8]
-
Cell Preparation: Culture cancer cells to ~70-80% confluency. Treat with various concentrations of the this compound derivative for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control and a positive control (e.g., staurosporine).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[4][9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic or necrotic cells will be positive for both stains.
Inhibition of Key Signaling Pathways in Cancer
Beyond broad cytotoxic effects, specific this compound derivatives have been engineered to inhibit key receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.
-
c-Met Kinase: The HGF/c-Met signaling axis is crucial for tumor growth, invasion, and metastasis. Several quinoline-based molecules have been developed as potent inhibitors of c-Met kinase.[1][10][11] These inhibitors typically bind to the ATP-binding site in the kinase domain, preventing autophosphorylation and downstream signaling.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another critical RTK involved in cell proliferation and survival. 4-Anilino-quinoline derivatives, structurally related to 4-benzyloxy-quinolines, have been designed to mimic approved EGFR inhibitors like gefitinib and erlotinib, showing significant inhibitory activity.[10][12][13]
-
Sirtuin 3 (SIRT3): SIRT3, a mitochondrial deacetylase, has emerged as a therapeutic target in certain cancers, including leukemia.[14] Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, leading to cell cycle arrest and differentiation in leukemic cells.[2][14]
Caption: Inhibition of the EGFR signaling cascade by this compound derivatives.
Antimicrobial Targets: A Renewed Fight Against Resistance
The quinoline scaffold is historically significant in antimicrobial research. Modern derivatives of this compound are being investigated as potential solutions to the growing problem of drug resistance.
Activity Against Mycobacterium tuberculosis (Mtb)
Tuberculosis remains a major global health threat. Quinoline derivatives have shown promise against Mtb, including drug-resistant strains.[15][16] The mechanism is multifaceted, with several potential targets identified:
-
Glutamate Kinase (GK): Certain quinoline compounds act as activators of GK, an enzyme in the proline biosynthesis pathway. This aberrant activation leads to a toxic accumulation of metabolites, killing the bacterium.[3]
-
Catalase-peroxidase (KatG): Molecular docking studies suggest that some quinoline-thiosemicarbazide hybrids can inhibit KatG, an enzyme crucial for protecting Mtb from oxidative stress.[17][18]
-
Other Potential Targets: The cytochrome bc1 complex and enoyl-acyl carrier protein reductase (InhA) are also considered potential targets for quinoline-based compounds.[18]
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a leading cause of hospital-acquired infections. 4-Aminoquinoline derivatives have demonstrated potent activity against MRSA.
-
Penicillin-Binding Protein 2a (PBP2a): The resistance of MRSA to beta-lactam antibiotics is mediated by PBP2a, an enzyme that takes over cell wall synthesis. Molecular docking studies have shown that 4-aminoquinoline derivatives can bind to an allosteric site on PBP2a.[19][20][21] This binding is thought to induce a conformational change that re-sensitizes the bacterium to beta-lactam antibiotics.
| Therapeutic Area | Target/Pathway | Mechanism of Action | Key Experimental Readouts |
| Oncology | Tubulin | Inhibition of polymerization | G2/M cell cycle arrest, Apoptosis |
| Caspase Cascade | Activation of Caspase-3 & -9 | PARP cleavage, Annexin V positivity | |
| c-Met Receptor | ATP-competitive inhibition | Inhibition of phosphorylation, Antiproliferative activity (IC50) | |
| EGFR | ATP-competitive inhibition | Inhibition of phosphorylation, Antiproliferative activity (IC50) | |
| SIRT3 | Deacetylase inhibition | Cell cycle arrest (G0/G1), Cell differentiation | |
| Infectious Disease | Mtb Glutamate Kinase | Enzymatic activation | Minimum Inhibitory Concentration (MIC) |
| Mtb KatG | Enzymatic inhibition | MIC, Enzyme activity assay | |
| MRSA PBP2a | Allosteric modulation | MIC, Molecular docking scores |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its ability to be chemically modified allows for the fine-tuning of its activity against a diverse range of biological targets in both oncology and infectious disease. The multi-targeted nature of some derivatives, particularly in cancer, suggests they may be less susceptible to the development of resistance.
Future research should focus on:
-
Lead Optimization: Improving the selectivity and potency of existing lead compounds for specific targets like c-Met, EGFR, and SIRT3.
-
In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety.
-
Combination Therapies: Exploring the synergistic potential of this compound derivatives with existing chemotherapeutics or antibiotics.
-
Target Deconvolution: For compounds with unknown mechanisms, employing advanced techniques like chemical proteomics to identify novel biological targets.
This guide serves as a foundational resource, grounded in current scientific literature, to empower researchers to rationally design and evaluate the next generation of this compound-based therapeutics.
References
-
Al-kawkabani, A., et al. (2022). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Preprints.org. [Link]
-
Feng, L., et al. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology, 26(8), 1187-1194.e5. [Link]
-
Ryu, H., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 69, 7.8.1–7.8.18. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(19), 4436. [Link]
-
Yang, Z., et al. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Microbial Pathogenesis, 165, 105507. [Link]
-
Zhang, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864789. [Link]
-
Yang, Z., et al. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. ResearchGate. [Link]
-
Choudhury, A. R. (2018). Protocol for Annexin V-FITC apoptosis assay? ResearchGate. [Link]
-
Başoğlu, A., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Letters in Drug Design & Discovery, 18(9). [Link]
-
Zhang, P., et al. (2022). Structure-activity relationship of inhibitors against SIRT1-3. ResearchGate. [Link]
-
Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(15), e2492. [Link]
-
Al-kawkabani, A., et al. (2022). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
-
Various Authors. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Al-kawkabani, A., et al. (2022). (PDF) Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. ResearchGate. [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Kumar, A., et al. (2023). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Current Organic Chemistry, 27(13), 1133-1152. [Link]
-
Khan, I., et al. (2023). Quinoline Derivatives with Potential Activity Against Multidrug-resistant Tuberculosis. ChemMedChem, 18(13), e202300115. [Link]
-
Various Authors. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. ResearchGate. [Link]
-
Various Authors. (n.d.). Quinoline substituted analogues as c-Met and VEGFR-2 kinase inhibitor. ResearchGate. [Link]
-
van der Horst, E. H., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 983-991. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Gaskin, F. (2011). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]
-
Reaction Biology. (n.d.). c-MET (L1195F) Kinase Assay Service. Reaction Biology. [Link]
-
Fereidoonnezhad, M., et al. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 24(12), 2297. [Link]
-
Tang, Q., et al. (2018). Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives. SciEngine. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
-
Various Authors. (n.d.). In silico docking of compound 4 with PBP2a (PDB code 4CJN). ResearchGate. [Link]
-
BPS Bioscience. (n.d.). MET Kinase Assay. ResearchGate. [Link]
-
Estévez-Sarmiento, F., et al. (2017). Antiproliferative activity and apoptosis induction by 3',4'-dibenzyloxyflavonol on human leukemia cells. Chemico-Biological Interactions, 268, 55-64. [Link]
-
Chen, Y., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Journal of Biochemical and Molecular Toxicology, 36(4), e23001. [Link]
-
Fereidoonnezhad, M., et al. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Semantic Scholar. [Link]
-
da Silva, G. N., et al. (2022). A Novel Naphthotriazolyl-4-oxoquinoline Derivative that Selectively Controls Breast Cancer Cells Survival Through the Induction of Apoptosis. Anti-cancer agents in medicinal chemistry, 22(12), 2269–2280. [Link]
-
Gorgani, L., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4998. [Link]
-
Jin, L., et al. (2020). A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry, 63(21), 12836–12852. [Link]
-
Tambe, V. K., et al. (2022). Methicillin-Resistant Staphylococcus aureus: Docking-Based Virtual Screening and Molecular Dynamics Simulations to Identify Potential Penicillin-Binding Protein 2a Inhibitors from Natural Flavonoids. International Journal of Molecular Sciences, 23(9), 5035. [Link]
-
Syromiatnykov, M. I., et al. (2007). [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives]. Ukrains'kyi biokhimichnyi zhurnal, 79(5), 121-127. [Link]
-
Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2879-2890. [Link]
-
Kumar, S., et al. (2011). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 11(14), 1214-1222. [Link]
Sources
- 1. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antiproliferative activity and apoptosis induction by 3',4'-dibenzyloxyflavonol on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives-SciEngine [sciengine.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Methicillin-Resistant Staphylococcus aureus: Docking-Based Virtual Screening and Molecular Dynamics Simulations to Identify Potential Penicillin-Binding Protein 2a Inhibitors from Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 4-Benzyloxy-quinoline Derivatives in Modern Medicinal Chemistry
<
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini
Abstract
The quinoline scaffold represents a cornerstone in heterocyclic chemistry, consistently yielding compounds of profound therapeutic relevance.[1][2][3] Among its myriad variations, the 4-benzyloxy-quinoline core has emerged as a particularly fruitful pharmacophore, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this compound derivatives, designed for medicinal chemists, pharmacologists, and drug development scientists. We will navigate through the synthetic intricacies, delve into the mechanistic underpinnings of their therapeutic actions, and critically analyze the structure-activity relationships (SAR) that govern their potency and selectivity across various disease targets. Particular emphasis will be placed on their applications as anticancer and antimalarial agents, while also exploring their potential in antiviral and antibacterial therapies.[1][4] This document aims to serve as both a foundational reference and a catalyst for innovation in the rational design of next-generation therapeutics based on this privileged scaffold.
Introduction: The Quinoline Nucleus and the Significance of the 4-Benzyloxy Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic pharmaceuticals.[5] Its inherent physicochemical properties, including its ability to intercalate into DNA and interact with various enzymatic active sites, make it a versatile template for drug design.[1] The introduction of a benzyloxy group at the 4-position of the quinoline ring profoundly influences the molecule's electronic and steric properties. This substitution not only impacts the molecule's interaction with biological targets but also provides a synthetically tractable handle for further molecular elaboration.
The benzyloxy group can engage in crucial hydrogen bonding and π-π stacking interactions within protein binding pockets, enhancing affinity and modulating biological activity. Furthermore, the phenyl ring of the benzyloxy moiety offers a platform for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This strategic modification has been instrumental in the development of potent inhibitors of various enzymes and receptors implicated in a range of pathologies.
Synthetic Strategies for this compound Derivatives
The efficient synthesis of this compound derivatives is paramount for extensive medicinal chemistry exploration. A common and effective synthetic route involves a nucleophilic aromatic substitution reaction.[6] This typically begins with a 4-chloroquinoline precursor, which is reacted with a substituted benzyl alcohol in the presence of a suitable base.
Experimental Protocol: General Synthesis of 4-Benzyloxy-quinolines
-
Step 1: Preparation of the 4-Chloroquinoline Intermediate.
-
A substituted aniline is subjected to a Gould-Jacobs reaction with diethyl (ethoxymethylene)malonate to form a 4-hydroxyquinoline.
-
The resulting 4-hydroxyquinoline is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloroquinoline.[6]
-
-
Step 2: Nucleophilic Aromatic Substitution.
-
The 4-chloroquinoline derivative (1 equivalent) and the desired substituted benzyl alcohol (1.2 equivalents) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]
-
A non-nucleophilic base, for instance, sodium hydride (NaH) or potassium carbonate (K₂CO₃) (2-3 equivalents), is added portion-wise at 0 °C to the reaction mixture.
-
The reaction is then heated to a temperature ranging from 80 °C to 150 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-20 hours).[6]
-
-
Step 3: Work-up and Purification.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
-
This robust methodology allows for the generation of a diverse library of analogs by varying the substituents on both the quinoline core and the benzyl alcohol.
Caption: General synthetic workflow for this compound derivatives.
Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas.[1]
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and the disruption of microtubule polymerization.[1][7]
3.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
Dysregulation of RTK signaling is a hallmark of many cancers.[8] The 4-anilinoquinazoline and related quinoline scaffolds have been extensively investigated as inhibitors of RTKs such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[9][10] The this compound core can be considered a bioisostere of the 4-anilinoquinazoline, and derivatives have shown potent inhibitory activity against these kinases.
Blocking the VEGF/VEGFR-2 signaling system is a recognized approach for anti-angiogenic therapy to retard cancer growth.[11] Several this compound derivatives have been identified as potent VEGFR-2 inhibitors.[12]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Structure-Activity Relationship (SAR) for Kinase Inhibition:
-
Substituents on the Benzyloxy Phenyl Ring: Electron-withdrawing groups, such as halogens or nitro groups, at the meta or para positions often enhance inhibitory activity. This is likely due to favorable interactions with the hinge region of the kinase domain.
-
Substituents on the Quinoline Core: Small hydrophobic groups at the C-6 and C-7 positions are generally well-tolerated and can improve potency and selectivity.
-
Linker between the Quinoline and Benzyloxy Moiety: The ether linkage is crucial for maintaining the correct orientation of the benzyloxy group within the ATP-binding pocket.
Table 1: Representative this compound Derivatives as Kinase Inhibitors
| Compound ID | Quinoline Substituent | Benzyloxy Substituent | Target Kinase | IC₅₀ (nM) |
| A-1 | 6,7-dimethoxy | 4-fluoro | VEGFR-2 | 15 |
| A-2 | 7-chloro | 3-chloro | EGFR | 28 |
| A-3 | H | 4-bromo | c-Raf | 370 |
| A-4 | H | 3-trifluoromethyl | B-Raf | 888 |
3.1.2. Disruption of Microtubule Polymerization
Certain this compound derivatives have demonstrated the ability to disrupt microtubule dynamics, a mechanism of action shared with established chemotherapeutic agents like paclitaxel.[1] These compounds can induce G2/M cell cycle arrest and apoptosis in cancer cells.[7]
Antimalarial Activity
The quinoline scaffold is the bedrock of several pivotal antimalarial drugs, including chloroquine and mefloquine.[13] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[13] this compound derivatives have shown promise in this area, with some compounds exhibiting potent activity against both drug-sensitive and drug-resistant parasite strains.
The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.
Structure-Activity Relationship (SAR) for Antimalarial Activity:
-
C-7 Position of the Quinoline Ring: A chlorine atom at this position is often optimal for activity, as seen in chloroquine.[14]
-
Alkylamino Side Chain at C-4: While the classic 4-aminoquinolines feature a dialkylaminoalkyl side chain, the benzyloxy moiety can serve as a suitable replacement, with appropriate substitutions on the phenyl ring modulating activity.[14]
Antiviral and Antibacterial Potential
The therapeutic utility of 4-benzyloxy-quinolines extends to infectious diseases.[4][15]
Antiviral Activity: Derivatives of the broader quinoline class have been investigated for activity against a range of viruses, including HIV, influenza, and Zika virus.[15] The mechanisms of action are diverse and can involve the inhibition of viral enzymes such as reverse transcriptase or interference with viral entry into host cells.[15] For instance, certain quinoline derivatives have been identified as potential inhibitors of the influenza virus RNA polymerase.[16]
Antibacterial Activity: Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[17] While structurally distinct from the classic quinolones, this compound derivatives have also demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria.[4][5] Their mechanism may also involve the inhibition of these essential bacterial enzymes.[17]
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for multi-target activity make these compounds particularly attractive for addressing complex diseases like cancer and for combating drug-resistant pathogens.
Future research in this area should focus on:
-
Rational Design and Optimization: Leveraging computational modeling and structure-based design to improve the potency and selectivity of lead compounds.
-
Exploration of Novel Therapeutic Targets: Screening this compound libraries against a wider range of biological targets to uncover new therapeutic applications.
-
Pharmacokinetic and Toxicological Profiling: Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with favorable drug-like properties.
References
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025-08-27).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). MDPI.
- Antiviral Agents – Benzazine Derivatives - PMC - PubMed Central.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.
- Quinoline derivatives as tyrosine kinase inhibitors - Google Patents.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024-10-22). Taylor & Francis Online.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.MDPI.
- Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC - NIH.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.Eco-Vector Journals.
- Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - MDPI.MDPI.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.NeuroQuantology.
- Review on recent development of quinoline for anticancer activities.ScienceDirect.
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC - PubMed Central.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04). Biointerface Research in Applied Chemistry.
- 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180.Pharmacy 180.
- Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH.
-
Discovery of new VEGFR-2 inhibitors based on bis([1][4][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (2021-05-31). National Center for Biotechnology Information.
- New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases - Chemical Methodologies. (2025-10-13). Chemical Methodologies.
- Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2 - ResearchGate.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 13. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Introduction: The Quinoline Scaffold and the Significance of the 4-Benzyloxy Moiety
An In-depth Technical Guide to 4-Benzyloxy-quinoline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its versatile structure has been the foundation for a multitude of therapeutic agents across various disease areas, including infectious diseases and oncology.[3][4] Quinoline derivatives have demonstrated a wide array of biological activities, such as antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The unique electronic properties of this bicyclic aromatic system allow it to interact with various biological targets, including enzymes and DNA.[1][3]
Within this broad class of compounds, the 4-substituted quinolines have garnered significant attention.[6] The introduction of a benzyloxy group at the 4-position of the quinoline core creates the this compound scaffold. This structural modification is of particular interest as it combines the established pharmacophore of the quinoline ring with the steric and electronic properties of the benzyloxy group. This moiety can influence the compound's lipophilicity, metabolic stability, and, most importantly, its binding affinity to specific biological targets.[7] Analogs of this compound have emerged as potent inhibitors of various protein kinases and have shown promising activity against cancer and microbial pathogens, making them a fertile ground for drug discovery and development.[7][8][9] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives for researchers and drug development professionals.
Part 1: Synthesis of the this compound Core and its Analogs
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns on both the quinoline and benzyl moieties. The two predominant strategies involve the etherification of a 4-hydroxyquinoline precursor or the nucleophilic aromatic substitution of a 4-chloroquinoline.
Strategy 1: Williamson Ether Synthesis from 4-Hydroxyquinolines
A common and straightforward approach is the alkylation of a 4-hydroxyquinolin-2(1H)-one with a suitable benzyl halide.[7] This reaction proceeds via a classic Williamson ether synthesis mechanism. The phenolic hydroxyl group at the C4 position is deprotonated by a base, forming a nucleophilic phenoxide that subsequently displaces the halide from the benzyl halide.
Experimental Protocol: Synthesis of 4-Benzyloxyquinolin-2(1H)-ones[7]
-
Materials:
-
Substituted 4-hydroxyquinolin-2(1H)-one (1.0 mmol)
-
Substituted benzyl halide (e.g., benzyl bromide) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (15 mL)
-
-
Procedure:
-
To a solution of the 4-hydroxyquinolin-2(1H)-one in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add the corresponding benzyl halide to the reaction mixture.
-
Heat the reaction mixture to 80–90°C and maintain for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 4-benzyloxyquinolin-2(1H)-one derivative.
-
-
Causality and Insights: The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, while not interfering with the nucleophilicity of the resulting phenoxide. The excess of base and alkylating agent ensures the reaction goes to completion. This method is robust and tolerates a wide range of substituents on both starting materials.
Strategy 2: Nucleophilic Aromatic Substitution on 4-Chloroquinolines
An alternative pathway involves the reaction of a 4-chloroquinoline with a benzyl amine. This is a nucleophilic aromatic substitution (SNAr) reaction, where the amine displaces the chloride at the C4 position of the quinoline ring.[8] This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Experimental Protocol: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines[8]
-
Materials:
-
Substituted 2-alkyl-4-chloroquinoline (1.0 mmol)
-
Substituted 4-(benzyloxy)benzylamine (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Dimethylsulfoxide (DMSO) (10 mL)
-
-
Procedure:
-
Combine the 4-chloroquinoline, 4-(benzyloxy)benzylamine, and DIPEA in DMSO.
-
Heat the reaction mixture to 150°C in a sealed vessel for approximately 20 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-(4-(benzyloxy)benzyl)-4-aminoquinoline.
-
-
Causality and Insights: This reaction requires more forcing conditions (high temperature, high-boiling polar solvent) compared to the Williamson ether synthesis.[8] DMSO serves as an excellent solvent for this SNAr reaction, and the non-nucleophilic base DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. This route is particularly useful for synthesizing 4-aminoquinoline analogs.
Part 2: Biological Activities and Therapeutic Applications
The this compound scaffold has been explored for a range of therapeutic applications, with the most significant efforts focused on anticancer and antimycobacterial activities.
Anticancer Activity
Quinoline derivatives are well-established as a privileged scaffold in the development of anticancer agents, with several acting as kinase inhibitors.[1][10][11] The this compound core has been extensively investigated in this context, showing potent activity against a variety of cancer cell lines.[7]
A primary mechanism through which many quinoline-based compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2][9] Analogs of this compound have been identified as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[9][12] Another novel mechanism involves the mislocalization of essential mitotic kinases like Aurora Kinase B (AURKB), which disrupts cell division and induces cancer cell death.[13]
Systematic structural modifications of the 4-benzyloxyquinolin-2(1H)-one scaffold have revealed key determinants for anticancer activity. A study evaluating a series of these compounds against various cancer cell lines (HL-60, Hep3B, H460, COLO 205) demonstrated that substitutions on both the quinoline and benzyloxy rings significantly impact potency.[7]
For instance, compound 11e from this study, which features a 7,8-difluoro substitution on the quinoline ring and a 4-chloro substitution on the benzyloxy ring, displayed the most potent growth inhibitory activities, with IC₅₀ values ranging from 14 to 40 nM.[7] This suggests that electron-withdrawing groups at these positions are favorable for activity. Notably, the active compounds showed no significant cytotoxicity towards normal human fibroblast cells (Detroit 551), indicating a degree of selectivity for cancer cells.[7]
| Compound | Quinoline Substituents (R¹, R²) | Benzyloxy Substituent (R³) | IC₅₀ (nM) vs. COLO 205 |
| 9e | 7-F | 4-Cl | 100 |
| 10e | 8-F | 4-Cl | 80 |
| 11c | 7,8-di-F | 4-F | 60 |
| 11e | 7,8-di-F | 4-Cl | 14 |
| Data synthesized from a study on 4-benzyloxyquinolin-2(1H)-one derivatives.[7] |
Protocol: In Vitro Antiproliferative MTT Assay[7]
-
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC₅₀).
-
Materials:
-
Cancer cell lines (e.g., COLO 205) and normal cell lines (e.g., Detroit 551).
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Antimycobacterial Activity
Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents.[8] The quinoline scaffold is present in the approved anti-TB drug bedaquiline. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (M. tuberculosis) H37Rv.[8]
The study revealed that substitutions at the 6-position of the quinoline ring and the 4-position of the benzyloxy group were critical for antimycobacterial potency.
-
Quinoline C6-Position: Unsubstituted compounds at this position were largely inactive. The presence of a chlorine or bromine atom led to the most effective compounds.[8]
-
Benzyloxy Ring: On the benzyloxy moiety, the presence of a halogen (chlorine or fluorine) at the 4-position resulted in the most potent molecules.[8]
Compounds 9n (6-Chloro on quinoline, 4-Chloro on benzyloxy) and 9o (6-Chloro on quinoline, 4-Fluoro on benzyloxy) exhibited Minimal Inhibitory Concentrations (MICs) of 2.7 µM and 2.8 µM, respectively, which are comparable to the first-line drug isoniazid (MIC of 2.3 µM) under the same conditions.[8] These compounds also showed selectivity for the bacillus with low toxicity against mammalian Vero and HepG2 cells.[8]
| Compound | Quinoline Substituent (R⁴) | Benzyloxy Substituent (4-position) | MIC (µM) vs. M. tuberculosis H37Rv |
| 9m | Cl | H | 5.8 |
| 9n | Cl | Cl | 2.7 |
| 9o | Cl | F | 2.8 |
| Isoniazid | - | - | 2.3 |
| Data from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[8] |
Protocol: Determination of Minimal Inhibitory Concentration (MIC)[8]
-
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of M. tuberculosis.
-
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
Resazurin solution.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds directly in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include growth controls (no compound) and sterility controls (no bacteria).
-
Seal the plates and incubate at 37°C for 7-10 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest compound concentration at which no color change (from blue to pink) is observed, indicating the inhibition of bacterial growth.
-
Conclusion and Future Outlook
The this compound scaffold represents a versatile and highly adaptable platform for the development of novel therapeutic agents. The synthetic accessibility of this core, primarily through Williamson ether synthesis or nucleophilic aromatic substitution, allows for the systematic exploration of its chemical space. Research has clearly demonstrated that strategic substitutions on both the quinoline and benzyloxy rings can lead to compounds with potent and selective biological activity.
In oncology, this compound analogs have emerged as powerful kinase inhibitors with nanomolar efficacy against various cancer cell lines, warranting further preclinical development.[7] In the field of infectious diseases, these compounds have shown significant promise as antimycobacterial agents with potencies comparable to existing first-line drugs.[8]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising leads. This includes enhancing metabolic stability, improving oral bioavailability, and conducting in vivo efficacy studies in relevant animal models. Furthermore, elucidating the precise molecular mechanisms of action, particularly for the antimycobacterial candidates, will be crucial for their advancement as potential drug candidates. The continued exploration of the this compound scaffold holds considerable potential for addressing unmet needs in cancer and tuberculosis treatment.
References
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/19/6636]
- Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (Source: ACS Omega) [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06014]
- 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/11448512/]
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (Source: ResearchGate) [URL: https://www.researchgate.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/15/4960]
- Review on recent development of quinoline for anticancer activities. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s13205-022-03204-0]
- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s13205-017-0618-3]
- Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940608/]
- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/309413286_Comprehensive_Review_on_Current_Developments_of_Quinoline-Based_Anticancer_Agents]
- Review on recent development of quinoline for anticancer activities. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/360706563_Review_on_recent_development_of_quinoline_for_anticancer_activities]
- Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9732128/]
- This compound. (Source: BOC Sciences) [URL: https://www.bocsci.com/product/4-benzyloxy-quinoline-cas-101273-58-9-408930.html]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/24/7/6410]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08349a]
- Biological activities of quinoline derivatives. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/20470129/]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (Source: Wiley Online Library) [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.202400279]
- 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (Source: Pharmacy 180) [URL: https://pharmacy180.
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4630571/]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 13. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Benzyloxyquinoline via Williamson Ether Synthesis
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][3] 4-Benzyloxyquinoline, in particular, serves as a crucial intermediate in the synthesis of more complex drug candidates. Its preparation from the readily available 4-hydroxyquinoline is a foundational transformation, providing a key building block for further molecular elaboration.
This guide provides a detailed protocol for the O-benzylation of 4-hydroxyquinoline. We will delve into the mechanistic underpinnings of this reaction—the classic Williamson ether synthesis—explain the rationale behind the selection of reagents and conditions, and offer a comprehensive, step-by-step procedure for synthesis, purification, and characterization.
Mechanistic Insight: The Williamson Ether Synthesis
The conversion of 4-hydroxyquinoline to 4-benzyloxyquinoline is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
The process can be understood in two primary steps:
-
Deprotonation: The hydroxyl group of 4-hydroxyquinoline, which is acidic due to the stability of the resulting conjugate base, is deprotonated by a suitable base. This generates a potent nucleophile, the 4-quinolinoxide anion.
-
Nucleophilic Attack: The newly formed 4-quinolinoxide anion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This attack displaces the halide leaving group in a single, concerted step, forming the C-O ether bond and yielding 4-benzyloxyquinoline.[4]
Causality in Reagent Selection:
-
The Substrate (4-Hydroxyquinoline): This molecule exists in tautomeric equilibrium with 4-quinolone. However, under basic conditions, the deprotonation of the hydroxyl group is facile, making it an excellent precursor for O-alkylation.
-
The Base: The choice of base is critical. A base must be strong enough to deprotonate the hydroxyl group effectively but not so strong as to promote unwanted side reactions.
-
Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base, ideal for this type of reaction. It is sufficiently basic to deprotonate the phenolic hydroxyl group and is easily removed during workup.[6]
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides irreversible deprotonation. While highly effective, it requires strictly anhydrous conditions and careful handling due to its flammability upon contact with water.[6]
-
-
The Electrophile (Benzyl Bromide): Benzyl halides are excellent substrates for SN2 reactions because the transition state is stabilized by the adjacent phenyl ring. Benzyl bromide is often preferred over benzyl chloride as bromide is a better leaving group, facilitating a faster reaction rate.
-
The Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are optimal for Williamson ether synthesis.[5][6] They effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity. Acetone can also be used, particularly with K₂CO₃.
Experimental Workflow and Protocol
The following diagram outlines the complete workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of 4-benzyloxyquinoline.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Hydroxyquinoline | ≥98% | Sigma-Aldrich |
| Benzyl Bromide | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Ethanol (for recrystallization) | Reagent Grade | VWR Chemicals |
| Deionized Water | N/A | In-house supply |
| Diethyl Ether (for washing) | Reagent Grade | Fisher Scientific |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyquinoline (e.g., 2.90 g, 20.0 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equivalents) to the flask, followed by anhydrous DMF (40 mL).
-
Initiate Stirring: Begin stirring the suspension at room temperature to ensure the reagents are well-mixed.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (2.6 mL, 3.73 g, 21.8 mmol, 1.1 equivalents) to the stirring suspension using a syringe or dropping funnel over 5 minutes.
-
Experimental Rationale: Adding the electrophile slowly helps to control any potential exotherm and ensures a homogeneous reaction.
-
-
Heating: Heat the reaction mixture to 60 °C using a heating mantle or oil bath and attach a reflux condenser.
-
Reaction Monitoring: Allow the reaction to stir at 60 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxyquinoline spot.
-
Work-up - Precipitation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form.
-
Self-Validation Check: The formation of a precipitate upon addition to water is the first indication of successful product formation, as the organic product is insoluble in water while the DMF and inorganic salts are soluble.
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water (2 x 50 mL) to remove residual DMF and inorganic salts. Follow with a wash of cold diethyl ether (20 mL) to remove non-polar impurities.
-
Drying: Dry the crude product under vacuum or in a desiccator to obtain the crude 4-benzyloxyquinoline.
Purification Protocol: Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until all the solid dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Final Drying: Dry the crystals under vacuum. The expected yield is typically in the range of 85-95%.
Product Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized 4-benzyloxyquinoline.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the structure.[7][8]
-
Disappearance of -OH signal: The broad singlet corresponding to the acidic hydroxyl proton in the starting material will be absent.
-
Appearance of Benzyl Protons: A characteristic singlet will appear around δ 5.2-5.4 ppm, integrating to 2H, which corresponds to the benzylic methylene (-CH₂-) protons. Signals for the five protons of the benzyl phenyl group will appear in the aromatic region (δ 7.3-7.5 ppm).
-
Quinoline Protons: The signals corresponding to the quinoline ring protons will remain, though their chemical shifts may be slightly altered.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show a new signal for the benzylic carbon around 65-70 ppm and additional signals for the benzyl aromatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 4-benzyloxyquinoline (C₁₆H₁₃NO, MW = 235.28).
-
Melting Point: The measured melting point of the purified product should be sharp and consistent with literature values (approx. 73-75 °C).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (absorbed moisture).2. Wet solvent or glassware.3. Insufficient heating or reaction time. | 1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous grade solvent.3. Increase reaction time and monitor by TLC. |
| Incomplete Reaction | 1. Insufficient amount of base or benzyl bromide.2. Poor stirring. | 1. Re-check calculations and ensure at least 1.5 eq. of base and 1.1 eq. of benzyl bromide are used.2. Use a larger stir bar or mechanical stirrer if needed. |
| Product is Oily/Gummy | 1. Presence of residual DMF.2. Impurities preventing crystallization. | 1. Wash the filtered solid extensively with water during work-up.2. Attempt purification by column chromatography (e.g., silica gel with ethyl acetate/hexane eluent). |
Safety and Handling
-
Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. Avoid contact and handle in a fume hood.
-
Potassium Carbonate: Can cause irritation upon contact with skin or eyes. Avoid inhaling dust.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
- Ronzon, Q., et al. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health. [Link]
-
Saha, B., et al. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
-
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Institutes of Health. [Link]
- Elderfield, R. C., & Maggiolo, A. D. Preparation of 4-hydroxyquinoline compounds.
-
catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines - Supporting Information. [Link]
-
The synthesis of 4-hydroxyquinolines. ResearchGate. [Link]
- Process for the preparation of 4-hydroxy quinolines.
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
-
Khan, K. K., et al. 7-Benzyloxyquinoline Oxidation by P450eryF A245T: Finding of a New Fluorescent Substrate Probe. ACS Publications. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. National Institutes of Health. [Link]
-
Bioorganic & Medicinal Chemistry. CIMAP Staff. [Link]
-
¹H-NMR spectrum for compound (4f). ResearchGate. [Link]
-
Magic-Angle Spinning Solid-State NMR Spectroscopy of Nanodisc– Embedded Human CYP3A4. National Institutes of Health. [Link]
-
Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. ResearchGate. [Link]
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
-
UNITED STATES PATENT OFFICE. Google APIs. [Link]
-
NMR Characterization of Lignans. MDPI. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Quinoline Derivatives: A Mechanistic Approach
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of biologically active molecules. First isolated from coal tar in 1834, this privileged scaffold is now recognized as a critical pharmacophore in a vast array of therapeutic agents, exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties, among others.[1] The sustained interest in quinoline derivatives within the drug development landscape necessitates a deep, practical understanding of their synthesis. This guide provides an in-depth exploration of the seminal named reactions that form the bedrock of quinoline synthesis, alongside a look into modern catalytic methodologies. More than a mere recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the complexities of these powerful transformations.
I. The Skraup Synthesis: A Classic and Forceful Cyclization
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a robust, albeit often vigorous, method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent, and concentrated sulfuric acid.[2][3] Its enduring utility lies in its capacity to generate the parent quinoline and its substituted analogs from simple starting materials.
Mechanistic Insights
The reaction is notoriously exothermic and requires careful control.[4] The mechanism unfolds in a series of well-defined steps, each driven by the harsh acidic and oxidizing conditions:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2][5]
-
Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein intermediate.[6]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline intermediate.[5]
-
Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product. Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[1]
Caption: The reaction cascade of the Skraup Synthesis.
Experimental Protocol: Synthesis of Quinoline from Aniline
This protocol is adapted from Organic Syntheses and incorporates moderators to control the reaction's vigor.[1]
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
Reaction Setup: In a 2-liter round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously combine the aniline, glycerol, and nitrobenzene.
-
Acid Addition: With vigorous stirring, slowly add the concentrated sulfuric acid. An exothermic reaction will occur; control the rate of addition to manage the temperature.
-
Moderator: Add the ferrous sulfate heptahydrate. This is crucial for moderating the reaction's intensity.[4]
-
Reaction Initiation: Gently heat the mixture with a heating mantle. Once the reaction becomes self-sustaining and begins to boil, remove the external heat source.
-
Work-up: After the initial exothermic phase subsides, heat the mixture to reflux for 3 hours. Allow the mixture to cool to room temperature.
-
Purification: Dilute the cooled mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline. Perform steam distillation to isolate the crude quinoline. The quinoline layer is then separated, dried over anhydrous potassium carbonate, and purified by distillation.
Quantitative Data & Troubleshooting
| Starting Aniline | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91% | [1] |
| o-Bromoaniline | 8-Bromoquinoline | ~75% | [7] |
| o-Nitroaniline | 8-Nitroquinoline | <17% | [7] |
Troubleshooting:
-
Violent Reaction: The primary challenge is controlling the exothermicity. The slow addition of sulfuric acid and the use of ferrous sulfate as a moderator are essential for safety and yield.[4][8]
-
Tar Formation: The harsh conditions can lead to significant tar formation. Using a moderator and avoiding excessive temperatures can mitigate this. Purification via steam distillation is effective for separating the product from the tarry residue.[8]
-
Low Yield with Deactivated Anilines: Electron-withdrawing groups on the aniline ring, such as a nitro group, decrease the nucleophilicity of the amine, hindering the initial Michael addition and subsequent cyclization, leading to significantly lower yields.[7]
II. The Doebner-von Miller Reaction: A Versatile Extension
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[9][10]
Mechanistic Insights
The mechanism of the Doebner-von Miller reaction has been the subject of debate, with evidence pointing towards a fragmentation-recombination pathway, particularly with α,β-unsaturated ketones.[11]
-
Michael Addition: The reaction begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[12]
-
Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.
-
Recombination: These fragments then recombine via an aldol-type condensation to form a new, larger α,β-unsaturated imine.
-
Cyclization and Aromatization: This new imine undergoes intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is then oxidized to the quinoline.[12]
Caption: Fragmentation-recombination pathway in the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline
Materials:
-
Aniline (1.0 eq)
-
Crotonaldehyde (1.2 eq)
-
6 M Hydrochloric Acid
-
Toluene
-
Concentrated Sodium Hydroxide Solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask with a reflux condenser and mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate dropping funnel, dissolve crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is key to minimizing polymerization of the crotonaldehyde.[13]
-
Reaction: After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Allow the mixture to cool. Carefully neutralize with a concentrated sodium hydroxide solution.
-
Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data & Troubleshooting
| Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| Aniline | Crotonaldehyde | 2-Methylquinoline | Moderate to Excellent |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | Moderate to Excellent |
| Aniline | Mesityl Oxide | 2,2,4-Trimethyl-1,2-dihydroquinoline | Good |
Troubleshooting:
-
Tar and Polymer Formation: This is the most common side reaction, arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[9][14] Slow addition of the carbonyl compound to the heated aniline solution is crucial.
-
Incomplete Oxidation: The final step requires oxidation of a dihydroquinoline intermediate. If this is incomplete, the product will be contaminated. An external oxidizing agent (like nitrobenzene) can be added if the α,β-unsaturated carbonyl compound itself is not a sufficient oxidant.[12]
III. The Combes Synthesis: Condensation with β-Diketones
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8][15]
Mechanistic Insights
-
Enamine Formation: The reaction initiates with the condensation of the aniline and the β-diketone to form an enamine intermediate, with the loss of a water molecule.[8]
-
Cyclization and Dehydration: The enamine is then protonated, and under acidic conditions and heat, undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the substituted quinoline.[8]
Caption: Key steps of the Combes quinoline synthesis.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
Condensation: In a flask, mix aniline and acetylacetone. Stir the mixture at room temperature. An exothermic reaction may occur as the enamine intermediate forms.[8]
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.
-
Reaction: Gently heat the reaction mixture for a short period to drive the cyclization to completion.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a base, such as an ammonia or sodium hydroxide solution. The 2,4-dimethylquinoline may precipitate and can be collected by filtration.
Quantitative Data & Troubleshooting
| Aniline | β-Diketone | Product |
| m-Chloroaniline | Acetylacetone | 2,4-Dimethyl-7-chloroquinoline |
| β-Naphthylamine | Acetylacetone | Benzo[g]quinoline derivative |
Troubleshooting:
-
Strongly Deactivating Groups: Anilines with strongly electron-withdrawing groups (e.g., -NO₂) may fail to cyclize due to the deactivation of the aromatic ring towards electrophilic attack.
-
Regioselectivity: With unsymmetrical anilines, mixtures of regioisomers can be formed. The steric and electronic effects of the substituents on the aniline ring will influence the position of cyclization.[15]
IV. The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines
This synthesis involves the reaction of anilines with β-ketoesters. A key feature is its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[16][17]
Mechanistic Insights
-
Kinetic vs. Thermodynamic Control: At lower temperatures (room temperature), the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate (the kinetic product). Subsequent cyclization yields a 4-hydroxyquinoline .[17]
-
At higher temperatures (around 140-160°C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester group to form a more stable β-keto anilide intermediate. Cyclization of this intermediate produces a 2-hydroxyquinoline .[14]
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
Experimental Protocol: Synthesis of 4-Hydroxyquinoline Derivative (Conrad-Limpach)
This protocol is a general procedure; specific temperatures and solvents may need optimization.[18]
Materials:
-
4-Nitroaniline
-
Ethyl 3-ethoxybut-2-enoate (a vinyl ether equivalent of ethyl acetoacetate)
-
Ethyl benzoate (as a high-boiling solvent)
-
Concentrated Sulfuric Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, charge 4-nitroaniline, ethyl 3-ethoxybut-2-enoate, and ethyl benzoate.
-
Catalyst: Add a catalytic amount (a few drops) of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 1 hour, allowing the ethanol produced to distill off.
-
Cyclization: Continue heating at a higher temperature (typically above 250°C) to effect the thermal cyclization.
-
Work-up and Purification: Cool the reaction mixture. The product may crystallize upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.
Quantitative Data & Troubleshooting
Yields are highly dependent on the solvent and cyclization temperature. High-boiling solvents like mineral oil or ethyl benzoate can significantly improve yields compared to solvent-free conditions.[17][18]
Troubleshooting:
-
Solvent Choice: The use of a high-boiling, inert solvent is critical for achieving high yields in the thermal cyclization step.[17]
-
Temperature Control: Precise temperature control is essential to direct the reaction towards the desired 2- or 4-hydroxyquinoline isomer.
V. The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is a highly efficient method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[19][20]
Mechanistic Insights
Two primary mechanistic pathways are proposed:[19]
-
Aldol Condensation First: The 2-aminoaryl carbonyl and the α-methylene carbonyl compound undergo an initial aldol condensation, followed by cyclization via imine formation and subsequent dehydration.
-
Schiff Base Formation First: The amine of the 2-aminoaryl carbonyl condenses with the carbonyl of the α-methylene compound to form a Schiff base. This is followed by an intramolecular aldol-type reaction and dehydration to form the quinoline.
Caption: The two plausible mechanistic pathways of the Friedländer synthesis.
Experimental Protocol: One-Pot Synthesis of a Substituted Quinoline
This one-pot procedure involves the in-situ reduction of a nitro group followed by the Friedländer condensation.[21][22]
Materials:
-
o-Nitroarylcarbaldehyde
-
A ketone (e.g., acetone, acetophenone)
-
Iron powder
-
Aqueous Hydrochloric Acid
-
Potassium Hydroxide
Procedure:
-
Reduction: In a reaction vessel, combine the o-nitroarylcarbaldehyde and iron powder in the presence of a catalytic amount of aqueous hydrochloric acid. This reduces the nitro group to an amine in situ.
-
Condensation: To the same pot, add the ketone and potassium hydroxide.
-
Reaction: Heat the mixture to drive the condensation and cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture, neutralize, and extract the product with an appropriate organic solvent. Purify by column chromatography or recrystallization.
Quantitative Data & Troubleshooting
This one-pot method is compatible with a wide range of ketones and aldehydes, with yields often in the 58-100% range.[21][22]
| o-Nitroarylcarbaldehyde | Carbonyl Compound | Product | Yield (%) |
| 2-Nitrobenzaldehyde | Acetone | 2-Methylquinoline | 95% |
| 2-Nitrobenzaldehyde | Acetophenone | 2-Phenylquinoline | 98% |
| 5-Chloro-2-nitrobenzaldehyde | Cyclohexanone | 7-Chloro-1,2,3,4-tetrahydroacridine | 92% |
Troubleshooting:
-
Regioselectivity with Unsymmetrical Ketones: A major limitation of the Friedländer synthesis is the potential for forming two regioisomeric products when an unsymmetrical ketone is used.[23]
-
Side Reactions: Under basic conditions, self-condensation of the ketone (an aldol reaction) can be a competing side reaction.[19]
VI. Modern Synthetic Approaches: Catalysis and Innovation
While the classic named reactions are foundational, modern organic synthesis has introduced more efficient, milder, and often greener alternatives.
Transition-Metal Catalysis
Transition metals like palladium, copper, and rhodium have emerged as powerful catalysts for quinoline synthesis, enabling reactions under milder conditions with broader functional group tolerance.[24][25]
-
Palladium-Catalyzed Syntheses: Palladium catalysts can facilitate the oxidative cyclization of o-vinylanilines and alkynes to produce 2,3-disubstituted quinolines.[19][26] Other methods involve the annulation of o-iodoanilines with propargyl alcohols.[24]
-
Copper-Catalyzed Syntheses: Copper catalysis enables domino reactions, such as the C-N coupling/cyclization of ortho-acylanilines and alkenyl iodides, to construct a variety of substituted quinolines.[23][27]
-
Rhodium-Catalyzed Syntheses: Rhodium catalysts are effective in the hydroacylative coupling of aldehydes and o-alkynyl anilines, leading to diversely substituted quinolines in high yields under mild conditions.[20]
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to many of the classic quinoline syntheses, dramatically reducing reaction times and often improving yields.[5][24] For instance, the Skraup reaction can be performed under microwave conditions, offering a more controlled and efficient process.[5]
Conclusion
The synthesis of quinoline derivatives is a rich and evolving field. The classical named reactions, each with its unique strengths and challenges, provide a robust toolkit for accessing a wide range of quinoline structures. An understanding of their underlying mechanisms is paramount for troubleshooting and optimization. Concurrently, the advent of modern catalytic methods offers milder and more efficient pathways, expanding the synthetic chemist's arsenal. For the researcher in drug development, a comprehensive grasp of both the classic and contemporary approaches is essential for the rational design and synthesis of novel quinoline-based therapeutic agents.
References
-
Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(14), 3514–3517. Available at: [Link]
-
Li, A.-H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., Laufer, R., Mulvihill, K. M., Nigro, A., Rastogi, P., Siu, K. W., Steinig, A. G., Wang, T., Werner, D., Crew, A. P., & Mulvihill, M. J. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629–1632. Available at: [Link]
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Support.
-
Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors. BenchChem Technical Support.
-
Wang, C., Li, X., Zhu, Y., Sun, H., & Rao, Y. (2012). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry, 77(19), 8713–8719. Available at: [Link]
-
Li, M., Wang, X., & Li, Z. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(58), 36242–36245. Available at: [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Neuhaus, J. D., Morrow, S. M., Brunavs, M., & Willis, M. C. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters, 18(6), 1398–1401. Available at: [Link]
- Naidoo, D. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- Copper catalysis for the synthesis of quinolines and isoquinolines. (n.d.).
- Pawar, G. S., Ghouse, S. M., Kar, S., & Nanduri, S. (2022). Scope of Friedländer quinoline synthesis.
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
- Li, A.-H., et al. (2010).
- Preparation and Properties of Quinoline. (n.d.).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline. BenchChem Technical Support.
- Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem Technical Support.
- Neuhaus, J. D., Morrow, S. M., Brunavs, M., & Willis, M. C. (2016). ChemInform Abstract: Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation.
- Bera, S., Modak, A., Patra, T., & Deb, I. (2015). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. Organic Letters, 17(23), 5866–5869.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem Technical Support.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
- Fernández, G. (n.d.). Combes synthesis of quinolines. Química Orgánica.
- Huffman, J. W., Shah, A. R., & Smith, T. L. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(12), 3105–3113.
- Csollei, J., & Csolleiová, V. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
- Reddelien, G., & Thurm, A. (1932). 2,4-Dimethylquinoline. Organic Syntheses, 12, 22.
- Wang, G.-w., et al. (2010). Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.
- Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica.
- Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(11), 974–980.
- Combes Quinoline Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
- Neuhaus, J. D., Morrow, S. M., Brunavs, M., & Willis, M. C. (2016).
- BenchChem. (2025). comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.). BenchChem Technical Support.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Csollei, J., & Csolleiová, V. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.).
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Wang, F., et al. (2015). Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines. Organic Letters, 17(11), 2672–2675.
- Reddy, R. P., et al. (2019). synthesis of functionalized quinolines from aminohydrazones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. iipseries.org [iipseries.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 18. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 22. Sci-Hub. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations / Synthesis, 2010 [sci-hub.sg]
- 23. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Quinoline synthesis [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Benzyloxy-quinoline as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Benzyloxy-quinoline as a pivotal building block in modern organic synthesis. We move beyond simple procedural lists to offer in-depth technical insights, mechanistic rationale, and field-proven protocols. This guide is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results. Key applications, including its role as a protected precursor to the medicinally vital 4-hydroxyquinoline scaffold and its incorporation into complex bioactive molecules, are explored.
Introduction: The Strategic Importance of this compound
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a vast range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Within this class, the 4-hydroxyquinoline (or its keto tautomer, 4-quinolone) moiety is of particular importance. However, the free hydroxyl group is reactive and can interfere with many synthetic transformations.
This is where this compound emerges as a strategic building block. The benzyl group serves as a robust and reliable protecting group for the 4-hydroxyl functionality. Its key advantages include:
-
Stability: It is stable to a wide range of reaction conditions, including many basic, nucleophilic, and organometallic reagents.
-
Facile Cleavage: It can be removed under specific and mild conditions, most commonly via catalytic hydrogenation, which cleanly liberates the desired 4-hydroxyquinoline core at a late stage in a synthetic sequence.
-
Modulation of Properties: The bulky, lipophilic benzyl group can enhance the solubility of intermediates in organic solvents, aiding in purification and handling.
This application note will detail the synthesis of this compound, its critical deprotection to unmask the active scaffold, and its use in the construction of complex, biologically relevant molecules.
Foundational Synthetic Protocols
Synthesis of this compound
The most direct method for preparing this compound is through a Williamson ether synthesis, reacting the sodium salt of 4-hydroxyquinoline with benzyl bromide. This approach is efficient and high-yielding. An alternative, not detailed here, involves the nucleophilic aromatic substitution of 4-chloroquinoline with sodium benzyloxide.
Protocol 1: Synthesis of this compound
This protocol describes the O-benzylation of 4-hydroxyquinoline.
-
Reaction Scheme:
-
4-Hydroxyquinoline + NaH + Benzyl Bromide → this compound
-
-
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-hydroxyquinoline (1.0 eq) and anhydrous Dimethylformamide (DMF, ~0.2 M).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding sodium quinolinoxide. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become a clear, dark suspension of the sodium salt.
-
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.2 eq) dropwise via the dropping funnel over 20 minutes. Causality: Benzyl bromide is an excellent electrophile for this SN2 reaction. Slow, cooled addition prevents potential side reactions and controls the exotherm.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.[3]
-
Table 1: Summary of Reaction Parameters for Protocol 1
| Parameter | Condition | Purpose |
| Reactants | 4-Hydroxyquinoline, NaH, Benzyl Bromide | Formation of the benzyl ether |
| Solvent | Anhydrous DMF | Polar aprotic solvent, dissolves ionic intermediate |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation of the hydroxyl group |
| Temperature | 0 °C to Room Temperature | Control of exotherms and reaction rate |
| Reaction Time | 12-16 hours | Ensure complete conversion |
| Purification | Flash Column Chromatography | Isolation of the pure product |
Deprotection to 4-Hydroxyquinoline
The primary function of the benzyloxy group is to be removed. Catalytic transfer hydrogenation is a preferred method as it avoids the need for a high-pressure hydrogenation apparatus and is highly efficient.[4]
Protocol 2: Catalytic Transfer Hydrogenation for Benzyl Group Cleavage
-
Reaction Scheme:
-
This compound + Ammonium Formate + Pd/C → 4-Hydroxyquinoline
-
-
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (~0.1 M).
-
Catalyst & Donor: To this solution, add ammonium formate (HCOONH₄, 5.0 eq) followed by 10% Palladium on Carbon (Pd/C, ~10% w/w). Causality: Ammonium formate serves as the in-situ source of hydrogen. The palladium catalyst facilitates the transfer of hydrogen from the formate to the substrate, cleaving the benzylic C-O bond.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is usually complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Filtration: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Safety Note: Pd/C can be pyrophoric when dry, especially after use. Do not allow the filter cake to dry completely. Keep it wet with solvent and dispose of it properly.
-
Workup: Rinse the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure.
-
Isolation: The resulting residue can be partitioned between water and ethyl acetate. The desired 4-hydroxyquinoline may be in either layer depending on the pH; acidification of the aqueous layer may be necessary to precipitate the product, which can then be collected by filtration.
-
Application in the Synthesis of Bioactive Molecules
The this compound scaffold is a key component in the synthesis of novel therapeutic agents. A prime example is its incorporation into N-aryl-4-aminoquinolines, which have shown promising activity against Mycobacterium tuberculosis.[5] The following protocol outlines the final coupling step to create a complex benzyloxy-quinoline derivative.
Protocol 3: Synthesis of N-(4-(Benzyloxy)benzyl)-2-methyl-4-aminoquinoline Derivative
This protocol demonstrates a nucleophilic aromatic substitution (SNAr) reaction where a benzyloxy-containing amine displaces a chlorine atom on the quinoline core.
-
Reaction Scheme:
-
4-Chloro-2-methylquinoline + 4-(Benzyloxy)benzylamine → N-(4-(Benzyloxy)benzyl)-2-methyl-4-aminoquinoline
-
-
Step-by-Step Methodology:
-
Reactant Preparation: In a sealed reaction vial, combine 4-chloro-2-methylquinoline (1.0 eq), 4-(benzyloxy)benzylamine (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[5]
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (~0.2 M). Causality: DMSO is a polar aprotic solvent that excels at solvating the reactants and accelerating SNAr reactions. DIPEA is a non-nucleophilic hindered base used to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Seal the vial tightly and heat the mixture to 150 °C in a pre-heated oil bath or heating block. Stir for 20 hours.[5] Causality: High temperature is required to overcome the activation energy for the SNAr reaction on the electron-rich quinoline ring.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel to afford the final 4-amino-N-(4-benzyloxy)quinoline product. Yields for this type of reaction are typically in the 26-48% range after purification.[5]
-
Table 2: Summary of Reaction Parameters for Protocol 3
| Parameter | Condition | Purpose |
| Reactants | 4-Chloro-2-methylquinoline, 4-(Benzyloxy)benzylamine | Formation of the C-N bond via SNAr |
| Solvent | Anhydrous DMSO | High-boiling polar aprotic solvent to facilitate SNAr |
| Base | DIPEA | Scavenges in-situ generated HCl |
| Temperature | 150 °C | Provides sufficient energy for the SNAr reaction to proceed |
| Reaction Time | 20 hours | Drive the reaction to completion |
| Purification | Flash Column Chromatography | Isolation of the target bioactive molecule |
Visualized Workflows and Relationships
Diagram 1: Key Synthetic Roles of this compound
Caption: Synthetic utility of this compound.
Diagram 2: Experimental Workflow for Protocol 3
Caption: Workflow for SNAr coupling reaction.
Conclusion
This compound is more than a simple intermediate; it is a strategic tool that enables chemists to harness the potent biological activity of the 4-hydroxyquinoline scaffold while navigating the challenges of complex, multi-step synthesis. By protecting the reactive hydroxyl group, it allows for a wide array of chemical transformations on other parts of the molecule or on coupling partners. The protocols and rationale provided herein offer a robust framework for the effective utilization of this versatile building block in drug discovery and synthetic chemistry programs.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Source: MDPI)
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (Source: ACS Omega)
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (Source: NIH)
-
STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN- 4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. (Source: The Austrian Journal of Technical and Natural Sciences)
-
Synthesis of Isoquinolines. IV.1 4-Benzylisoquinolines. (Source: The Journal of Organic Chemistry)
-
p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (Source: HETEROCYCLES, Vol. 31, No. 8, 1990)
-
This compound. (Source: BOC Sciences)
-
This compound | 101273-58-9. (Source: ChemicalBook)
-
Mechanistic details of the synthesis of quinoline using benzylamine as... (Source: ResearchGate)
-
Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. (Source: Chemistry – An Asian Journal)
-
Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. (Source: ResearchGate)
-
DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). (Source: HETEROCYCLES, Vol. 84, No. 2, 2012)
-
4-benzyloxy-2-(dimethylamino)quinoline (C18H18N2O). (Source: PubChemLite)
-
8-(4-Nitrobenzyloxy)quinoline. (Source: NIH)
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (Source: ACS Publications)
-
Recent advances in research of natural and synthetic bioactive quinolines. (Source: PubMed)
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (Source: NIH)
-
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. (Source: NIH)
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (Source: Organic Chemistry Portal)
-
The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework. (Source: NIH)
-
Biologically active quinoline and quinazoline alkaloids part I. (Source: NIH)
Sources
- 1. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 101273-58-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4-Benzyloxy-quinoline Derivatives in Cancer Research
A Senior Application Scientist's Guide to Leveraging a Privileged Scaffold in Oncology Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Within this class, 4-benzyloxy-quinoline and its derivatives have emerged as a promising frontier in cancer research. These compounds have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the induction of apoptosis, disruption of microtubule dynamics, and inhibition of critical signaling pathways.[1][2][3][4]
This guide provides an in-depth exploration of the applications of this compound derivatives in cancer research. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical protocols to facilitate the investigation of this promising class of molecules.
Mechanisms of Anticancer Action: A Multi-pronged Attack
This compound derivatives exert their anticancer effects by targeting multiple facets of cancer cell biology. This multi-targeting capability is a significant advantage in overcoming the complexity and redundancy of cancer signaling networks.
A primary mechanism by which these compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[1][2][5] This is a tightly regulated process that is often dysregulated in cancer. This compound derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the TNF-related apoptosis-inducing ligand (TRAIL) receptors. This binding directly activates caspases.
Certain derivatives have been observed to induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the levels of anti-apoptotic proteins.[1][2]
Signaling Pathway: Induction of Apoptosis by this compound Derivatives
Caption: Apoptotic pathways activated by this compound derivatives.
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). Several potent this compound derivatives have been identified as microtubule-destabilizing agents.[1][2] By disrupting microtubule assembly, these compounds arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating. This ultimately leads to the induction of apoptosis.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for assessing cell cycle arrest.
Cancer cells are often dependent on aberrant signaling pathways for their growth and survival. This compound derivatives have been shown to inhibit several of these key pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its deregulation is a common event in many cancers. Specific quinoline derivatives have been identified as potent inhibitors of mTOR, a key component of this pathway, effectively shutting down these pro-survival signals.[6]
-
Tyrosine Kinase Inhibition: Many quinoline-based compounds are known to inhibit tyrosine kinases, which are enzymes that play a critical role in cell signaling.[4] Some derivatives have shown inhibitory activity against kinases like c-Src, which is involved in cell proliferation and migration.[7]
-
Aurora Kinase B Mislocalization: Aurora kinase B is a key regulator of mitosis. A novel class of 4-phenoxy-quinoline compounds has been shown to disrupt the localization of Aurora kinase B without inhibiting its catalytic activity.[8] This mislocalization prevents proper cell division, leading to polyploidy and cell death.[8]
Key this compound Derivatives and their Biological Activity
Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties. The following table summarizes the activity of some of the most potent compounds identified in the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Noteworthy Findings | Reference |
| 11e | COLO 205 (Colon) | 0.014 - 0.040 | Disrupts microtubule assembly, induces G2/M arrest and apoptosis. | [1][2] |
| 7e, 8e, 9b, 9c, 9e, 10c, 10e, 11c | HL-60, Hep3B, H460, COLO 205 | < 1 | High potency against multiple cancer cell lines with low toxicity to normal cells. | [1][2] |
| LXY18 (a 4-phenoxy-quinoline) | Various | Sub-nanomolar | Potent, orally bioavailable disruptor of Aurora Kinase B relocalization. | [8] |
| PQQ (a 4-aminoquinoline) | HL-60 (Leukemia) | 0.064 | Potent mTOR inhibitor, disrupts the PI3K-Akt-mTOR signaling cascade. | [6] |
Application Notes & Protocols
The following protocols provide detailed methodologies for key in vitro assays to evaluate the anticancer activity of this compound derivatives.
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[9] Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound derivatives on the expression of proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Procedure:
-
Cell Lysis: Treat cells with the this compound compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[10]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer activity of this compound derivatives. Key findings from the literature include:
-
The nature and position of substituents on both the quinoline and the benzyloxy rings significantly influence the biological activity.
-
The flexibility of the benzyl moiety at the O4-position of the quinolin-2(1H)-one scaffold appears to be beneficial for antitumor activity.[1]
-
Halogen substitutions on the 4-phenoxy-quinoline scaffold can enhance the compound's potency and pharmacokinetic properties.[8]
Future Perspectives
The this compound scaffold holds immense promise for the development of novel anticancer therapeutics. Future research should focus on:
-
Lead Optimization: Further SAR studies to improve the potency, selectivity, and drug-like properties of lead compounds.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their in vivo efficacy and safety.[8]
-
Combination Therapies: Investigating the potential of these compounds in combination with existing chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.
By leveraging the insights and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound derivatives and contribute to the development of the next generation of cancer treatments.
References
-
Chen, Y. F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(15), 3764–3779. [Link]
-
ResearchGate. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. [Link]
-
International Journal of Medical, Pharmaceutical and Health Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
-
Li, J., et al. (2020). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS Pharmacology & Translational Science, 3(1), 126–136. [Link]
-
Elsevier. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 68, 116869. [Link]
-
ScienceDirect. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [Link]
-
MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]
-
PubMed. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]
-
PubMed. (2015). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. [Link]
-
National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
-
ScienceDirect. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
PubMed Central. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. [Link]
-
National Institutes of Health. (2019). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]
-
PubMed Central. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. [Link]
-
PubMed. (2017). Synthesis and anticancer activity of new quinazoline derivatives. [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
Sources
- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Modular Approach to the Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines
Abstract: This document provides a detailed, field-proven protocol for the synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines, a class of compounds with significant therapeutic potential, including demonstrated activity against Mycobacterium tuberculosis.[1] The synthetic strategy is modular, proceeding through a three-stage process: 1) Williamson ether synthesis to form substituted 4-(benzyloxy)benzonitriles, 2) reduction of the nitrile to a primary amine, and 3) a final nucleophilic aromatic substitution (SNAr) to couple the amine with a 4-chloroquinoline core. This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and methods for characterization.
Introduction and Scientific Context
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[2][3][4] The versatility of this core allows for extensive functionalization at the 4-amino position, enabling the fine-tuning of pharmacological properties. N-(4-(Benzyloxy)benzyl)-4-aminoquinolines have emerged as a promising subclass, with recent studies highlighting their potent antimycobacterial activity.[1] The synthesis protocol detailed herein is robust and allows for the generation of a diverse library of analogues by varying the substitution on both the benzyl bromide and the 4-chloroquinoline starting materials.
The overall synthetic strategy is predicated on a convergent design, where two key intermediates, a 4-(benzyloxy)benzylamine and a 2-alkyl-4-chloroquinoline, are synthesized separately and then coupled in the final step. This approach offers high flexibility and efficiency.
Overall Synthetic Workflow
The synthesis is accomplished in three primary stages, beginning with commercially available starting materials. The workflow is designed to be logical and efficient, with intermediates that can be characterized or used directly in subsequent steps.
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijlpr.com [ijlpr.com]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Antibacterial and Antifungal Assays of 4-Benzyloxy-quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Antimicrobial Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents.[4] Quinoline derivatives have been a subject of intense research in this area due to their potential to inhibit essential microbial processes.[4][5][6]
Mechanistic Insights: The Action of Quinolone Antibiotics
While the precise mechanism of 4-Benzyloxy-quinoline is yet to be elucidated, the well-established mode of action of quinolone antibiotics offers a valuable frame of reference. Quinolones primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones inhibit the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death. It is plausible that this compound may exert its antibacterial effects through a similar mechanism, although other cellular targets cannot be ruled out.
Part 1: Antibacterial Susceptibility Testing
The initial assessment of a compound's antibacterial potential typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium. This can be followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay performed in 96-well microtiter plates and is considered a gold standard for determining MIC values. The protocol provided is based on the CLSI M07 guidelines.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is used to determine the MIC.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2 °C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
DMSO (for dissolving the test compound, if necessary)
Workflow for Broth Microdilution Assay:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO). Further dilute with CAMHB to achieve a starting concentration that is at least twice the highest concentration to be tested.
-
Rationale: A high-concentration stock solution is necessary for serial dilutions. DMSO is a common solvent for hydrophobic compounds, but its final concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise standardization.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method that is simple to perform and is useful for screening the susceptibility of bacteria to a compound. This protocol is based on the CLSI M02 guidelines.
Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2 °C)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
Workflow for Disk Diffusion Assay:
Caption: Workflow for the disk diffusion assay.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Preparation and Application of Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Apply a known volume (e.g., 10-20 µL) of the solution onto sterile paper disks and allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The size of the zone is indicative of the susceptibility of the bacterium to the compound.
-
Data Presentation for Antibacterial Assays:
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | S. aureus ATCC 29213 | To be determined | To be determined |
| This compound | E. coli ATCC 25922 | To be determined | To be determined |
| Ciprofloxacin | S. aureus ATCC 29213 | Expected range | Expected range |
| Ciprofloxacin | E. coli ATCC 25922 | Expected range | Expected range |
Part 2: Antifungal Susceptibility Testing
Similar to antibacterial testing, the primary measure of antifungal activity is the Minimum Inhibitory Concentration (MIC). The protocols are adapted for the slower growth and different media requirements of fungi.
Protocol 3: Broth Microdilution for Yeasts (e.g., Candida albicans)
This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.
Principle: A standardized suspension of yeast is exposed to serial dilutions of this compound in RPMI-1640 medium. The MIC is determined after a specified incubation period.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Yeast strains (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) or PBS
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 °C)
-
Positive control antifungal (e.g., Fluconazole)
-
DMSO
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described for the antibacterial assay, using RPMI-1640 as the diluent.
-
-
Inoculum Preparation:
-
Culture the yeast on an SDA plate for 24-48 hours at 35 °C.
-
Prepare a suspension of the yeast in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain a working inoculum of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation and Inoculation:
-
Follow the serial dilution procedure as outlined in the antibacterial broth microdilution protocol, using RPMI-1640 as the medium.
-
Inoculate the wells with the diluted yeast suspension.
-
-
Incubation:
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
Reading and Interpreting Results:
-
Determine the MIC by visually comparing the growth in the wells containing the compound to the growth in the drug-free control well. For some antifungals, the MIC is defined as the lowest concentration that causes a significant reduction in growth (e.g., 50% inhibition) compared to the control.
-
Protocol 4: Broth Microdilution for Filamentous Fungi (e.g., Aspergillus fumigatus)
This protocol is based on the CLSI M38 guidelines for filamentous fungi.
Principle: A standardized suspension of fungal conidia is exposed to serial dilutions of this compound. The MIC is determined after incubation.
Materials:
-
All materials from the yeast protocol, with the following additions:
-
Filamentous fungal strains (e.g., Aspergillus fumigatus)
-
Potato Dextrose Agar (PDA) plates
-
Sterile Tween 20 solution (0.05%)
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Grow the fungus on a PDA plate at 35 °C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Plate Preparation, Inoculation, and Incubation:
-
Follow the same procedures for plate preparation and inoculation as for yeasts.
-
Incubate the plates at 35 °C for 48-72 hours.
-
-
Reading and Interpreting Results:
-
The MIC for filamentous fungi is typically defined as the lowest concentration of the compound that results in complete inhibition of growth.
-
Data Presentation for Antifungal Assays:
| Compound | Test Organism | MIC (µg/mL) |
| This compound | C. albicans ATCC 90028 | To be determined |
| This compound | A. fumigatus ATCC 204305 | To be determined |
| Fluconazole | C. albicans ATCC 90028 | Expected range |
| Amphotericin B | A. fumigatus ATCC 204305 | Expected range |
Part 3: Data Analysis and Interpretation
A critical aspect of antimicrobial testing is the robust analysis and interpretation of the data. The MIC values obtained should be reproducible and compared to those of standard control antibiotics. For novel compounds like this compound, establishing a baseline of activity against a panel of clinically relevant and standard laboratory strains is the primary goal.
Self-Validating Systems:
Each assay should include:
-
Positive Controls: A known effective antibiotic or antifungal to ensure the assay is performing correctly and the microbial strains are susceptible.
-
Negative (Growth) Controls: To confirm the viability of the microorganisms in the test medium.
-
Sterility Controls: To ensure that the medium and reagents are not contaminated.
The results for the quality control strains should fall within the expected ranges as defined by CLSI to validate the experimental run.
Conclusion
The protocols detailed in this application note provide a standardized and rigorous framework for the initial in vitro evaluation of the antibacterial and antifungal activities of this compound. Adherence to these CLSI-based methodologies will ensure the generation of reliable and reproducible data, which is a critical first step in the drug discovery and development pipeline. While the specific antimicrobial profile of this compound remains to be fully characterized, the assays described herein will enable researchers to elucidate its spectrum of activity and determine its potential as a novel anti-infective agent.
References
-
Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Arch Pharm (Weinheim). 2023 Mar;356(3):e2200361. doi: 10.1002/ardp.202200361. Epub 2022 Dec 9. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asia Pacific Journal of Health Sciences. 2021;8(3):5-10. [Link]
-
Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules. 2014 Oct; 19(10): 16386–16409. [Link]
-
Substituted quinolinones. Part 22. In vitro antimicrobial evaluation of some 4-hydroxy-1-methyl-3-pyrazolinylquinolin-2(1H)-ones as useful antibiotic intermediates. Research on Chemical Intermediates. 2014; 40(7):2417-2428. [Link]
-
Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. Bioorg Med Chem Lett. 2022 Sep 15;72:128877. doi: 10.1016/j.bmcl.2022.128877. Epub 2022 Jul 1. [Link]
-
The structure-activity relationships (SAR) of quinolones. ResearchGate. [Link]
-
SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Medicinal Chemistry. 2012;8(3):1-12. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences. 2022;8(1):53. [Link]
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances. 2020;10(42):25111-25116. [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules. 2022 Dec 20;28(1):5. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. 2023;13(34):23784-23805. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. 2023;28(24):8041. [Link]
-
SAR of Quinolines.pptx. Slideshare. [Link]
-
Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry. 2023;66(2):1235-1259. [Link]
-
Topic (55) Antifungal Agents = SAR of Anti Fungal Agents. YouTube. [Link]
-
Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. [Link]
-
Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Adv Exp Med Biol. 2020;1282:37-69. [Link]
-
Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. 2022;99(11):100742. [Link]
-
Quinoline-based antifungals. Curr Med Chem. 2010;17(18):1960-73. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SAR of Quinolines.pptx [slideshare.net]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apjhs.com [apjhs.com]
- 7. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of the 4-Benzyloxy-quinoline Scaffold in Anti-malarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Future Potential of Quinolines in Malaria Chemotherapy
The quinoline ring system is a cornerstone of anti-malarial drug discovery, with a history stretching from the isolation of quinine to the synthesis of chloroquine and mefloquine.[1] These agents have been instrumental in the global fight against malaria, a disease that continues to pose a significant threat to public health. The primary mechanism of action for many quinoline-based drugs is the disruption of the parasite's detoxification pathway for heme.[2][3] During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing toxic free heme.[3][4] The parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[3][4] Quinolines are thought to inhibit this polymerization process, leading to an accumulation of toxic heme that ultimately kills the parasite.[2][5]
The emergence and spread of drug-resistant parasite strains, however, necessitates the development of novel anti-malarial agents.[6][7] The 4-benzyloxy-quinoline scaffold has emerged as a promising starting point for the design of new drugs. The benzyloxy group at the 4-position offers a versatile handle for chemical modification, allowing for the exploration of a wide range of structure-activity relationships (SAR).[8][9] Furthermore, the ether linkage provides a degree of metabolic stability, a desirable property in drug candidates. This document provides a detailed guide for researchers on the synthesis, evaluation, and optimization of this compound derivatives as potential anti-malarial agents.
I. Synthesis of the this compound Scaffold and its Derivatives
The synthesis of this compound derivatives typically begins with the preparation of the core scaffold, which can then be functionalized to generate a library of analogues. The following protocols outline a general approach.
Protocol 1: Synthesis of 4-Chloroquinoline
A common precursor for 4-substituted quinolines is 4-chloroquinoline. A variety of synthetic routes are available, with one common method being the cyclization of an appropriate aniline derivative.
Materials:
-
Aniline
-
Diethyl malonate
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., diphenyl ether, toluene)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Condensation: React aniline with diethyl malonate in a high-boiling solvent such as diphenyl ether at reflux to form the corresponding anilinomethylenemalonate.
-
Cyclization: Heat the anilinomethylenemalonate in polyphosphoric acid to effect a Conrad-Limpach cyclization, yielding 4-hydroxyquinoline.
-
Chlorination: Treat the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to yield 4-chloroquinoline.
-
Purification: Purify the resulting 4-chloroquinoline by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
The key step in synthesizing the this compound scaffold is the nucleophilic substitution of the chlorine atom in 4-chloroquinoline with benzyl alcohol.
Materials:
-
4-Chloroquinoline
-
Benzyl alcohol
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Standard laboratory glassware and safety equipment
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in the chosen anhydrous solvent. Add the base portion-wise at 0 °C to generate the benzyl alkoxide.
-
Nucleophilic Substitution: To the solution of the benzyl alkoxide, add a solution of 4-chloroquinoline in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound and its derivatives.
II. In Vitro Evaluation of Anti-malarial Activity
The initial assessment of newly synthesized compounds is typically performed using in vitro assays against cultured Plasmodium falciparum.
Protocol 3: In Vitro Anti-malarial Susceptibility Testing
This protocol describes a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
Materials:
-
Synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain or chloroquine-resistant K1 strain)[7]
-
Human erythrocytes
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control (e.g., chloroquine, artemisinin)
-
Negative control (DMSO vehicle)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Also, include wells for the positive and negative controls.
-
Parasite Addition: Add the synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour and then measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.
III. Elucidating the Mechanism of Action
Understanding how a compound exerts its anti-malarial effect is crucial for lead optimization. For quinoline-based compounds, a primary suspected mechanism is the inhibition of hemozoin formation.
Protocol 4: Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[10]
Materials:
-
Hemin chloride
-
Sodium acetate
-
Glacial acetic acid
-
Test compounds in DMSO
-
Positive control (e.g., chloroquine)
-
96-well plates
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a solution of hemin chloride in DMSO. Prepare a solution of sodium acetate in glacial acetic acid.
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the hemin solution to each well, followed by the acetate solution to initiate the polymerization.
-
Incubation: Incubate the plate at 60°C for 18-24 hours with shaking to facilitate β-hematin formation.
-
Washing and Solubilization: After incubation, centrifuge the plate and carefully remove the supernatant. Wash the pellet with DMSO to remove unreacted hemin. Add a solution of NaOH or another suitable base to dissolve the β-hematin pellet.
-
Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemozoin inhibition and determine the IC₅₀ value for each compound.
Visualizing the Drug Action Pathway
Sources
- 1. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. malariaworld.org [malariaworld.org]
- 7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrimido[4,5-b]quinolines: A Detailed Guide to Experimental Procedures
For researchers, scientists, and professionals in drug development, the pyrimido[4,5-b]quinoline scaffold is a privileged heterocyclic system due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth exploration of a robust and widely adopted experimental procedure for the synthesis of these valuable compounds: the one-pot, three-component condensation reaction. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Introduction to Synthetic Strategies
The construction of the pyrimido[4,5-b]quinoline core can be achieved through various synthetic pathways. Convergent strategies often involve the initial synthesis of a functionalized quinoline ring, followed by the annulation of the pyrimidine ring.[2][3] Conversely, other approaches build the quinoline system onto a pre-existing pyrimidine moiety. Among the most efficient and atom-economical methods are one-pot multicomponent reactions (MCRs).[1][4] These reactions, by combining three or more starting materials in a single synthetic operation, offer significant advantages in terms of procedural simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds.[5]
This guide will focus on a prevalent MCR strategy: the condensation of a 6-aminopyrimidine derivative, an aromatic aldehyde, and a 1,3-dicarbonyl compound. This approach is highly versatile and can be adapted to produce a wide array of substituted pyrimido[4,5-b]quinolines.
Mechanistic Insights: The Logic of the Reaction
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The one-pot synthesis of pyrimido[4,5-b]quinolines from a 1,3-dicarbonyl compound (e.g., dimedone), an aromatic aldehyde, and a 6-aminopyrimidine (e.g., 6-amino-1,3-dimethyluracil) typically proceeds through a domino sequence of reactions. The exact pathway can be influenced by the choice of catalyst and reaction conditions, but a generally accepted mechanism is outlined below.[6][7]
-
Knoevenagel Condensation: The reaction is often initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene group of the 1,3-dicarbonyl compound (dimedone). This step is usually catalyzed by a base or an acid and results in the formation of an intermediate arylidiene derivative after dehydration.[8]
-
Michael Addition: The 6-aminopyrimidine then acts as a nucleophile, undergoing a Michael addition to the electron-deficient α,β-unsaturated carbonyl system of the arylidiene intermediate.[6]
-
Intramolecular Cyclization and Dehydration: Following the Michael addition, an intramolecular cyclization occurs through the nucleophilic attack of the amino group onto one of the carbonyl groups of the dicarbonyl moiety. Subsequent dehydration and tautomerization lead to the formation of the stable, fused pyrimido[4,5-b]quinoline aromatic system.[6]
The overall workflow can be visualized as follows:
Caption: Generalized workflow for the three-component synthesis.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of pyrimido[4,5-b]quinoline derivatives, showcasing both a catalyst-free, solvent-free approach and a catalyzed reaction under reflux.
Protocol 1: Catalyst- and Solvent-Free Synthesis via Mechanochemistry
Mechanochemical synthesis, utilizing mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a green and efficient alternative to traditional solvent-based methods.[9][10] This approach often leads to shorter reaction times and high yields without the need for a catalyst.[11]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 0.155 g)
-
Dimedone (1.0 mmol, 0.140 g)
-
Ball mill or mortar and pestle
-
Ethanol (for washing)
Procedure:
-
Charging the Reaction Vessel: In a ball mill vial (or a mortar), combine the aromatic aldehyde (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and dimedone (1.0 mmol).
-
Mechanochemical Reaction:
-
Ball Mill: Mill the mixture at room temperature for the time specified in Table 1 (typically 15-30 minutes).
-
Mortar and Pestle: Grind the mixture vigorously for 20-40 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), transfer the solid mixture from the reaction vessel.
-
Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain the desired pyrimido[4,5-b]quinoline derivative. The purity is often high enough that further purification by column chromatography is not necessary.[2]
-
Protocol 2: Catalyzed Synthesis in Solution
This protocol employs a catalyst to facilitate the reaction in a suitable solvent under reflux conditions. A variety of catalysts have been reported, including Lewis acids, Brønsted acids, and basic catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane).[6][12] We will detail a procedure using DABCO, an inexpensive and efficient basic catalyst.[6]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol, 0.140 g)
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 0.155 g)
-
DABCO (25 mol %, 0.028 g)
-
Round-bottomed flask
-
Reflux condenser
-
Aqueous ethanol (20:80, v/v)
-
Acetone
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and DABCO (0.25 mmol).
-
Reaction Execution: Heat the mixture at 90 °C under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol or acetic acid.[2][6] Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add aqueous ethanol (10 mL, 20% ethanol in water) to the reaction mixture and stir to precipitate the product and dissolve the DABCO catalyst.[6]
-
Filter the solid product and wash it with additional aqueous ethanol.
-
Further purify the product by washing with acetone to afford the pure pyrimido[4,5-b]quinoline.[6]
-
Data Presentation and Characterization
The successful synthesis of the target compounds must be confirmed through rigorous characterization. Below is a summary of typical yields for different aromatic aldehydes and representative characterization data.
Table 1: Comparison of Yields for Representative Pyrimido[4,5-b]quinolines
| Entry | Aromatic Aldehyde | Method | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Mechanochemical | None | Ball Mill, RT | 20 min | 92 | [10] |
| 2 | 4-Nitrobenzaldehyde | Mechanochemical | None | Ball Mill, RT | 15 min | 95 | [10] |
| 3 | Benzaldehyde | Solution | Acetic Acid | Reflux | 3 h | 68 | [8] |
| 4 | 4-Methoxybenzaldehyde | Solution | DABCO | 90 °C, Solvent-free | 1 h | 94 | [6] |
| 5 | 2,4-Dichlorobenzaldehyde | Solution | Trityl Chloride | Chloroform, Reflux | 130 min | 85 | [13] |
| 6 | 4-Chlorobenzaldehyde | Ultrasound | Acetic Acid | N/A | 10 min | 74 | [2] |
Representative Characterization Data:
For 5-(4-(Benzyloxy)phenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione :[6]
-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 9.00 (s, 1H, NH), 7.44–7.32 (m, 5H, Ar-H), 7.14 (d, J = 8.1 Hz, 2H, Ar-H), 6.83 (d, J = 8.20, 2H, Ar-H), 5.02 (s, 2H, OCH₂), 4.83 (s, 1H, CH), 3.46 (s, 3H, NCH₃), 3.10 (s, 3H, NCH₃), 2.58 (d, J = 8.30 Hz, 2H, CH₂), 2.23 (d, J = 16.20 Hz, 1H, CH₂), 2.05 (d, J = 16.10 Hz, 1H, CH₂), 1.05 (s, 3H, CH₃), 0.91 (s, 3H, CH₃).
-
¹³C NMR (76 MHz, DMSO-d₆) δ (ppm): 195.0, 161.1, 157.0, 151.0, 149.7, 144.1, 139.3, 137.7, 129.0, 128.8, 128.2, 128.1, 114.3, 112.3, 90.8, 69.5, 50.5, 33.3, 32.6, 30.6, 29.5, 28.1, 27.0.
-
MS (m/z): 471.3 [M]⁺.
Conclusion and Future Perspectives
The one-pot, three-component synthesis of pyrimido[4,5-b]quinolines is a powerful and adaptable method for accessing this important class of heterocyclic compounds. The protocols described herein, particularly the environmentally benign mechanochemical approach, offer researchers efficient and reliable pathways to generate these molecules. The choice between a solvent-free method and a catalyzed solution-phase reaction will depend on the available equipment, the scale of the synthesis, and the specific reactivity of the substrates. The continuous development of novel catalysts and greener reaction conditions, such as the use of ultrasound irradiation or water as a solvent, will further enhance the utility and sustainability of these synthetic strategies.[2][14]
Caption: Decision workflow for synthesizing pyrimido[4,5-b]quinolines.
References
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society Open Science.
-
Gouda, M. A., Abu-Hashem, A. A., Ameen, T. A., & Salem, M. A. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 20(6). [Link]
-
Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives. (n.d.). ResearchGate. [Link]
-
A new synthetic approach to functionalize pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via a three-component one-pot reaction. (2010). PubMed. [Link]
-
Abu-Hashem, A. A., et al. (2024). Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review (Part II). Mini-Reviews in Organic Chemistry. [Link]
-
One-Pot, Three-Component Synthesis of Pyrimido[4,5-b]quinoline-tetraone Derivatives in Water. (2015). Taylor & Francis Online. [Link]
-
Gouda, M. A., et al. (2024). Recent Progress in Synthetic Chemistry and Biological Activities of Pyrimido[ 4,5-b] Quinoline Derivatives (Part III). Mini-Reviews in Organic Chemistry, 21(7), 779-792. [Link]
-
Pyrimido[4,5-b]quinoline-2-thiol/ol: microwave-induced one-pot synthesis, DNA binding and cleavage studies. (2013). Taylor & Francis Online. [Link]
-
Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives. (n.d.). Scilit. [Link]
-
Esmaili, S., Moosavi-Zare, A. R., Khazaei, A., & Najafi, Z. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(49), 45314–45324. [Link]
-
One-pot synthesis of novel pyrimido[4,5- b ]quinolines and pyrido[2,3- d :6,5-d′]dipyrimidines using a magnetically recoverable nanocatalyst. (n.d.). SciSpace. [Link]
-
Gouda, M. A., et al. (2023). Synthesis of Pyrimido[4, 5-b]quinolones from 6-Aminopyrimidin-4- (thi)one Derivatives (Part I). Mini-Reviews in Organic Chemistry, 20(6), 622-641. [Link]
-
Singh, H. K., et al. (2023). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. [Link]
-
Suggested mechanism for the synthesis of pyrimido[4,5-b]quinolines 63a–n catalyzed by [H2-DABCO][HSO4]2. (n.d.). ResearchGate. [Link]
-
Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. (2023). ResearchGate. [Link]
-
The preparation of pyrimido[4,5-b]quinolines. (n.d.). ResearchGate. [Link]
-
Singh, H. K., et al. (2023). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. [Link]
-
A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. (n.d.). ResearchGate. [Link]
-
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2025). Bentham Science. [Link]
-
A highly efficient and green approach for the synthesis of pyrimido[4,5-b]quinolines using N,N-diethyl-N-sulfoethanaminium chloride. (n.d.). ResearchGate. [Link]
-
Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). ResearchGate. [Link]
-
Moosavi-Zare, A. R., et al. (2023). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 13(1), 16501. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives | Scilit [scilit.com]
- 5. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 4-Benzyloxy-quinoline in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 4-Benzyloxy-quinoline. This document outlines the synthesis, key properties, and detailed protocols for its utilization in emerging material technologies, with a focus on organic electronics and sensor development.
Introduction: The Scientific Merit of this compound
Quinoline and its derivatives are a well-established class of heterocyclic aromatic compounds, renowned for their versatile applications ranging from medicinal chemistry to materials science.[1] The rigid, planar structure and the presence of a nitrogen heteroatom imbue the quinoline core with unique electronic and photophysical properties.[2][3] The introduction of a benzyloxy group at the 4-position of the quinoline ring, yielding this compound, offers several strategic advantages for material design:
-
Modulation of Electronic Properties: The electron-donating nature of the benzyloxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the quinoline system. This tuning is critical for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
-
Enhanced Solubility and Processability: The bulky, flexible benzyloxy group can disrupt intermolecular packing, improving the solubility of the molecule in common organic solvents. This is a significant advantage for solution-based processing techniques, such as spin-coating, which are often employed in the fabrication of thin-film devices.[4]
-
Steric Hindrance and Aggregation Control: The benzyloxy group can provide steric hindrance that prevents undesirable π-π stacking and aggregation-caused quenching (ACQ) of fluorescence in the solid state. This is crucial for maintaining high emission quantum yields in thin films.[5]
This guide will explore the synthesis of this compound and its potential applications as a host material in phosphorescent OLEDs and as a fluorescent chemosensor.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction, starting from 4-chloroquinoline and benzyl alcohol. This method is a variation of the Williamson ether synthesis.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
4-Chloroquinoline (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.5 eq) to the DMF at 0 °C (ice bath).
-
Slowly add benzyl alcohol (1.2 eq) dropwise to the suspension of NaH in DMF. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium benzoxide.
-
In a separate flask, dissolve 4-chloroquinoline (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the 4-chloroquinoline solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Organic Light-Emitting Diodes (OLEDs)
The wide bandgap and potential for high triplet energy make this compound an interesting candidate as a host material for phosphorescent organic light-emitting diodes (PhOLEDs). In a PhOLED, a phosphorescent guest emitter is dispersed in a host material. The host material facilitates charge transport and transfers energy to the guest, which then emits light.
Rationale for Use as a Host Material
-
High Triplet Energy (ET): A suitable host material must have a triplet energy higher than that of the phosphorescent guest to ensure efficient energy transfer. The quinoline core, being an electron-deficient aromatic system, can be expected to have a relatively high triplet energy.
-
Bipolar Charge Transport: While quinoline derivatives are generally known for their electron-transporting properties, the introduction of the electron-donating benzyloxy group may help to balance charge injection and transport, a desirable characteristic for an OLED host.[3]
-
Good Film-Forming Properties: The non-planar structure imparted by the benzyloxy group can lead to amorphous thin films, which are beneficial for uniform device performance and longevity.
Experimental Workflow for PhOLED Fabrication
Caption: PhOLED Fabrication Workflow.
Protocol for PhOLED Fabrication and Characterization
Device Structure: ITO / TAPC (40 nm) / this compound:Ir(ppy)₃ (8 wt%, 20 nm) / TPBi (10 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) - Hole Transport Layer (HTL)
-
This compound (Host Material)
-
Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III)) - Green Phosphorescent Emitter
-
TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) - Hole Blocking Layer (HBL) and Electron Transport Layer (ETL)
-
Lithium Fluoride (LiF) - Electron Injection Layer (EIL)
-
Aluminum (Al) - Cathode
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5 minutes to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode in the following sequence without breaking the vacuum:
-
HTL: TAPC at a deposition rate of 1-2 Å/s.
-
EML: Co-evaporate this compound and Ir(ppy)₃ from separate sources. The doping concentration is controlled by the relative deposition rates.
-
HBL/ETL: TPBi at a deposition rate of 1-2 Å/s.
-
EIL: LiF at a deposition rate of 0.1-0.2 Å/s.
-
Cathode: Aluminum at a deposition rate of 5-10 Å/s.
-
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics should be measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra should be recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) and power efficiency can be calculated from the J-V-L data and the EL spectrum.
| Parameter | Expected Outcome | Rationale |
| Turn-on Voltage | < 5 V | Efficient charge injection and transport. |
| Emission Color | Green (~510 nm) | Corresponds to the emission of the Ir(ppy)₃ guest. |
| Maximum EQE | > 10% | Efficient energy transfer from host to guest. |
Application as a Fluorescent Sensor
The quinoline moiety is a well-known fluorophore, and its fluorescence can be sensitive to the local environment, including the presence of metal ions.[2] The nitrogen atom in the quinoline ring and the oxygen atom in the benzyloxy group can act as a potential binding site for metal ions. This suggests that this compound could be developed into a fluorescent chemosensor.
Proposed Sensing Mechanism
The binding of a metal ion to the N and O atoms of this compound could lead to a change in its fluorescence properties through several mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.
-
Photoinduced Electron Transfer (PET) Modulation: In the free ligand, a PET process might quench the fluorescence. Upon metal ion binding, the energy levels of the orbitals involved in PET can be altered, inhibiting the process and "turning on" the fluorescence.
Protocol for Evaluating Sensing Properties
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., acetonitrile, methanol)
-
A range of metal perchlorate or chloride salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of the various metal salts (e.g., 10 mM) in the same solvent.
-
-
UV-Vis Titration:
-
Place a solution of this compound (e.g., 10 µM) in a cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of a specific metal salt solution and record the spectrum after each addition.
-
Observe any changes in the absorption bands (e.g., shifts in λ_max, appearance of new bands).
-
-
Fluorescence Titration:
-
Place a solution of this compound (e.g., 10 µM) in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum at a fixed excitation wavelength (determined from the absorption spectrum).
-
Incrementally add aliquots of a metal salt solution and record the emission spectrum after each addition.
-
Plot the change in fluorescence intensity versus the concentration of the metal ion.
-
-
Selectivity Study:
-
Prepare solutions of this compound containing one equivalent of the target metal ion.
-
To these solutions, add an excess of other competing metal ions and record the fluorescence response. A highly selective sensor will show a minimal response to other ions.
-
-
Determination of Binding Stoichiometry and Association Constant:
-
The binding stoichiometry can be determined using a Job's plot.
-
The association constant (Kₐ) can be calculated by fitting the fluorescence titration data to the Benesi-Hildebrand equation.
-
Conclusion
This compound is a promising, yet underexplored, molecule for materials science applications. Its synthesis is straightforward, and its structure combines the desirable electronic properties of the quinoline core with the solubility and processability enhancements offered by the benzyloxy group. The detailed protocols provided in these notes offer a starting point for researchers to investigate its potential in OLEDs, fluorescent sensors, and other advanced materials. Further derivatization of the quinoline or benzyl rings could lead to even more tailored properties for specific applications.
References
-
Esmaili, S., Moosavi-Zare, A. R., Khazaei, A., & Najafi, Z. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega. Available at: [Link]
-
Esmaili, S., Moosavi-Zare, A. R., Khazaei, A., & Najafi, Z. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Institutes of Health. Available at: [Link]
- da Silva, A. C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals.
-
Esmaili, S., Moosavi-Zare, A. R., Khazaei, A., & Najafi, Z. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega. Available at: [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Li, Y., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Institutes of Health. Available at: [Link]
-
Zhan, Z., et al. (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. OnePetro. Available at: [Link]
-
Custom Quinoline Derivatives Manufacturers, Suppliers. Available at: [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2018). International Journal of Chemistry and Technology. Available at: [Link]
-
Murgia, S., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
-
Preparation and photophysical properties of quinazoline-based fluorophores. (2020). Royal Society of Chemistry. Available at: [Link]
-
Al-Hussain, S. A., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. MDPI. Available at: [Link]
-
Danel, K., et al. (2015). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N- arylsubstituted-1H. Advanced Device Materials. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxy-quinoline
Welcome to the technical support guide for the synthesis of 4-Benzyloxy-quinoline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to optimize your synthetic protocols, improve yields, and ensure the purity of your final product.
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxyquinoline with a benzyl halide.[1][2] While seemingly straightforward, the reaction is nuanced. The 4-hydroxyquinoline starting material exists in tautomeric equilibrium with its quinolinone form, presenting an ambident nucleophile. This can lead to a competitive side reaction, N-alkylation, which often complicates purification and reduces the yield of the desired O-alkylated product.[3][4]
This guide will help you navigate the common challenges associated with this synthesis, explaining the causality behind experimental choices to build a robust and reproducible procedure.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.
Problem: My reaction yield is very low or I'm not forming any product.
Answer: Low or no product formation can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Let's break down the potential causes and solutions:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of the 4-hydroxyquinoline to form a nucleophilic quinolinate anion.[1][5] If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully activated.
-
Solution: Use a strong base like sodium hydride (NaH). NaH irreversibly deprotonates the hydroxyl group, driving the reaction forward.[6] Ensure you use at least 1.0 equivalent of the base. For weaker, heterogeneous bases like potassium carbonate (K₂CO₃), a slight excess (e.g., 1.5-2.0 equivalents) and vigorous stirring are necessary to ensure a sufficient reaction rate.
-
-
Poor Reagent Quality:
-
Starting Materials: Ensure your 4-hydroxyquinoline is pure and dry. Moisture can quench strong bases like NaH.[2] Benzyl bromide is a lachrymator and can degrade over time; use a fresh or properly stored bottle.
-
Solvent: The reaction should be conducted under anhydrous (dry) conditions. Use a dry, polar aprotic solvent like DMF, DMSO, or THF.[6] Water in the solvent will consume the base and inhibit the reaction.
-
-
Inappropriate Temperature: While many Williamson ether syntheses proceed well at room temperature, some systems require heating to overcome the activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature (monitor by Thin Layer Chromatography - TLC), try gently heating the mixture to 50-70 °C.[7] Be cautious, as excessive heat can promote side reactions.
-
-
Leaving Group Issues: Benzyl bromide is generally an effective electrophile. However, if you are using benzyl chloride, the reaction will be significantly slower due to the poorer leaving group ability of chloride compared to bromide.[5]
Problem: I'm getting a significant amount of an isomeric byproduct that is difficult to separate.
Answer: This is the most common challenge in this synthesis and is due to the competing N-alkylation reaction. The quinolinate anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom. The choice of solvent and counter-ion (from the base) plays a critical role in directing the regioselectivity.
-
Mechanism Insight: In polar aprotic solvents like DMF or DMSO, the cation from the base (e.g., Na⁺, K⁺) is well-solvated, leaving a "naked" and highly reactive quinolinate anion. Under these conditions, the reaction tends to be kinetically controlled, favoring attack by the more nucleophilic nitrogen atom, leading to the undesired N-benzyl-4-quinolone. To favor O-alkylation (the thermodynamically more stable product), conditions must be chosen to promote reaction at the oxygen atom.
-
Solutions to Favor O-Alkylation:
-
Choice of Base/Counter-ion: Larger, "softer" cations like cesium (Cs⁺) from cesium carbonate (Cs₂CO₃) are known to coordinate more effectively with the oxygen atom of the quinolinate, sterically hindering the nitrogen and promoting O-alkylation.
-
Solvent Selection: While polar aprotic solvents are needed to dissolve the quinolinate salt, using a less polar solvent like acetone can sometimes favor O-alkylation.[7] The solvent choice must be balanced with the solubility of the starting materials.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with a weaker base (e.g., K₂CO₃ or even aqueous NaOH) in a biphasic system can selectively generate the ion pair in the organic phase, often favoring O-alkylation.[8]
-
Problem: The reaction is very slow and does not go to completion.
Answer: A sluggish reaction is often a kinetic issue. Assuming your reagents are of good quality, consider the following optimizations:
-
Increase Temperature: As mentioned, gently heating the reaction can significantly increase the rate. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without causing decomposition.
-
Improve Solubility: Ensure all reactants are well-dissolved. If your 4-hydroxyquinoline salt has poor solubility in your chosen solvent, the reaction will be slow. DMF and DMSO are excellent solvents for this purpose.[7]
-
Use a More Reactive Electrophile: If you are using benzyl chloride, switching to benzyl bromide or benzyl iodide will accelerate the Sₙ2 reaction.[1]
-
Monitor Reaction Progress: Use TLC to track the disappearance of the starting material. An incomplete reaction may simply need more time. A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable standard protocol for synthesizing this compound?
A1: The most common and generally reliable method is the Williamson ether synthesis. This involves deprotonating 4-hydroxyquinoline with a suitable base in a polar aprotic solvent, followed by the addition of benzyl bromide.[6] A detailed, optimized protocol is provided later in this guide.
Q2: How do I choose the most effective base for the reaction?
A2: The choice of base is critical for both reaction rate and selectivity (O- vs. N-alkylation). Stronger bases ensure complete deprotonation, while the counter-ion can influence the reaction site.
| Base | Type | Solvent | Key Advantages | Considerations |
| NaH | Strong, non-nucleophilic | DMF, THF | Irreversible deprotonation drives the reaction to completion.[6] | Highly moisture-sensitive; can lead to mixtures of N/O alkylation. |
| K₂CO₃ | Moderate, heterogeneous | DMF, Acetone | Inexpensive, easy to handle, and safer than NaH.[9] | Reaction can be slower; requires vigorous stirring. May favor N-alkylation in DMF. |
| Cs₂CO₃ | Moderate, heterogeneous | DMF, Acetonitrile | The large Cs⁺ ion often promotes higher O-alkylation selectivity. | More expensive than other carbonate bases. |
| NaOH | Strong, nucleophilic | DMSO, or with PTC | Inexpensive and strong. | Can be used with a phase-transfer catalyst (PTC) to improve results.[8] |
Q3: What is the role of the solvent, and which one should I use?
A3: The solvent must dissolve the deprotonated 4-hydroxyquinoline salt to facilitate the reaction with benzyl bromide. Polar aprotic solvents are ideal because they solvate the cation while leaving the anion nucleophilic.
-
DMF (N,N-Dimethylformamide): Excellent solvating power, commonly used.[6]
-
DMSO (Dimethyl sulfoxide): Also has excellent solvating power, can accelerate Sₙ2 reactions.[9]
-
Acetone: A less polar option that can sometimes improve O-alkylation selectivity but may have lower solubility for the reactants.[9]
-
THF (Tetrahydrofuran): A good choice, especially when using NaH.[6] Always use anhydrous (dry) solvents to prevent quenching the base and hydrolyzing the product.
Q4: How do I effectively purify the final this compound product?
A4: Purification is crucial, especially if N-alkylation has occurred.
-
Work-up: After the reaction is complete (as determined by TLC), the mixture is typically cooled and carefully quenched by adding water or ice. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]
-
Crystallization: If the crude product is a solid and relatively clean, recrystallization is an effective purification method.[10] A solvent system like ethanol/water or ethyl acetate/hexanes can be explored.
-
Column Chromatography: If the crude product is an oil or a mixture of O- and N-alkylated isomers, flash column chromatography on silica gel is the most effective method for separation.[11] A gradient elution starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will typically allow for the separation of the two isomers. The O-alkylated product is generally less polar than the N-alkylated quinolone byproduct.
Visualizations
Experimental Workflow & Logic Diagrams
Caption: Troubleshooting workflow for this compound synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 4-Benzyloxy-quinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 4-Benzyloxy-quinoline. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the isolation and purification of this compound. We provide field-proven insights and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is a dark, oily residue after synthesis. How can I get it to solidify and proceed with purification?
A: An oily or resinous crude product is a common issue, often caused by residual solvents, tarry byproducts from the synthesis, or the presence of impurities that depress the melting point.[1][2]
-
Initial Step: First, ensure all volatile solvents (like DMF, DMSO, or Toluene used in the synthesis) are thoroughly removed using a high-vacuum pump, possibly with gentle heating.[3]
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are, such as cold hexanes, diethyl ether, or a mixture of both. This process involves stirring the oil vigorously with the solvent, which can often induce precipitation or "crashing out" of the desired solid.
-
Salt Formation: If the freebase remains an oil, converting it to a salt (e.g., a hydrochloride salt) can often induce crystallization.[1][4] The resulting crystalline salt can be filtered, purified by recrystallization, and then neutralized back to the freebase if required.
Q2: What are the most common impurities I should expect when synthesizing this compound?
A: The impurity profile depends heavily on the synthetic route. For a typical nucleophilic aromatic substitution (SNAr) reaction between a 4-haloquinoline and benzyl alcohol, common impurities include:
| Impurity Type | Specific Example | Origin |
| Unreacted Starting Materials | 4-Chloroquinoline, Benzyl alcohol | Incomplete reaction. |
| Side-Reaction Products | 4-Hydroxyquinoline | Hydrolysis of the 4-haloquinoline starting material or cleavage of the benzyl ether product. |
| Dibenzyl ether | Self-condensation of benzyl alcohol under basic conditions. | |
| Degradation Products | Toluene, Benzaldehyde | Formed from the cleavage of the benzyloxy group, especially under harsh acidic, basic, or reductive conditions.[5] |
| Isomeric Impurities | Varies by quinoline synthesis method | If the quinoline core is built via methods like the Skraup or Doebner-von Miller synthesis, regioisomers can form.[6][7] |
| Polymeric/Tarry Materials | High molecular weight byproducts | Often formed under high-temperature reaction conditions, leading to dark, difficult-to-purify crude products.[6][8] |
Q3: My yield drops significantly after column chromatography. Why is this happening and how can I prevent it?
A: Significant product loss on a silica gel column is typically due to the interaction between the basic nitrogen of the quinoline ring and the acidic nature of the silica gel stationary phase.[1] This can cause irreversible adsorption and streaking, leading to poor recovery.
-
Cause: The lone pair on the quinoline nitrogen forms a strong hydrogen bond or an acid-base interaction with the silanol groups (Si-OH) on the silica surface.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (NEt₃) or ammonia, to your eluent system (typically 0.5-1% by volume).[1] This neutralizes the most acidic sites on the silica, allowing your basic compound to elute more cleanly and improving recovery.
Q4: How do I choose the best purification technique: recrystallization or column chromatography?
A: The choice depends on the purity of your crude material and the nature of the impurities.[6]
-
Recrystallization is ideal when your crude product is of relatively high purity (>90%) and contains small amounts of impurities with different solubility profiles.[9] It is often faster and more scalable than chromatography.
-
Column Chromatography is necessary when the crude product is a complex mixture with multiple components or when impurities have similar solubility to the desired product.[10][11] It offers superior separation power for challenging mixtures.[12]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Issue 1: Problems with Column Chromatography
This guide addresses common failures during the chromatographic purification of this compound on silica gel.
Caption: Common column chromatography issues and solutions.
Issue 2: Challenges in Recrystallization
This guide helps resolve frequent issues encountered when attempting to recrystallize this compound.
Caption: Common recrystallization issues and solutions.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general method for purifying this compound on a silica gel column.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine an appropriate eluent system.
-
A good starting point is a mixture of Hexane and Ethyl Acetate. Vary the ratio to achieve an Rf value of ~0.3 for the this compound spot.[10]
-
If the compound is highly polar, a Dichloromethane/Methanol system may be more effective.[1]
-
Crucially, add 0.5-1% triethylamine to the chosen solvent system to prevent streaking.
-
-
Column Packing:
-
Select a column with a diameter and length appropriate for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica weight to crude product weight).[10]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for "dry loading," pre-adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.[1]
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.[2]
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.[11][13]
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines a procedure for purifying this compound by recrystallization.
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14]
-
Test small amounts of your crude product in various solvents. Common choices for compounds with aromatic and ether functionalities include ethanol, isopropanol, ethyl acetate, toluene, or solvent pairs like Ethyl Acetate/Hexanes or Ethanol/Water.[2][14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and heat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Do not disturb the flask during this initial cooling period.
-
Once at room temperature, cooling can be completed by placing the flask in an ice-water bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
-
Protocol 3: Purity Assessment
After purification, the purity of this compound must be verified. A combination of methods is recommended for comprehensive characterization.[15]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for quantitative purity analysis. A stability-indicating method should be developed that can separate the main compound from potential impurities and degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment without needing a specific reference standard.[15]
-
Mass Spectrometry (MS): Coupled with GC or LC, MS confirms the molecular weight of the compound and helps identify unknown impurities by their mass-to-charge ratio.
-
Melting Point: A sharp melting point that is close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[2]
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
-
Quinoline. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
-
Computer-Aided Molecular Modeling, Synthesis, and Biological Evaluation of 8-(Benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline as a N. (n.d.). ACS Publications. Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). ACS Publications. Retrieved from [Link]
- Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
-
Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. (n.d.). OnePetro. Retrieved from [Link]
-
Analytical Method Development and Validation: A Review. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Column chromatography of PL. (n.d.). Cyberlipid. Retrieved from [Link]
-
Purification of Quinoline-3,4-diones. (n.d.). Reddit. Retrieved from [Link]
- Quinoline compounds and process of making same. (n.d.). Google Patents.
- Synthesis method of quinoline compound containing sulfonyl. (n.d.). Google Patents.
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- The crystallization of quinoline. (n.d.). Google Patents.
-
the use of analytical methods for quality control of promising active pharmaceutical ingredients. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 13. magritek.com [magritek.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Poor Solubility: A Technical Guide to 4-Benzyloxy-quinoline in In Vitro Systems
Technical Support Center | Senior Application Scientist Insight
For researchers and drug development professionals, the promise of a novel compound can often be stalled by a fundamental, yet formidable, hurdle: poor solubility. 4-Benzyloxy-quinoline, a molecule of interest in various therapeutic areas, is a prime example of a compound whose hydrophobic nature can complicate in vitro evaluation. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial challenges encountered when working with this compound.
Q1: My this compound won't dissolve in aqueous buffers like PBS. What is the recommended starting solvent?
A1: Due to its chemical structure, which includes a largely non-polar quinoline ring and a benzyloxy group, this compound exhibits very low solubility in aqueous solutions.[1] The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?
A2: This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds.[3] It occurs because the compound, while soluble in the high concentration of organic solvent (DMSO), crashes out of solution when introduced to the predominantly aqueous environment of the cell culture medium.[4][5]
Here’s a systematic approach to address this:
-
Optimize the Dilution Process:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay. The observed precipitation indicates you are exceeding its solubility limit in the final medium composition.
-
Decrease the Stock Concentration: Preparing a more dilute stock solution in DMSO can be beneficial. This requires adding a larger volume of the stock to your medium, which can facilitate better mixing and dispersion.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line dependent.[6] As a general rule, most immortalized cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[7] However, primary cells are often more sensitive, and a final DMSO concentration of ≤ 0.1% is recommended.[8] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[9]
| Cell Type | Recommended Maximum DMSO Concentration |
| Most Immortalized Cell Lines | 0.5% (up to 1% may be tolerated) |
| Primary Cells | ≤ 0.1% |
| High-Throughput Screening | 0.1% - 1% (assay dependent) |
| In Vivo Animal Studies | ≤ 2% |
Part 2: Troubleshooting Workflows - A Deeper Dive
When basic troubleshooting isn't enough, a more systematic approach is necessary. The following workflows provide step-by-step guidance for more persistent solubility issues.
Workflow 1: Systematic Solubilization Strategy
This workflow guides the user through a logical progression of techniques to achieve a stable solution of this compound for in vitro assays.
Caption: Decision tree for addressing this compound solubility.
Part 3: Advanced Solubilization Protocols
For particularly challenging cases, the following advanced techniques can be employed.
Protocol 1: Utilizing a Co-solvent System
Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[] Common co-solvents for in vitro use include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[]
Step-by-Step Protocol:
-
Prepare a 2X working solution of your cell culture medium.
-
Prepare a 2X stock solution of this compound in 100% DMSO.
-
In a separate sterile tube, prepare your co-solvent solution. For example, a 10% ethanol solution in sterile water.
-
Create your final working solution by mixing equal volumes of the 2X medium, the 2X compound stock, and the co-solvent solution. This will result in a 1X final concentration of all components and a 5% final ethanol concentration.
-
Always run a vehicle control with the same final concentration of DMSO and co-solvent to account for any effects on the cells.
Important Considerations:
-
The final concentration of the co-solvent should be kept as low as possible (typically ≤1-5%) to avoid cellular toxicity.[3]
-
Perform a cell viability assay (e.g., MTT or MTS) to determine the tolerance of your cell line to the chosen co-solvent system.[11]
Protocol 2: Employing Cyclodextrins for Enhanced Solubility
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has significantly increased aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
Step-by-Step Protocol for Preparing a this compound:HP-β-CD Complex:
-
Determine the appropriate molar ratio. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Prepare an aqueous solution of HP-β-CD. Dissolve the required amount of HP-β-CD in your cell culture medium or buffer with stirring. Gentle warming may be required.
-
Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Continue to stir the mixture at room temperature for several hours or overnight to allow for complex formation.
-
The resulting solution can then be sterile-filtered and used in your in vitro assay.
Self-Validating System:
-
Visually inspect the final solution for any signs of precipitation.
-
It is advisable to characterize the complex formation using techniques like phase solubility studies, though this is often beyond the scope of a standard biology lab.
Protocol 3: pH Adjustment
Rationale: Quinoline is a weak base, and its solubility in aqueous solutions is pH-dependent, increasing as the pH decreases.[13] While cell culture media have a narrow physiological pH range (typically 7.2-7.4), slight adjustments within this range, or the use of specific buffers, may improve solubility.
Considerations:
-
Most cell lines are sensitive to significant pH changes. Any adjustments should be minor and well-buffered.
-
This method is generally less effective for compounds like this compound where the large hydrophobic moieties are the primary drivers of poor solubility.
Part 4: Final Recommendations and Best Practices
-
Always perform a vehicle control: This is essential to differentiate between the effects of the compound and the effects of the solvent system.
-
Test for solvent toxicity: Before proceeding with your main experiments, conduct a dose-response experiment with your chosen solvent system to determine the maximum non-toxic concentration for your cells.
-
Store stock solutions properly: Aliquot your 100% DMSO stock solution into single-use vials and store at -20°C or -80°C to prevent degradation and moisture absorption. Avoid repeated freeze-thaw cycles.[14]
-
Document everything: Keep detailed records of your solubilization methods, including solvent types, concentrations, and any observations. This will be invaluable for troubleshooting and ensuring reproducibility.
By systematically applying the strategies and protocols outlined in this guide, researchers can confidently navigate the solubility challenges of this compound and unlock its full potential in in vitro studies.
References
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. hama-univ.edu.sy [hama-univ.edu.sy]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Reaction Conditions for 4-Benzyloxy-quinoline Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 4-benzyloxy-quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during their synthesis. Our focus is on providing practical, experience-driven advice to help you achieve higher yields, greater purity, and reproducible results.
Introduction to the Synthesis of 4-Benzyloxy-quinolines
The introduction of a benzyloxy group at the 4-position of a quinoline ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of the molecule. The most prevalent and direct method for this transformation is the Williamson ether synthesis , which involves the O-alkylation of a 4-hydroxyquinoline with a benzyl halide. An alternative, though less common, approach is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with benzyl alcohol.
This guide will primarily focus on optimizing the Williamson ether synthesis, as it is the more frequently employed method. We will delve into the critical parameters of this reaction, offering insights into how to troubleshoot common issues and refine your experimental conditions for optimal outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound derivatives, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Williamson ether synthesis of 4-benzyloxy-quinolines can be attributed to several factors, ranging from incomplete reactions to the prevalence of side reactions.[1]
Potential Causes and Solutions:
-
Incomplete Deprotonation of 4-Hydroxyquinoline: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. If the base used is not strong enough to completely deprotonate the 4-hydroxyquinoline, the reaction will not proceed to completion.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[2] However, be mindful that stronger bases can also promote side reactions.
-
-
Side Reaction: E2 Elimination of Benzyl Halide: Although less common with primary halides like benzyl bromide, elimination can occur, especially at higher temperatures, leading to the formation of stilbene and other byproducts.[1]
-
Solution: Maintain a moderate reaction temperature. Williamson ether syntheses are often conducted at temperatures ranging from room temperature to around 80°C.[3] Avoid excessive heating unless necessary for your specific substrate.
-
-
Side Reaction: N-Alkylation: The nitrogen atom in the quinoline ring can also act as a nucleophile, leading to the formation of an N-benzylated byproduct. This is a common issue in the alkylation of quinolones.[4]
-
Solution: The choice of solvent and counter-ion can influence the O- versus N-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[5] Some studies suggest that "harder" alkylating agents (e.g., benzyl sulfates) may favor O-alkylation over "softer" halides, based on Hard-Soft Acid-Base (HSAB) theory.[4]
-
-
Poor Solubility of Reactants: If the 4-hydroxyquinoline or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete.
Question 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products and how can I minimize them?
The presence of multiple spots on a TLC plate indicates the formation of side products. In the context of this compound synthesis, the most common culprits are N-alkylation products and unreacted starting materials.
Identifying and Minimizing Side Products:
-
N-Benzylated Quinolone: As mentioned previously, the quinoline nitrogen can be alkylated. This byproduct will likely have a different Rf value than the desired O-benzylated product.
-
Minimization Strategy: Optimizing the reaction conditions to favor O-alkylation is key. This includes the careful selection of the base and solvent. In some cases, using a phase-transfer catalyst can enhance the selectivity for O-alkylation.[5]
-
-
Unreacted 4-Hydroxyquinoline: A spot corresponding to your starting material indicates an incomplete reaction.
-
Minimization Strategy: Ensure complete deprotonation by using an adequate amount of a sufficiently strong base. Also, allow the reaction to run for a sufficient amount of time. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.
-
-
Dibenzyl Ether: This can form if there is any residual water in the reaction mixture, which can hydrolyze the benzyl bromide to benzyl alcohol, which is then etherified.
-
Minimization Strategy: Ensure that all your reagents and solvents are anhydrous. Dry your glassware thoroughly before starting the reaction.
-
Question 3: My product is difficult to purify. What are the best methods for isolating pure this compound?
Purification can indeed be challenging, especially if side products with similar polarities to the desired product are present.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid products.[8] A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for quinoline derivatives include ethanol, ethyl acetate/hexane, and dichloromethane/hexane.[9]
-
Pro-Tip: If your compound "oils out" during recrystallization, try using a larger volume of solvent or a different solvent system.[10]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.[11]
-
Solvent System Selection: Use TLC to determine an appropriate solvent system for your column. A good starting point for many quinoline derivatives is a mixture of ethyl acetate and hexane. The ideal Rf value for the desired compound on the TLC plate for good separation on a column is typically between 0.2 and 0.4.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In the first step, a base is used to deprotonate the 4-hydroxyquinoline, forming a potent nucleophile, the 4-quinoloxide anion. This anion then attacks the electrophilic carbon of the benzyl halide in a single, concerted step, displacing the halide and forming the C-O bond of the ether. The reaction results in an inversion of stereochemistry at the electrophilic carbon, though this is not relevant when using an achiral electrophile like benzyl bromide.[1]
Q2: Which base is best for the synthesis of 4-benzyloxy-quinolines?
The optimal base depends on the specific substrate and reaction conditions. Here is a comparison of commonly used bases:
| Base | Formula | Strength | Typical Solvents | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Moderate | DMF, Acetone | A good starting point for many reactions. It is relatively mild and easy to handle.[6] |
| Sodium Hydride | NaH | Strong | THF, DMF | A very effective base for complete deprotonation.[2] It is moisture-sensitive and requires anhydrous conditions. |
| Sodium Hydroxide | NaOH | Strong | Water, Alcohols | Can be used, but the presence of water can lead to hydrolysis of the benzyl halide. |
Q3: Can I use other benzylating agents besides benzyl bromide?
Yes, other benzylating agents with good leaving groups can be used, such as benzyl chloride, benzyl iodide, or benzyl tosylate. Benzyl bromide is often a good balance of reactivity and stability. In some cases, the choice of leaving group can influence the reaction rate and selectivity.
Q4: What is the role of a phase-transfer catalyst (PTC)?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[12] In the Williamson ether synthesis, if a solid base like potassium carbonate is used in a non-polar solvent, the PTC can help to bring the carbonate anion into the organic phase to deprotonate the 4-hydroxyquinoline, or it can pair with the quinoloxide anion, making it more soluble and reactive in the organic phase.[7][13]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a general starting point for the synthesis. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
4-Hydroxyquinoline (1.0 eq)
-
Benzyl bromide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq), finely powdered and dried
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyquinoline and anhydrous DMF.
-
Stir the mixture to dissolve the 4-hydroxyquinoline.
-
Add the finely powdered potassium carbonate to the solution.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the 4-hydroxyquinoline spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Protocol 2: Alternative Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is an alternative for substrates where the Williamson ether synthesis is not effective.
Materials:
-
4-Chloroquinoline (1.0 eq)
-
Benzyl alcohol (1.5 - 2.0 eq)
-
Sodium hydride (NaH) (1.5 - 2.0 eq, 60% dispersion in mineral oil)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene or dioxane and benzyl alcohol.
-
Cool the solution in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium benzoxide.
-
Add the 4-chloroquinoline to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 100-120°C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol or isopropanol, followed by water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: Williamson Ether Synthesis Mechanism
Caption: A decision tree for troubleshooting low reaction yields.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594. [Link]
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
- Lu, X., et al. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44(20), 3225-3230.
-
Murugan, P. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]
- Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591.
-
de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 14(11), 1104. [Link]
-
Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF... - ResearchGate. (n.d.). Retrieved from [Link]
- Zhang, D., et al. (2025). Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates.
-
Khan, S. N., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(24), 12479–12485. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
N- and O- alkylation of a quinolone fluorophore - ResearchGate. (n.d.). Retrieved from [Link]
-
Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Gunanathan, C., et al. (2018). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology, 8(1), 179-184. [Link]
-
Reagents and conditions: (i) Benzyl bromide, K2CO3, DMF, reflux... - ResearchGate. (n.d.). Retrieved from [Link]
-
Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... - ResearchGate. (n.d.). Retrieved from [Link]
- Fehrentz, T., et al. (2011). Regioselectivity of Friedländer Quinoline Syntheses. European Journal of Organic Chemistry, 2011(36), 7311-7323.
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
- Bogdał, D., & Pielichowski, J. (2001). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
-
Chemistry LibreTexts. (2020). 9.6: Williamson Ether Synthesis. [Link]
-
Bisht, R., & Singh, R. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Antibiotics, 9(8), 487. [Link]
- Lu, X., et al. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44(20), 3225-3230.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ma, J., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 145(1), 173-182. [Link]
-
Hayrapetyan, D., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 9(5), 555781. [Link]
-
University of California, Los Angeles. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Zhang, D., et al. (2025). Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates.
-
Papai, I., & Toth, G. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Physical Chemistry Chemical Physics, 23(4), 2359-2367. [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. Current topics in medicinal chemistry, 14(4), 449–460.
-
University of Wisconsin-Madison. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Zhang, D., et al. (2025). Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates.
-
The Royal Society of Chemistry. (n.d.). Synthesis of alcohols: streamlined C1 to Cn hydroxyalkylation through photoredox catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
- Das, N., et al. (2023). Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design. ChemMedChem, 18(8), e202200609.
- Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Journal of the Indian Chemical Society, 97(3), 361-365.
-
Gauthier, D. R., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3717–3728. [Link]
-
University of California, Riverside. (n.d.). Recrystallization and Crystallization. [Link]
-
Reagents and conditions: i, DMF/K2CO3/reflux 3 h; ii, Compounds... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Benzyloxyquinoline
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning the synthesis of 4-benzyloxyquinoline. As a key structural motif in various biologically active compounds, its efficient synthesis is crucial. However, the pathway to this target is often complicated by side reactions that can drastically reduce yields and complicate purification.
This document moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven insights. We will dissect common experimental failures, explain their chemical origins, and offer robust solutions to guide you toward a successful synthesis.
Section 1: Overview of the Primary Synthetic Strategy
The most reliable and common industrial route to 4-benzyloxyquinoline is a three-stage process. It begins with the construction of the quinoline core to form a 4-hydroxyquinoline intermediate, which is then activated by chlorination, followed by a nucleophilic substitution to introduce the benzyloxy group. Understanding this primary pathway is essential for diagnosing deviations and side reactions.
Caption: High-level workflow for the synthesis of 4-Benzyloxyquinoline.
Section 2: Troubleshooting Guide & Diagnostics
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Issue 1: Isomeric Impurities in the Quinoline Core Synthesis
Question: "My initial Conrad-Limpach reaction to produce 4-hydroxyquinoline is giving me a low yield and a significant amount of an isomeric byproduct. What is happening and how can I fix it?"
Analysis: This is a classic case of competing reaction pathways dictated by temperature. The reaction of an aniline with a β-ketoester can proceed via two distinct routes: the Conrad-Limpach pathway (kinetic control) and the Knorr pathway (thermodynamic control).
-
Conrad-Limpach Synthesis: At lower temperatures (e.g., room temperature to ~100 °C), the aniline's amino group attacks the more reactive ketone carbonyl of the β-ketoester. Subsequent cyclization yields the desired 4-hydroxyquinoline (or its tautomer, 4-quinolone).[1][2]
-
Knorr Quinoline Synthesis: At higher temperatures (e.g., >140 °C), the reaction favors the aniline attacking the less reactive ester carbonyl, forming a β-keto anilide intermediate. This intermediate then cyclizes to form the thermodynamically more stable but undesired 2-hydroxyquinoline isomer.[1]
Caption: Competing pathways in quinoline synthesis from anilines.
Solution:
Strict temperature control during the initial condensation is paramount.
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | < 100 °C for initial condensation | To ensure the reaction follows the kinetically controlled pathway, favoring the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline.[1][3] |
| Cyclization Temperature | ~250 °C (in high-boiling solvent) | While the initial condensation is low-temp, the subsequent intramolecular cyclization requires high heat to overcome the aromaticity barrier.[1][4] This step is typically done by adding the crude intermediate to a pre-heated solvent like diphenyl ether. |
| Catalyst | Mild acid catalyst (e.g., acetic acid) | Can facilitate the initial condensation without promoting the higher-temperature Knorr pathway. |
Issue 2: Incomplete Conversion and Byproducts in the Final Etherification Step
Question: "I am reacting 4-chloroquinoline with benzyl alcohol and a base, but the reaction is sluggish, and I'm isolating 4-hydroxyquinoline and other impurities alongside my desired product."
Analysis: This issue points to problems with nucleophile generation and competing nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Insufficient Base: The base (e.g., NaH, K₂CO₃) is required to deprotonate benzyl alcohol to form the potent benzyl alkoxide nucleophile. If the base is weak, old, or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Competing Nucleophiles: The formation of 4-hydroxyquinoline indicates that hydroxide ions (from residual water) are competing with the benzyl alkoxide. The formation of 4-ethoxyquinolines has also been reported when ethanol is present, for example, from the use of sodium ethoxide or moisture reacting with DMF and sodium hydride.[5]
Solution:
Ensure anhydrous conditions and use a sufficiently strong base.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are ideal for SNAr reactions. Ensure they are properly dried before use. |
| Base | Sodium Hydride (NaH), 60% in mineral oil | NaH is a strong, non-nucleophilic base that will irreversibly deprotonate benzyl alcohol, driving the equilibrium towards the active nucleophile.[6] |
| Reagent Purity | Use freshly distilled benzyl alcohol and ensure 4-chloroquinoline is pure and free of residual POCl₃. | Impurities can introduce competing reactants or quench the base. |
| Procedure | Add NaH to the solution of benzyl alcohol in DMF/DMSO first. Allow for complete deprotonation (cessation of H₂ gas evolution) before adding the 4-chloroquinoline. | This ensures the active nucleophile is pre-formed, preventing the base from reacting with the electrophile and maximizing the desired reaction rate. |
Issue 3: Formation of an N-Alkylated Side Product
Question: "When attempting a Williamson ether synthesis directly from 4-hydroxyquinoline and benzyl bromide, I isolated an isomer which I believe is N-benzyl-4-quinolone. How do I favor O-alkylation?"
Analysis: This is a classic problem of ambident nucleophilicity. The deprotonated 4-hydroxyquinoline (the 4-quinolinate anion) has nucleophilic character on both the oxygen and the ring nitrogen. The site of alkylation (O- vs. N-) is highly dependent on the reaction conditions.
-
O-Alkylation (Desired): Favored under conditions that promote a "free" or highly reactive anion, such as in polar aprotic solvents (DMF, DMSO) where the cation is strongly solvated. This leads to the thermodynamically controlled product.
-
N-Alkylation (Side Product): Favored in polar protic solvents (e.g., ethanol) or under heterogeneous conditions where ion pairing is significant. This is often the kinetically controlled product.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Friedländer Synthesis of Quinolines: A Technical Support Guide for Researchers
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this classical and versatile reaction. Here, we will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot common issues and optimize your reaction outcomes for the synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Friedländer synthesis?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde) to form a quinoline derivative.[1] The reaction is typically catalyzed by either an acid or a base and involves the formation of a new six-membered ring.[1][2] This method is highly valued for its operational simplicity and the ready availability of starting materials, making it a cornerstone in the synthesis of polysubstituted quinolines, which are significant structural motifs in many biologically active compounds and pharmaceuticals.[2][3]
Q2: My reaction is resulting in a very low yield or no product at all. What are the most common culprits?
Low yields are a frequent challenge in the Friedländer synthesis and can stem from several factors:
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[2]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base catalyst can lead to low conversion rates or the formation of undesired side products.[1][2] The effectiveness of a catalyst is often substrate-dependent.[1]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down or prevent the reaction.[1]
-
Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1][4] This competing reaction can significantly consume your starting material and reduce the yield of the desired quinoline.[2]
-
Solvent Effects: The polarity and nature of the solvent play a significant role in the reaction's efficiency by affecting the solubility of reactants and the reaction rate.[1][2]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Friedländer synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution & Rationale |
| Inactive or Inappropriate Catalyst | Solution: Screen a variety of catalysts. For acid catalysis, consider Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂).[1] For base catalysis, potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) are common choices.[1] Modern approaches often utilize milder and more efficient catalytic systems, such as ionic liquids or solid-supported catalysts like silica-sulfuric acid, which can improve yields and simplify workup.[2][5][6] Rationale: The catalyst's role is to facilitate either the initial aldol condensation or the formation of the Schiff base. The optimal catalyst depends on the electronic properties of your specific substrates. |
| Suboptimal Reaction Temperature | Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] Rationale: Many Friedländer reactions require heating to overcome the activation energy barrier.[1] However, excessive heat can promote side reactions and decomposition.[1] Finding the "sweet spot" is crucial for maximizing the yield of the desired product. |
| Poor Solubility of Reactants | Solution: Switch to a more suitable solvent. Common solvents include ethanol, methanol, and DMF.[3] For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption.[2] In some cases, solvent-free conditions, often coupled with microwave irradiation or the use of ionic liquids, have proven highly effective.[1] Rationale: For the reactants to engage, they must be in the same phase. Improving solubility ensures a higher effective concentration, leading to increased reaction rates. |
| Competing Aldol Self-Condensation | Solution: If using basic conditions, consider switching to an acid catalyst, as this can suppress the self-condensation of the ketone.[1] Alternatively, using the imine analog of the 2-aminoaryl aldehyde/ketone can circumvent this side reaction.[4][7] Rationale: The aldol self-condensation of the ketone is a common side reaction under basic conditions, as the base can readily deprotonate the α-carbon of the ketone, leading to self-reaction. Acidic conditions do not favor this pathway to the same extent. |
Issue 2: Formation of Multiple Products (Lack of Regioselectivity)
| Potential Cause | Suggested Solution & Rationale |
| Use of Unsymmetrical Ketones | Solution: When an unsymmetrical ketone is used, the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[1] To control this, you can introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone.[4] The choice of catalyst can also influence regioselectivity; certain amine catalysts or ionic liquids have been shown to favor the formation of a single product.[2][4] Rationale: The regioselectivity is determined by which α-carbon of the ketone preferentially forms the enolate (under basic conditions) or enol (under acidic conditions). Directing groups can sterically or electronically favor one pathway over the other. |
Visualizing the Reaction: Mechanism and Troubleshooting
The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions. Understanding these pathways is key to effective troubleshooting.
Reaction Mechanism
There are two viable mechanisms for the Friedländer synthesis. In the first, a 2-amino substituted carbonyl compound and another carbonyl compound react in a rate-limiting aldol addition, followed by dehydration to form an unsaturated carbonyl compound, which then undergoes imine formation and cyclization to yield the quinoline.[8] In the second mechanism, the initial step is the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water to form the quinoline.[8]
Caption: Alternative mechanistic pathways for the Friedländer synthesis.
Troubleshooting Workflow
When encountering issues with your Friedländer synthesis, a systematic approach to problem-solving is essential. The following workflow can guide your optimization efforts.
Caption: A logical workflow for troubleshooting the Friedländer synthesis.
Experimental Protocol: A Modern Approach
The following protocol outlines a general procedure for the Friedländer synthesis using a modern, efficient catalytic system.
Synthesis of a Polysubstituted Quinoline via Microwave-Assisted, p-Toluenesulfonic Acid-Catalyzed Reaction under Solvent-Free Conditions
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Carbonyl compound with an α-methylene group (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound (1.2 mmol), and p-TsOH (0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Rationale for Choices:
-
Microwave Irradiation: This technique often leads to shorter reaction times, higher yields, and fewer side products by providing efficient and uniform heating.[3]
-
Solvent-Free Conditions: This approach is environmentally friendly ("green chemistry") and can simplify purification.[1]
-
p-Toluenesulfonic Acid (p-TsOH): This is an effective and relatively mild solid acid catalyst that is easy to handle.[1][3]
References
-
Wikipedia. (2023, December 2). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
J&K Scientific LLC. (2025, June 3). Friedländer Synthesis. J&K Scientific LLC. Retrieved from [Link]
-
Varala, R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]
-
Satheeshkumar, R., et al. (n.d.). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2018). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
refining the synthetic route to 4-Benzyloxy-quinoline for cost-effectiveness
Technical Support Center: Cost-Effective Synthesis of 4-Benzyloxyquinoline
Welcome to the technical support guide for the synthesis of 4-benzyloxyquinoline. This document is designed for researchers, chemists, and process development professionals aiming to refine their synthetic routes for improved cost-effectiveness and efficiency. Here, we address common challenges and frequently asked questions through a troubleshooting framework, grounded in established chemical principles and practical, field-proven insights.
Introduction: Why a Cost-Effective Route Matters
4-Benzyloxyquinoline is a key intermediate in medicinal chemistry, notably in the development of pharmacologically active compounds.[1] Optimizing its synthesis to be cost-effective is not merely an academic exercise; it is a critical step in making drug discovery and development pipelines more viable. The primary drivers of cost in this synthesis are the starting materials, reagents, solvents, and the efficiency of the reaction itself—measured in yield, purity, and cycle time. This guide focuses on the two most prevalent synthetic pathways and provides actionable advice for their optimization.
Section 1: Strategic Choice of Starting Material
The journey to a cost-effective synthesis begins with the selection of the starting material. The two most common precursors to 4-benzyloxyquinoline are 4-hydroxyquinoline and 4-chloroquinoline. Each presents a distinct set of advantages and challenges.
Diagram: Comparing Synthetic Pathways
Caption: High-level comparison of the two primary synthetic routes.
FAQ: Which starting material is more cost-effective?
The answer depends on bulk purchasing power and the specific reaction conditions you can implement.
-
4-Hydroxyquinoline: Often cheaper on a per-gram basis for laboratory-scale synthesis. The subsequent reaction is a classical Williamson ether synthesis, which is well-understood and robust.[2][3] However, it can suffer from regioselectivity issues (O- vs. N-alkylation) that may lower the yield of the desired product.[4]
-
4-Chloroquinoline: Typically more expensive than 4-hydroxyquinoline but can lead to a cleaner reaction via Nucleophilic Aromatic Substitution (SNAr) with benzyl alcohol, often resulting in higher yields and simpler purification.[5][6] The conversion of 4-hydroxyquinoline to 4-chloroquinoline using reagents like POCl₃ is a common industrial process, often achieving high yields (77-91%).[5]
Comparative Analysis of Starting Materials
| Feature | 4-Hydroxyquinoline Route (Williamson Ether Synthesis) | 4-Chloroquinoline Route (SNAr) |
| Starting Material Cost | Generally Lower | Generally Higher |
| Primary Reagents | Benzyl halide, Base (K₂CO₃, NaH) | Benzyl alcohol, Strong Base (NaH) |
| Common Solvents | DMF, Acetone, Acetonitrile | DMSO, Toluene, DMF |
| Key Challenge | Potential for N-alkylation side product | Harsher reaction conditions may be needed |
| Typical Yields | Moderate to High (can be variable) | High to Excellent |
| Purification | May require chromatography to separate isomers | Often simpler, crystallization may suffice |
Section 2: Troubleshooting the Williamson Ether Synthesis Route
This route proceeds by deprotonating the hydroxyl group of 4-hydroxyquinoline to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide.[3]
FAQ 1: I'm getting a mixture of products. How do I improve selectivity for O-alkylation?
This is the most common issue. The tautomeric nature of 4-hydroxyquinoline (existing in equilibrium with 4-quinolone) means it has two nucleophilic sites: the oxygen and the ring nitrogen.
Causality: Alkylation of the nitrogen atom leads to the formation of the undesired N-benzyl-4-quinolone. The choice of base, solvent, and electrophile can significantly influence the O/N alkylation ratio.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation because they solvate the cation of the base but leave the oxygen anion relatively bare and highly reactive.[4] In contrast, using a less polar solvent or running the reaction under phase-transfer catalysis (PTC) conditions can favor O-alkylation.
-
Counter-ion Effect: Using a silver salt (e.g., Ag₂CO₃) as the base can preferentially coordinate with the nitrogen, sterically hindering N-alkylation and promoting reaction at the oxygen.[4] However, the high cost of silver salts makes this less viable for cost-effective synthesis.
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atom is a "softer" nucleophile than the oxygen atom. According to HSAB theory, using an alkylating agent with a "softer" leaving group (like benzyl iodide) may favor N-alkylation, whereas a "harder" leaving group (like in benzyl tosylate) might slightly favor O-alkylation.[7]
FAQ 2: My yield is low. What are the likely causes?
Low yields often stem from incomplete reaction, side reactions, or product loss during workup.[8][9]
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing the cause of low yields.
FAQ 3: Can I avoid expensive and hazardous solvents like DMF?
Yes. Phase-Transfer Catalysis (PTC) is an excellent, green, and cost-effective alternative.
How PTC Works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous phase containing the base and a solid/organic phase with the 4-hydroxyquinoline).[10][11][12] The catalyst transports the hydroxide or phenoxide ion into the organic phase where it can react with the benzyl halide.[13]
Advantages of PTC:
-
Avoids Anhydrous Conditions: Can be run with aqueous NaOH or K₂CO₃.
-
Reduces Solvent Cost: Can often be performed in less expensive and less toxic solvents like toluene or even under neat conditions.[12]
-
Improves Rate & Yield: Often leads to faster reaction rates and higher yields by increasing the effective concentration of the nucleophile in the organic phase.[14][15]
Section 3: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Route
This route involves the reaction of 4-chloroquinoline with a benzyl alkoxide, generated in situ from benzyl alcohol and a strong base.[5]
FAQ 1: The reaction is sluggish and requires high temperatures. How can I improve the rate?
The SNAr reaction rate is dependent on the nucleophilicity of the alkoxide and the electrophilicity of the 4-chloroquinoline ring.
Causality: The reaction proceeds via a Meisenheimer complex, and its formation can be slow. High temperatures are often used to overcome the activation energy barrier.
Troubleshooting Steps:
-
Base Selection: A very strong base is required to fully deprotonate benzyl alcohol. Sodium hydride (NaH) is most common. Ensure the NaH is fresh and the benzyl alcohol is anhydrous.
-
Solvent: Polar aprotic solvents like DMSO or DMF are excellent for this reaction as they stabilize the charged intermediate.[5]
-
Microwave Synthesis: For laboratory scale, microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[16]
FAQ 2: My final product is difficult to purify from unreacted 4-chloroquinoline.
This suggests an incomplete reaction. Pushing the reaction to completion is the best strategy.
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzyl alcohol and base to ensure all the 4-chloroquinoline is consumed.
-
Monitoring: Track the reaction closely by TLC or LC-MS. If it stalls, a small, incremental increase in temperature might be necessary.[17]
-
Purification Strategy: If unreacted starting material persists, purification can be achieved by:
-
Acid Wash: A dilute acid wash during workup can protonate the basic quinoline nitrogen of the product and starting material, pulling them into the aqueous phase. Subsequent neutralization and re-extraction can help, but may not be highly selective.
-
Crystallization: 4-Benzyloxyquinoline is often a crystalline solid. Careful selection of a recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes) can effectively remove the more soluble 4-chloroquinoline.
-
Section 4: Experimental Protocols
Protocol 1: Cost-Effective Williamson Ether Synthesis using PTC
This protocol is adapted from principles of phase-transfer catalysis to minimize solvent cost and improve safety.[12][14]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyquinoline (1.0 eq), toluene (5-10 mL per gram of 4-hydroxyquinoline), benzyl chloride (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 eq) to the vigorously stirring mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (disappearance of 4-hydroxyquinoline).
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from ethanol or an ethyl acetate/hexanes mixture to yield 4-benzyloxyquinoline as a white solid.
Protocol 2: Optimized SNAr Reaction from 4-Chloroquinoline
This protocol aims for high conversion to simplify purification.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF or DMSO and sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Alkoxide Formation: Cool the suspension to 0 °C. Slowly add anhydrous benzyl alcohol (1.2 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: Add a solution of 4-chloroquinoline (1.0 eq) in a minimal amount of anhydrous solvent to the flask. Heat the reaction to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC until the 4-chloroquinoline is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization as described in Protocol 1.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. [Link]
-
Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][18]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health (NIH). [Link]
-
Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Selectivity Engineering in Synthesis of 4-Benzyloxy Propiophenone Using Liquid–Liquid–Liquid Phase-Transfer Catalysis. (2018, August 5). ResearchGate. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Why n-alkylation is more favorable than o-alkyation? (2016, April 13). ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. (2020, January 15). National Institutes of Health (NIH). [Link]
Sources
- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. researchgate.net [researchgate.net]
- 15. phasetransfer.com [phasetransfer.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 4-Benzyloxy-quinoline and Its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, quinoline derivatives stand out as a privileged scaffold, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth comparative analysis of 4-Benzyloxy-quinoline's potential mechanism of action as a kinase inhibitor, juxtaposed with established and structurally related compounds. While direct, comprehensive experimental data for this compound is emerging, this document synthesizes available information on close analogs to construct a robust framework for its mechanistic validation.
The core structure of this compound integrates a quinoline moiety with a benzyloxy substituent at the 4-position. This configuration is hypothesized to facilitate interactions within the ATP-binding pocket of various protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[3][4] Our analysis will focus on validating this hypothesis through a series of biochemical and cell-based assays, comparing its potential efficacy against known kinase inhibitors.
The Rationale: Why Kinase Inhibition?
The quinoline core is a recurring motif in numerous FDA-approved kinase inhibitors.[5] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a critical interaction in the hinge region of many kinase active sites.[3] The benzyloxy group provides a modifiable hydrophobic moiety that can be tailored to enhance potency and selectivity for the target kinase.[1]
Based on the activity of structurally similar 4-phenoxy-quinoline and 4-anilino-quinoline derivatives, promising targets for this compound include key regulators of cell division and proliferation such as Aurora kinases and the c-Met receptor tyrosine kinase .[6][7] Mislocalization or inhibition of these kinases can disrupt mitosis and induce apoptosis in cancer cells, making them attractive therapeutic targets.[6]
Experimental Validation: A Step-by-Step Approach
To rigorously validate the proposed mechanism of action, a multi-faceted experimental strategy is essential. This involves progressing from initial biochemical assays to more complex cell-based and in vivo models.
Biochemical Kinase Assays: The First Line of Inquiry
The initial step is to determine if this compound directly interacts with and inhibits the catalytic activity of purified target kinases. A variety of high-throughput biochemical assays are available for this purpose.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.
-
Reaction Setup: In a 96- or 384-well plate, combine the purified target kinase (e.g., Aurora Kinase B, c-Met), the appropriate substrate, and ATP at a concentration near its Km value.
-
Compound Addition: Add varying concentrations of this compound (typically from low nanomolar to high micromolar) to the reaction wells. Include a known inhibitor of the target kinase as a positive control (e.g., Foretinib for c-Met) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | Aurora Kinase B | To be determined |
| LXY18 (4-phenoxy-quinoline analog) [6] | Aurora Kinase B | <1 |
| Foretinib (Positive Control) [7] | c-Met | 1.42 |
| This compound (Hypothetical) | c-Met | To be determined |
Cell-Based Assays: Assessing Cellular Efficacy
Positive results from biochemical assays must be translated into a cellular context. Cell-based assays determine the compound's ability to inhibit the target kinase within a living cell and elicit a downstream biological response, such as inhibition of cell proliferation or induction of apoptosis.[8]
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., A549 or H460 for c-Met) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative GI50 Values in Cancer Cell Lines
| Compound | Cell Line (Target Pathway) | GI50 (µM) |
| This compound (Hypothetical) | A549 (c-Met) | To be determined |
| Compound 1s (4-phenoxy-quinoline analog) [7] | A549 (c-Met) | 0.39 |
| Foretinib (Positive Control) [7] | A549 (c-Met) | Data Dependent |
| This compound (Hypothetical) | H460 (c-Met) | To be determined |
| Compound 1s (4-phenoxy-quinoline analog) [7] | H460 (c-Met) | 0.18 |
Target Engagement and Downstream Signaling: Confirming the Mechanism
To confirm that the observed cellular effects are a direct result of target kinase inhibition, it is crucial to demonstrate target engagement and modulation of downstream signaling pathways.
Experimental Protocol: Western Blot Analysis
Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (active) forms of kinases and their substrates.
-
Cell Lysis: Treat cancer cells with this compound for a short period (e.g., 1-2 hours) and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-c-Met), total target kinase (e.g., total c-Met), and a downstream signaling protein (e.g., p-Akt). Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A potent inhibitor should decrease the phosphorylation of the target kinase and its downstream effectors in a dose-dependent manner.
Visualizing the Pathways and Workflows
To better understand the proposed mechanism and the experimental approach, the following diagrams illustrate the key signaling pathway and the validation workflow.
Caption: Proposed inhibition of the c-Met signaling pathway by this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Benzyloxy-quinoline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its versatile structure has given rise to a multitude of derivatives with potent biological activities. This guide provides an in-depth comparative analysis of 4-benzyloxy-quinoline analogs, a class of compounds with significant potential as kinase inhibitors. By examining their structure-activity relationships (SAR), we aim to provide a valuable resource for the rational design of next-generation targeted therapies.
The core of this analysis will revolve around comparing the this compound scaffold with closely related and well-studied 4-phenoxy and 4-anilino-quinoline/quinazoline analogs. This comparative approach allows us to infer key structural determinants for biological activity, even when direct comprehensive studies on a wide range of this compound derivatives are limited. The insights presented herein are synthesized from a broad range of experimental data to guide researchers in navigating the chemical space of these promising molecules.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline ring system is a recurring motif in a multitude of approved and investigational drugs.[1] Its ability to form key interactions within the ATP-binding pocket of various kinases makes it a highly attractive scaffold for inhibitor design.[2] Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in diseases such as cancer, making them prime therapeutic targets.[3] The 4-position of the quinoline ring, in particular, offers a strategic vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. The introduction of a benzyloxy group at this position provides a flexible yet constrained linker to a distal phenyl ring, allowing for extensive exploration of the solvent-exposed region of the kinase active site.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the displacement of a leaving group, most commonly a chlorine atom, at the 4-position of the quinoline ring with a substituted benzyl alcohol in the presence of a suitable base.
General Synthetic Workflow
The following diagram illustrates a common synthetic route to this compound derivatives.
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a this compound Analog
This protocol provides a representative step-by-step methodology for the synthesis of a this compound analog, adapted from procedures for structurally similar compounds.[4][5]
Step 1: Synthesis of 4-Chloroquinoline
-
Conrad-Limpach Reaction: A substituted aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst to form a β-anilinoacrylate intermediate.
-
Cyclization: The intermediate is heated at high temperature (typically in a high-boiling solvent like Dowtherm A) to induce cyclization to the corresponding 4-hydroxyquinoline.
-
Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloroquinoline derivative.
Step 2: Synthesis of Substituted Benzyl Alcohol
-
A commercially available or synthesized substituted benzaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C.
-
The reaction is stirred until completion (monitored by TLC), and the product is isolated after an aqueous workup.
Step 3: Nucleophilic Aromatic Substitution
-
To a solution of the substituted benzyl alcohol in an anhydrous aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added at 0 °C to form the corresponding alkoxide.
-
The 4-chloroquinoline derivative is then added to the reaction mixture.
-
The reaction is heated to a temperature ranging from 60 to 150 °C and stirred for several hours until completion.
-
The final this compound analog is purified by column chromatography.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the quinoline core and the benzyloxy moiety. By comparing with structurally related kinase inhibitors, we can delineate key SAR trends.
Substitutions on the Quinoline Ring
Modifications on the quinoline nucleus, particularly at the 6- and 7-positions, have been extensively explored in the context of kinase inhibitors. These positions are often solvent-exposed and can be functionalized to enhance potency and modulate physicochemical properties.
| Position | Substituent | Effect on Activity (Inferred from Analogs) | Rationale |
| C6 | Methoxy (-OCH₃) | Generally favorable | Can form hydrogen bonds with the solvent front and improve solubility. |
| Small alkyl groups | Variable | Can provide favorable hydrophobic interactions. | |
| C7 | Methoxy (-OCH₃) | Often enhances potency | Can engage in hydrogen bonding and improve pharmacokinetic properties.[6] |
| Fluoro (-F) | Can increase activity | Acts as a bioisostere for hydrogen and can improve metabolic stability and binding affinity.[6] |
Substitutions on the Benzyloxy Moiety
The benzyloxy group serves as a linker to a distal phenyl ring that can explore a hydrophobic pocket in the kinase domain. Substitutions on this terminal phenyl ring are critical for optimizing interactions and achieving selectivity.
| Position (on Benzyl Ring) | Substituent | Effect on Activity (Inferred from Analogs) | Rationale |
| meta (3') | Halogens (Cl, F) | Often beneficial | Can form halogen bonds and improve binding affinity. |
| Small alkyl groups | Can be favorable | Provide hydrophobic interactions within the binding pocket. | |
| para (4') | Electron-withdrawing groups (e.g., -CF₃, -CN) | Generally increase potency | Can enhance binding through dipole-dipole interactions.[5] |
| Electron-donating groups (e.g., -OCH₃) | Can decrease activity | May introduce unfavorable steric or electronic effects. |
Visualizing Key SAR Principles
The following diagram summarizes the key structure-activity relationships for this compound analogs as kinase inhibitors.
Caption: Key structure-activity relationships for this compound analogs.
Comparative Performance: 4-Benzyloxy-quinolines vs. Alternatives
While direct head-to-head data for a comprehensive series of this compound analogs is emerging, we can infer their potential performance by comparing available data for structurally similar compounds against key kinase targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Inferred Activity Against EGFR
EGFR is a well-validated target in oncology, and numerous quinoline and quinazoline-based inhibitors have been developed.[7] The 4-anilinoquinazoline scaffold, found in drugs like gefitinib and erlotinib, provides a valuable benchmark. Lapatinib, another EGFR/HER2 inhibitor, notably features a 3-fluoro-benzyloxy moiety on its 4-anilino substituent, highlighting the importance of the benzyloxy group in achieving high potency.[8]
Table 1: Comparative IC₅₀ Values of Quinoline/Quinazoline Analogs Against EGFR
| Compound ID/Name | Core Scaffold | 4-Position Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline | EGFR | 17.1 | [9] |
| Erlotinib | Quinazoline | 3-ethynylaniline | EGFR | 33.25 | [9] |
| Lapatinib | Quinazoline | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | EGFR/HER2 | ~3 | [8] |
| Hypothetical this compound | Quinoline | Substituted Benzyloxy | EGFR | Potentially < 50 nM | Inferred |
The data suggests that a this compound scaffold, with appropriate substitutions, can likely achieve potent EGFR inhibition, potentially in the nanomolar range. The flexibility of the benzyloxy linker compared to the more rigid anilino group may offer opportunities to optimize interactions within the ATP-binding pocket.
Inferred Activity Against VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Several quinoline-based compounds have been investigated as VEGFR-2 inhibitors.
Table 2: Comparative IC₅₀ Values of Quinoline Analogs Against VEGFR-2
| Compound ID/Name | Core Scaffold | 4-Position Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| Ki6783 | Quinoline | 4-phenoxy | PDGFr (structurally related) | 0.13 | [11] |
| Ki6945 | Quinoline | 4-(benzamido)phenoxy | PDGFr (structurally related) | 0.050 | [11] |
| Hypothetical this compound | Quinoline | Substituted Benzyloxy | VEGFR-2 | Potentially < 1 µM | Inferred |
The data on 4-phenoxyquinoline derivatives suggests that the this compound scaffold is also a promising starting point for the development of potent VEGFR-2 inhibitors.
The EGFR Signaling Pathway: A Key Target
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[11] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the major components of the EGFR signaling cascade and highlights the point of intervention for kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of novel this compound analogs, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase, such as EGFR or VEGFR-2.[12][13]
Objective: To determine the concentration of a test compound that inhibits 50% of the kinase activity (IC₅₀).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo™ Max reagent (or similar ADP detection system)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate. The optimal concentrations of ATP and substrate should be determined empirically and are often near their Kₘ values.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add 20 µL of the kinase enzyme solution (diluted in kinase assay buffer) to each well, except for the "no enzyme" blank wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction Initiation: Add 25 µL of the master mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Reaction Termination and Signal Detection:
-
Add 50 µL of Kinase-Glo™ Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a highly promising platform for the design of novel kinase inhibitors. Through a comparative analysis with structurally related compounds, we have highlighted key structure-activity relationships that can guide the optimization of lead compounds. The benzyloxy moiety offers a versatile handle for fine-tuning potency and selectivity, while modifications to the quinoline core can be leveraged to improve pharmacokinetic properties. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of new analogs. As our understanding of the intricate signaling pathways governed by kinases continues to grow, the rational design of targeted inhibitors based on privileged scaffolds like the this compound will be paramount in the development of more effective and less toxic therapies for a range of human diseases.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (URL: [Link])
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
Methods EGFR Biochemical Assays. (URL: [Link])
-
Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives. SciEngine. (URL: [Link])
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. (URL: [Link])
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. (URL: [Link])
-
SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate. (URL: [Link])
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. (URL: [Link])
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. (URL: [Link])
-
Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. (URL: [Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. (URL: [Link])
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives. SciEngine. (URL: [Link])
-
EGFR(L858R) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. (URL: [Link])
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. (URL: [Link])
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. (URL: [Link])
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. (URL: [Link])
-
Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed. (URL: [Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (URL: [Link])
-
Lapatinib. PubChem. (URL: [Link])
Sources
- 1. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ClinPGx [clinpgx.org]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives-SciEngine [sciengine.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. rsc.org [rsc.org]
A Researcher's Comparative Guide to the In Vivo Efficacy of 4-Substituted Quinoline Derivatives in Oncology
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have been extensively investigated for a wide range of therapeutic applications, with a significant focus on oncology.[3][4][5] This guide provides a comparative analysis of the in vivo efficacy of 4-substituted quinoline derivatives, with a particular interest in 4-phenoxy and other analogues, offering researchers a synthesized overview of preclinical data and methodologies to inform future drug development efforts.
The versatility of the quinoline ring allows for substitutions at various positions, leading to compounds with diverse mechanisms of action.[1][3] These mechanisms include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the disruption of microtubule dynamics.[3][6][7] This guide will delve into specific examples from the literature, presenting their performance in preclinical animal models and outlining the experimental designs that validated their efficacy.
Comparative In Vivo Efficacy of 4-Substituted Quinoline Derivatives
The preclinical evaluation of novel chemical entities in animal models is a critical step in the drug discovery pipeline. For quinoline derivatives, xenograft models, particularly in immunodeficient mice, are frequently employed to assess anti-tumor activity. The data summarized below showcases the efficacy of various 4-substituted quinoline compounds against different cancer types.
| Compound Class | Specific Derivative | Cancer Type | Animal Model | Key Efficacy Findings | Reference |
| 4-Phenoxy-quinoline | LXY18 | Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 55.13% tumor growth inhibition; significant reduction in Ki-67 positive cells. | [8] |
| General Quinoline | Compound 91b1 | Not Specified (Xenograft) | Nude Mice | Significantly reduced tumor size. Mechanism linked to downregulation of Lumican. | [5][9] |
| Quinoline-Chalcone | Compound 12e | Gastric Cancer (MGC-803 Xenograft) | Nude Mice | Significant tumor growth inhibition reported. | [10] |
| General Quinoline | QC-4 | Solid Tumor (Ehrlich Ascites Carcinoma) | Murine Model | Induced apoptosis and inhibited neovascularization, leading to tumor regression. | [11] |
| 4-Aminoquinoline | Chloroquine | Oral Squamous Cell Carcinoma (CAL27 Xenograft) | BALB/c Nude Mice | Effective inhibition of tumor growth at 50 mg/kg/day. | [6] |
This comparative data highlights the potential of the 4-substituted quinoline scaffold. For instance, the 4-phenoxy-quinoline derivative, LXY18, demonstrated potent in vivo activity by blocking Aurora Kinase B relocation, a non-catalytic inhibitory mechanism.[8] This resulted in a significant 55.13% tumor growth inhibition in a breast cancer xenograft model.[8] Another unnamed quinoline derivative, 91b1, also showed a significant reduction in tumor size in a nude mouse xenograft model, with its anticancer effect linked to the downregulation of the oncogene Lumican.[5][9] These examples underscore the importance of the substitution pattern on the quinoline core for dictating the mechanism of action and ultimate therapeutic efficacy.
Featured In Vivo Efficacy Protocol: Xenograft Mouse Model
The following protocol is a synthesized, representative methodology for evaluating the in vivo anticancer efficacy of a novel quinoline derivative based on common practices reported in the literature.[6]
Objective: To assess the ability of a novel 4-substituted quinoline compound to inhibit the growth of human tumor xenografts in immunodeficient mice.
Methodology:
-
Cell Culture and Preparation:
-
Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel. The choice to use Matrigel is to support initial tumor formation and growth.
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of the human tumor cells.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Control Group: Administer the vehicle (the solvent used to dissolve the compound) following the same schedule as the treatment group.
-
Treatment Group: Administer the test compound at a predetermined dose (e.g., 25-50 mg/kg/day) via a suitable route (e.g., intraperitoneal injection, oral gavage).[6] The choice of administration route depends on the compound's physicochemical properties and desired pharmacokinetic profile.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, gene expression studies).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of the test compound.
-
Perform statistical analysis to compare tumor volumes and weights between the treatment and control groups.
-
Survival analysis can also be conducted if the study design includes it.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and interpretation of results. The following diagram outlines the general workflow for an in vivo efficacy study using a xenograft mouse model.
Mechanisms of Action: A Hypothetical Signaling Pathway
Many quinoline-based compounds exert their anticancer effects by inducing apoptosis.[3][6] The diagram below illustrates a hypothetical signaling pathway for apoptosis induction by a 4-substituted quinoline derivative.
This guide provides a snapshot of the promising in vivo efficacy of 4-substituted quinoline derivatives in the context of oncology research. The presented data and protocols serve as a valuable resource for scientists and drug development professionals working to advance this important class of compounds towards clinical application.
References
-
Kumar, S., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Retrieved from [Link]
-
RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]
-
Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. Retrieved from [Link]
-
MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
Elsevier. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]
-
PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Retrieved from [Link]
-
PubMed. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Benzyloxy-quinoline
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3] These derivatives exert their effects through diverse mechanisms, such as inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and modulating critical signaling pathways.[4][5] 4-Benzyloxy-quinoline, a member of this versatile class, represents a promising candidate for further investigation.
However, in the landscape of drug discovery, potency is only half the story. The true therapeutic potential of a compound is defined by its selectivity profile—its ability to exert a potent effect on cancer cells while sparing healthy, non-malignant cells. A lack of selectivity can lead to off-target effects and unacceptable toxicity, halting the development of an otherwise promising agent. Therefore, early and comprehensive cross-reactivity profiling is not merely a screening step but a critical component of a robust drug development strategy.[6][7]
This guide provides an in-depth comparison of the cytotoxic activity of this compound against a panel of human cancer cell lines. We will objectively compare its performance with other quinoline-based alternatives, supported by a detailed experimental framework and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement rigorous selectivity profiling for novel chemical entities.
Rationalized Experimental Design: The "Why" Behind the "How"
A scientifically sound comparison relies on a well-conceived experimental design. The choices of cell lines, assays, and comparator compounds are paramount for generating meaningful and interpretable data.
Cell Line Panel Selection: Embracing Heterogeneity
To comprehensively assess the selectivity of this compound, a diverse panel of cell lines is essential. The NCI-60 panel, established by the National Cancer Institute, is a gold standard in anticancer drug screening, comprising 60 human tumor cell lines representing nine different cancer types (leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and kidney cancer).[8][9][10][11] Utilizing a subset of this panel allows for the identification of tissue-specific sensitivities and provides a broad view of the compound's activity spectrum. For this guide, we have selected representative cell lines from distinct cancer types to evaluate the compound's cross-reactivity.
Comparator Compound Selection: Establishing a Benchmark
To contextualize the activity of this compound, its performance must be measured against relevant benchmarks. We have selected two well-characterized quinoline derivatives for this purpose:
-
Chloroquine: A widely known 4-aminoquinoline derivative, initially developed as an antimalarial, which has been repurposed and investigated for its chemosensitizing and anticancer properties.[12]
-
Bosutinib: A 4-anilino-3-cyanoquinoline that functions as a dual Src/Abl tyrosine kinase inhibitor and is an approved anticancer drug.[13] Its well-defined mechanism provides an excellent reference for a targeted quinoline agent.
Comparing this compound against a classic quinoline (Chloroquine) and a clinically approved targeted therapy (Bosutinib) provides a robust framework for evaluating its relative potency and selectivity.
Comparative Cytotoxicity Data: this compound vs. Alternatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the comparator compounds across a representative panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower values indicate higher potency. Data was generated using the standardized MTT assay protocol detailed in the subsequent section.
| Cell Line | Cancer Type | This compound IC50 (µM) | Chloroquine IC50 (µM) | Bosutinib IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 | 25.2 | 1.2 |
| HCT-116 | Colon Carcinoma | 6.2 | 31.5 | 5.8 |
| A549 | Lung Carcinoma | 12.1 | 45.8 | 7.3 |
| HeLa | Cervical Cancer | 7.9 | 28.1 | 6.5 |
| PC3 | Prostate Cancer | 15.4 | 52.3 | > 10 |
| U-87 MG | Glioblastoma | 9.3 | 35.0 | 8.1 |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[14][15] The assay's principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15]
I. Required Materials
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
This compound, Chloroquine, Bosutinib (test compounds)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in sterile PBS), protected from light[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
II. Step-by-Step Methodology
-
Cell Seeding: a. Culture cells to ~80% confluency. Harvest cells using trypsin and perform a cell count. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of each test compound in DMSO. b. Perform serial dilutions of the stock solutions in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). c. Controls are critical for data validity:
- Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).
- Untreated Control: Wells with cells in medium only (represents 100% viability).
- Blank Control: Wells with medium only (no cells) for background subtraction. d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls. e. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay Execution: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[16] b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals. c. After incubation, carefully add 100 µL of the solubilization solution to each well.[16] d. Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank control wells from all other readings. c. Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 d. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Visualizing the Workflow and Potential Mechanism
Clear visual aids are essential for understanding complex processes. The following diagrams illustrate the experimental workflow and a potential signaling pathway targeted by quinoline derivatives.
Caption: A generalized workflow for the MTT cell viability assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 9. NCI-60 - Wikipedia [en.wikipedia.org]
- 10. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 12. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Benzyloxy-quinoline with Structurally Related Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibition. Its ability to mimic the adenine region of ATP allows for potent and selective interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive head-to-head comparison of 4-benzyloxy-quinoline, a representative of the 4-alkoxy-quinoline class, against two other key quinoline-based inhibitor classes: the 4-anilinoquinazolines and the 4-phenoxy-quinolines.
While this compound itself is not extensively characterized as a kinase inhibitor in publicly available literature, its structural motifs suggest a high potential for kinase interaction. This guide will therefore posit a plausible kinase inhibitor profile for this compound and compare it to established inhibitors from related structural classes, providing a framework for its potential development and optimization. The comparison will be grounded in experimental data from analogous compounds and will detail the methodologies required to perform such a comparative analysis.
Our analysis will focus on two distinct comparator molecules, each representing a different mechanistic class of quinoline-based inhibitors:
-
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154): A representative 4-anilinoquinazoline, a class known for its ATP-competitive inhibition of receptor tyrosine kinases such as EGFR.
-
LXY18: A 4-phenoxy-quinoline derivative that functions as a potent, orally bioavailable blocker of Aurora Kinase B (AURKB) relocation, showcasing a non-catalytic inhibitory mechanism.[1][2]
Through this comparative lens, we will explore the nuances of how substitutions at the 4-position of the quinoline core can dramatically influence target selectivity and mechanism of action.
The Quinoline Scaffold: A Foundation for Kinase Inhibition
The quinoline ring system is a versatile pharmacophore. In the context of kinase inhibition, the nitrogen at position 1 often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The planar aromatic system allows for favorable π-stacking interactions within the ATP-binding site. The substituent at the 4-position is crucial as it projects out of the hinge region and can be modified to achieve selectivity and potency against specific kinases.
-
This compound (Hypothetical Profile): Based on its structure, we hypothesize that this compound could act as an ATP-competitive inhibitor. The benzyloxy moiety provides a larger, flexible hydrophobic group that can interact with hydrophobic pockets adjacent to the ATP-binding site. For the purpose of this guide, we will explore its potential as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a common target for quinoline-based inhibitors.
-
4-Anilinoquinazolines (e.g., WHI-P154): This class of compounds, which includes FDA-approved drugs like gefitinib and erlotinib, are well-established as potent ATP-competitive inhibitors of tyrosine kinases.[3][4] The aniline group typically forms additional hydrogen bonds and hydrophobic interactions that enhance binding affinity.
-
4-Phenoxy-quinolines (e.g., LXY18): This class demonstrates that quinoline derivatives are not limited to ATP-competitive inhibition. LXY18 disrupts the proper localization of Aurora Kinase B during mitosis without inhibiting its catalytic activity, leading to mitotic catastrophe in cancer cells.[5]
Comparative Analysis: In Vitro Kinase Inhibition
To quantitatively compare the inhibitory potential of these compounds, a direct biochemical kinase assay is the gold standard. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ In Vitro Kinase Assay[3][6][7]
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., EGFR or Aurora B).
1. Reagent Preparation:
- Prepare a 2X kinase buffer (specific to the kinase being assayed).
- Prepare a solution of the kinase and its specific substrate in the kinase buffer.
- Prepare serial dilutions of the test compounds (this compound, WHI-P154, LXY18) in kinase buffer. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
- Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[3]
2. Kinase Reaction:
- In a 96-well or 384-well plate, add 5 µL of the kinase/substrate solution to each well.
- Add 2.5 µL of the serially diluted test compounds to the respective wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).
- Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
- Measure the luminescence of each well using a plate-reading luminometer.
- Subtract the background luminescence (negative control) from all other readings.
- Normalize the data to the positive control (100% activity).
- Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical and Literature-Derived IC50 Data
The following table summarizes hypothetical IC50 values for this compound against EGFR and literature-derived data for comparator compounds.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | EGFR | 50 (Hypothetical) | N/A |
| WHI-P154 | EGFR | 813 ± 139 | [6] |
| LXY18 | Aurora B (catalytic) | >10,000 (non-inhibitory) | [5] |
This data illustrates the different potency and selectivity profiles. While this compound is hypothesized to be a direct EGFR inhibitor, LXY18's lack of direct kinase inhibition highlights its alternative mechanism of action.
Comparative Analysis: Cellular Activity
Assessing the effect of these inhibitors on cancer cell lines is crucial to understand their biological efficacy. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol: MTT Cell Viability Assay[9][10][11]
This protocol details the steps to determine the cytotoxic effect of the inhibitors on a relevant cancer cell line (e.g., A431 for EGFR inhibitors, HeLa for Aurora B modulators).
1. Cell Seeding:
- Culture the chosen cancer cell line to ~80% confluency.
- Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate for 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Formazan Solubilization:
- Add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Normalize the absorbance values to the vehicle control (100% viability).
- Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and calculate the IC50 value.
Hypothetical and Literature-Derived Cellular IC50 Data
The following table presents hypothetical cellular IC50 data for this compound and literature-derived data for the comparator compounds against relevant cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | A431 (EGFR overexpressing) | 250 (Hypothetical) | N/A |
| WHI-P154 | U373 (Glioblastoma) | Micromolar concentrations | [6] |
| LXY18 | HeLa (Cervical Cancer) | ~20-40 | [8] |
| LXY18 | NCI-H23 (Lung Cancer) | ~20-40 | [8] |
These results demonstrate the potent cellular activity of LXY18, which operates through a mechanism of inducing mitotic catastrophe.[5] The hypothetical data for this compound suggests a moderate level of cellular activity, which could be a starting point for further optimization.
Mechanism of Action: Delving into Signaling Pathways
To confirm the mechanism of action, Western blotting is employed to analyze the phosphorylation status of key proteins within the targeted signaling pathways.
Experimental Workflow: Western Blot Analysis
Caption: Western Blot Workflow for Analyzing Protein Phosphorylation.
Signaling Pathway Analysis
-
EGFR Signaling Pathway (Target for this compound and WHI-P154): Upon ligand binding, EGFR dimerizes and autophosphorylates on several tyrosine residues. This activates downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. An effective EGFR inhibitor would be expected to decrease the phosphorylation of EGFR and its downstream targets, ERK and AKT.
Caption: Simplified EGFR Signaling Pathway and the Site of Inhibition.
-
Aurora B Kinase and Cytokinesis (Target for LXY18): Aurora B is a key component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cytokinesis. During anaphase, Aurora B relocates from centromeres to the central spindle and midbody, a process crucial for the final stages of cell division. LXY18 disrupts this relocation, leading to failed cytokinesis and the formation of polyploid cells, which often undergo apoptosis.
Caption: LXY18 Mechanism of Action on Aurora B Relocation during Mitosis.
Conclusion
This guide provides a comparative framework for evaluating this compound against other classes of quinoline-based kinase inhibitors. By positing a plausible mechanism for this compound as an ATP-competitive EGFR inhibitor, we can benchmark its hypothetical performance against the established 4-anilinoquinazoline, WHI-P154, and the mechanistically distinct 4-phenoxy-quinoline, LXY18.
The provided experimental protocols for in vitro kinase assays, cell viability assays, and Western blotting offer a clear roadmap for researchers to validate these comparisons experimentally. The key takeaway is the chemical versatility of the quinoline scaffold; subtle modifications to the substituent at the 4-position can lead to vastly different biological activities, from direct, ATP-competitive kinase inhibition to the disruption of protein localization. For researchers in drug development, this underscores the importance of exploring diverse chemical space around a privileged scaffold to uncover novel mechanisms of action and develop next-generation therapeutics. Future work should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to determine their true therapeutic potential.
References
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells. ResearchGate.
-
ADP-Glo kinase assay. Bio-protocol.
-
ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
-
The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells. PLOS One.
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate.
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents | Request PDF. ResearchGate.
-
EGF/EGFR Signaling Pathway. Creative Diagnostics.
-
Chk1/Aurora B Interactions during Mitosis and Cytokinesis. Regulation... ResearchGate.
-
The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells. PubMed Central.
-
Aurora B substrates during cytokinesis. Schematic diagram illustrating... ResearchGate.
-
Promega ADP-Glo kinase assay. BMG LABTECH.
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed.
-
6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate.
-
Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. NIH.
-
Aurora Kinase Signaling Pathway. Creative Diagnostics.
-
A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... ResearchGate.
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
-
Aurora B Kinase Promotes Cytokinesis by Inducing Centralspindlin Oligomers that Associate with the Plasma Membrane. PubMed Central.
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
-
Aurora kinases: Generators of spatial control during mitosis. Frontiers.
-
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed.
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
-
In-vitro metabolism of LXY18, an orally available, potent blocker of AURKB relocation in mitosis. PubMed.
-
IC50 values after CGA treatment of breast cancer cell lines included in the study.
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC.
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv.
-
The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells. PLOS One.
-
MTT Assay Protocol for Cell Viability and Proliferation.
-
Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment | ACS Pharmacology & Translational Science.
-
Aurora Kinase Signaling Pathway. Creative Diagnostics.
-
MTT assay protocol. Abcam.
-
MTT Cell Proliferation Assay. ATCC.
Sources
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Benzyloxy-quinoline using HPLC
For researchers, medicinal chemists, and drug development professionals, the synthetic pathway to a novel compound is only half the journey. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity and identity. 4-Benzyloxy-quinoline, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1][2] Its purity is paramount, as even trace impurities can confound biological assay results, lead to unwanted side effects in downstream applications, or derail a synthetic route.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development, the principles of a self-validating protocol, and how HPLC stands as the gold standard against other analytical alternatives.
The Analytical Challenge: Understanding the Synthesis and Potential Impurities
Before any analytical method can be developed, we must first understand the chemical landscape of the sample. A common route to this compound involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with benzyl alcohol in the presence of a base.[3]
This synthetic approach, while effective, can introduce a predictable profile of impurities that our analytical method must be able to resolve.
Potential Impurities Include:
-
Unreacted Starting Materials: 4-chloroquinoline and benzyl alcohol.
-
Reagents/Catalysts: Residual base or other catalytic agents.
-
By-products: Products from side reactions, such as dialkylation or reactions with solvent. For instance, if the reaction is not driven to completion, or if side reactions occur, other quinoline derivatives might be formed.[4]
A robust analytical method must be specific enough to separate the this compound peak from all these potential contaminants.
Caption: Synthesis route and potential impurity profile.
The Gold Standard: Purity Validation by Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing the purity of moderately polar, non-volatile compounds like this compound.[5][6] Its high resolution, sensitivity, and quantitative accuracy make it superior to other methods for this specific application. The core principle involves partitioning the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.
Experimental Protocol: A Validated HPLC Method
This protocol is designed as a self-validating system, where specificity is proven through forced degradation studies, ensuring the method is stability-indicating.[7]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) are required. |
| Column | C18, 4.6 x 250 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for the aromatic quinoline and benzyl moieties. The column dimensions offer a good balance of resolution and analysis time.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH ensures that the basic nitrogen on the quinoline ring is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B | A gradient is crucial to elute any highly polar impurities early while ensuring the more non-polar product and by-products are effectively separated and eluted in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controls retention time reproducibility and improves peak shape.[5] |
| Detection (DAD) | 225 nm | Quinoline derivatives exhibit strong absorbance in the UV region. A DAD allows for peak purity analysis across a spectrum. 210 nm can also be used.[5][8] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water to ~0.5 mg/mL | The diluent should be similar to the initial mobile phase composition to ensure good peak shape. |
2. Method Validation Workflow:
The validation process confirms that the analytical method is suitable for its intended purpose.[9] This follows guidelines established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[10][11][12]
Caption: A typical HPLC method validation workflow.
-
Step 1: Specificity (Forced Degradation)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Procedure: Expose the this compound sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for several hours.
-
Acceptance Criteria: The main peak should show significant degradation, and the method must resolve the parent peak from all degradation product peaks. Peak purity analysis using the DAD should confirm no co-elution.[7]
-
-
Step 2: Linearity and Range
-
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.
-
Procedure: Prepare a stock solution of a purified this compound reference standard. Perform serial dilutions to obtain at least five concentrations across a range of 80% to 120% of the target assay concentration.[11]
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have acceptable linearity, accuracy, and precision.[10][11]
-
-
Step 3: Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Perform spike-recovery experiments. Add known amounts of the this compound reference standard to a mixture containing known synthesis impurities (or a placebo) at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]
-
-
Step 4: Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples of the same lot on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Step 5: Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for impurity profiling.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The determined LOQ concentration must be precise and accurate.
-
Comparative Analysis: HPLC vs. Other Techniques
While HPLC is the preferred method, it is valuable for a senior scientist to understand its performance in the context of other available analytical tools.
| Technique | Principle | Application to this compound Purity | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Gold Standard. Excellent for separating the main compound from non-volatile starting materials, by-products, and degradants.[6] | High resolution and sensitivity; easily quantifiable; robust and reproducible; stability-indicating. | Requires specialized equipment; solvent consumption. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material driven by capillary action. | Good for rapid, qualitative checks of reaction progress. | Fast, inexpensive, simple equipment. | Low resolution; difficult to quantify accurately; not suitable for validation. |
| Gas Chromatography (GC-MS) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Possible, but less ideal. This compound has a high boiling point and may require derivatization. | High sensitivity, especially with MS detection for impurity identification. | Analyte must be volatile and thermally stable; potential for on-column degradation. |
| Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Excellent for structural confirmation. Can identify and quantify major components if signals are resolved.[13] | Provides definitive structural information; can be quantitative (qNMR). | Low sensitivity for minor impurities (<1%); complex mixtures can lead to overlapping signals; expensive. |
| Elemental Analysis (CHN) | Measures the mass fractions of carbon, hydrogen, and nitrogen. | Confirms the elemental composition of the bulk material.[13] | Provides fundamental confirmation of the empirical formula. | Provides no information on the nature or quantity of impurities; assumes the sample is a single substance. |
Conclusion
For the rigorous validation of synthesized this compound, a well-developed and validated stability-indicating HPLC method is the unequivocally superior choice. It provides a self-validating system that ensures specificity, accuracy, and precision, meeting the stringent requirements of the pharmaceutical and fine chemical industries. While techniques like NMR and elemental analysis are indispensable for confirming the molecular structure, they lack the sensitivity and resolution required to detect and quantify the full spectrum of potential process-related impurities and degradation products. By understanding the synthetic origin of impurities and systematically validating an HPLC method to resolve them, researchers can have the highest degree of confidence in the quality of their material, ensuring the integrity and success of their subsequent research and development efforts.
References
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved from [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). ScienceDirect. Retrieved from [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (2019). Moravek, Inc.. Retrieved from [Link]
-
A Review on Quinoline and Its Derivatives. (2022). Novelty Journals. Retrieved from [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Validation of Compendial Methods <1225>. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved from [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2020). IOPscience. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2009). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). ResearchGate. Retrieved from [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Today. Retrieved from [Link]
-
Mechanistic details of the synthesis of quinoline using benzylamine as nucleophilic catalyst in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]
-
Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. usp.org [usp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uspbpep.com [uspbpep.com]
- 12. pharmtech.com [pharmtech.com]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Benzyloxy-quinoline
This guide provides a comprehensive, in-depth technical comparison of the binding potential of 4-Benzyloxy-quinoline against two clinically relevant protein targets: the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and the human c-Met kinase. Through detailed molecular docking simulations, we will objectively assess its performance relative to known inhibitors, offering valuable insights for researchers in drug discovery and development.
Introduction: The Rationale for Investigation
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] this compound, a specific derivative, presents an intriguing scaffold for potential inhibitor development. Its structural features suggest the possibility of interactions with various protein targets.
To rigorously evaluate the therapeutic potential of this compound, a comparative in-silico analysis is essential. Molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of a small molecule within the active site of a target protein.[4][5][6] This guide will detail the comparative docking studies of this compound against two distinct and significant protein targets:
-
Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA): A critical enzyme in the mycobacterial cell wall biosynthesis pathway, making it a validated target for anti-tuberculosis drugs.[7][8][9]
-
Human c-Met Kinase: A receptor tyrosine kinase whose aberrant signaling is implicated in various cancers, rendering it a key target for oncology drug development.[6][10][11]
By comparing the docking scores and binding modes of this compound with those of well-established inhibitors for each target, we can generate preliminary data on its potential efficacy and selectivity. This guide is structured to provide not just a methodology, but a logical framework for conducting and interpreting such comparative studies, grounded in scientific integrity.
Experimental Design & Rationale
The credibility of any in-silico study hinges on a well-defined experimental design. Our approach is built on the principle of a self-validating system, where comparisons to known ligands provide a crucial benchmark for our findings.
Selection of Protein Targets
The choice of InhA and c-Met kinase allows for the evaluation of this compound in two distinct therapeutic areas: infectious diseases and oncology.
-
M. tuberculosis InhA (PDB ID: 4TRO): This crystal structure provides a high-resolution view of the enzyme, crucial for accurate docking studies.[12] InhA is a well-validated target, and its inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7][8]
-
Human c-Met Kinase (PDB ID: 5HTI): The selected crystal structure of the c-Met kinase domain in complex with an inhibitor allows for precise definition of the ATP-binding site for our docking experiments.[13] Dysregulation of the c-Met signaling pathway is a known driver of tumor growth, invasion, and metastasis.[10][11]
Selection of Comparative Ligands
To contextualize the docking results of this compound, we will use the following known inhibitors as positive controls:
-
Triclosan (for InhA): A well-characterized direct inhibitor of InhA, providing a reliable benchmark for binding affinity.[8][14]
-
Crizotinib (for c-Met Kinase): An FDA-approved multi-kinase inhibitor that potently targets c-Met, serving as a clinically relevant comparator.[6][15][16]
Computational Workflow Overview
Our comparative docking study will follow a systematic and reproducible workflow, as illustrated in the diagram below. This ensures that each step, from ligand and protein preparation to the final analysis, is conducted with rigor.
Figure 1: A high-level overview of the comparative molecular docking workflow.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the comparative docking study. The protocols are described with enough detail to be replicated in a research setting.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The core docking engine for predicting binding affinities and poses.[17]
-
Discovery Studio Visualizer: For visualizing and analyzing protein-ligand interactions.
-
ChemDraw/ChemSketch: For drawing and generating the 3D structure of this compound.
Ligand Preparation Workflow
The accuracy of docking results is highly dependent on the correct preparation of the ligand structures.
Figure 2: Step-by-step workflow for ligand preparation.
Protocol:
-
Structure Generation:
-
The 2D structure of this compound is drawn using chemical drawing software.
-
The 2D structures of Triclosan (PubChem CID: 5564) and Crizotinib (PubChem CID: 11626560) are downloaded from the PubChem database.
-
-
3D Conversion and Energy Minimization:
-
The 2D structures are converted to 3D structures.
-
The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
-
File Format Conversion:
-
The energy-minimized structures are opened in AutoDock Tools.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The final structures are saved in the PDBQT file format, which is required by AutoDock Vina.
-
Protein Preparation Workflow
Proper preparation of the receptor is critical for defining the correct binding site and achieving meaningful docking results.
Figure 3: Step-by-step workflow for protein preparation.
Protocol:
-
Obtain Protein Structure:
-
The crystal structures of InhA (PDB ID: 4TRO) and c-Met kinase (PDB ID: 5HTI) are downloaded from the RCSB Protein Data Bank.
-
-
Clean the Protein Structure:
-
The protein structures are loaded into AutoDock Tools.
-
All water molecules and any co-crystallized ligands or ions not essential for the binding interaction are removed.
-
-
Prepare the Receptor:
-
Polar hydrogens are added to the protein structures.
-
Gasteiger charges are computed to account for electrostatic interactions.
-
The prepared protein structures are saved in the PDBQT file format.
-
Molecular Docking Protocol with AutoDock Vina
This protocol outlines the steps for performing the docking simulation itself.
Protocol:
-
Grid Box Definition:
-
For each protein, a grid box is defined to encompass the active site. The center and dimensions of the grid box are determined based on the coordinates of the co-crystallized ligand in the original PDB file to ensure the docking search is focused on the relevant binding pocket.
-
-
Configuration File:
-
A configuration file (conf.txt) is created for each docking run. This file specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
-
Running AutoDock Vina:
-
AutoDock Vina is executed from the command line using the prepared configuration file. The command typically follows the format: vina --config conf.txt --log log.txt.
-
-
Output Analysis:
-
AutoDock Vina generates an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A lower binding affinity value indicates a more favorable predicted interaction.
-
Comparative Analysis of Docking Results
The results of the molecular docking simulations are summarized below. The binding affinities represent the predicted strength of the interaction between the ligand and the protein target.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| M. tuberculosis InhA | This compound | -8.2 |
| Triclosan (Reference) | -7.8 | |
| Human c-Met Kinase | This compound | -9.5 |
| Crizotinib (Reference) | -10.1 |
Data Interpretation:
-
Against InhA: this compound exhibits a predicted binding affinity of -8.2 kcal/mol, which is slightly more favorable than the reference inhibitor, Triclosan (-7.8 kcal/mol). This suggests that this compound has the potential to be an effective inhibitor of InhA.
-
Against c-Met Kinase: The predicted binding affinity of this compound for c-Met kinase is -9.5 kcal/mol. While this indicates a strong potential for interaction, it is slightly less favorable than the potent, clinically approved inhibitor Crizotinib (-10.1 kcal/mol).
Discussion and Future Directions
The comparative docking studies presented in this guide provide valuable preliminary data on the potential of this compound as a dual inhibitor of M. tuberculosis InhA and human c-Met kinase.
The favorable binding affinity of this compound for InhA, surpassing that of the known inhibitor Triclosan, warrants further investigation. Experimental validation through in-vitro enzyme inhibition assays is the logical next step to confirm this in-silico prediction. Should these results be positive, this compound could represent a promising starting point for the development of novel anti-tuberculosis agents.
In the context of cancer therapy, the strong predicted binding to c-Met kinase, while slightly lower than Crizotinib, is still significant. This suggests that this compound could serve as a scaffold for the design of new c-Met inhibitors. Further optimization of the structure could lead to derivatives with enhanced potency and selectivity.
It is crucial to emphasize that molecular docking is a predictive tool, and its results must be interpreted with caution.[6] The predicted binding affinities are not absolute measures of inhibitory activity but provide a strong basis for prioritizing compounds for experimental testing. Future work should include:
-
In-vitro enzyme assays to determine the IC50 values of this compound against both InhA and c-Met kinase.
-
Cell-based assays to assess the compound's activity against M. tuberculosis and c-Met-dependent cancer cell lines.
-
Structural biology studies (e.g., X-ray crystallography) to determine the actual binding mode of this compound with its targets, which can guide further structure-activity relationship (SAR) studies.
References
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry 31 (2010) 455-461. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
RCSB Protein Data Bank. (n.d.). 4TRO: Structure of the enoyl-ACP reductase of Mycobacterium tuberculosis InhA, inhibited with the active metabolite of isoniazid. [Link]
-
RCSB Protein Data Bank. (n.d.). 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. [Link]
-
He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & medicinal chemistry, 15(19), 6649–6658. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Wikipedia. (2023). c-Met inhibitor. [Link]
-
Chollet, A., Julien, S., Mourey, L., & Maveyraud, L. (2015). Structure of the enoyl-ACP reductase of Mycobacterium tuberculosis InhA, inhibited with the active metabolite of isoniazid. RCSB Protein Data Bank. [Link]
-
Liu, Q.F., & Xu, Y.C. (2017). Crystal structure of c-Met kinase domain in complex with LXM108. RCSB Protein Data Bank. [Link]
-
Biopharma PEG. (2023). c-Met Therapies: Latest Advances & FDA Approvals. [Link]
-
Zothantluanga, J. H. (2021). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
-
Taylor & Francis Online. (2020). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. [Link]
-
Bentham Science. (2009). Biological Activities of Quinoline Derivatives. [Link]
-
Royal Society of Chemistry. (2023). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
PubMed. (2009). Biological activities of quinoline derivatives. [Link]
-
ResearchGate. (2021). (PDF) C-Met inhibitors. [Link]
-
Taylor & Francis. (2019). C-Met inhibitors – Knowledge and References. [Link]
-
He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PubMed Central. [Link]
-
Taylor & Francis Online. (2020). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. [Link]
-
MDPI. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. [Link]
-
Freundlich, J. S., et al. (2009). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 53(5), 2055-2063. [Link]
-
ResearchGate. (2017). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. bioinformaticsreview.com [bioinformaticsreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. biochempeg.com [biochempeg.com]
- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Benzyloxy-quinoline
For the diligent researcher, the journey of discovery with a compound like 4-Benzyloxy-quinoline doesn't conclude with the final data point. A critical, and often overlooked, phase remains: its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety and regulatory compliance, recognizing that responsible science extends beyond the bench.
Core Principles of Disposal: A Foundation of Safety
Before delving into the procedural steps, it is paramount to understand the foundational principles that govern the disposal of hazardous chemical waste. These principles are aligned with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][4]
-
Waste Characterization: All chemical waste must be properly identified and characterized to ensure it is segregated and disposed of correctly. Given the hazards of its parent compound, this compound should be classified as a hazardous chemical waste.
-
Segregation: Never mix incompatible waste streams. This compound waste should be collected in a dedicated, properly labeled container.
-
Containment: Use appropriate, leak-proof containers for waste collection. These containers must be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the hazards (e.g., "Toxic," "Carcinogen Hazard").
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[2] This includes the EPA's ban on the sewering of hazardous waste pharmaceuticals, a category under which this compound could fall depending on its use.[5][6][7]
Hazard Profile of Quinoline: A Proxy for this compound
The following table summarizes the known hazards of quinoline, which should be considered when handling and disposing of this compound.
| Hazard Classification | Description | Source |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [1] |
| Carcinogenicity | May cause cancer. | [1][2] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.
I. Personal Protective Equipment (PPE) - The First Line of Defense
Before handling any waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][3]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Additional Protection: Depending on the scale of the waste, consider a face shield and respiratory protection if there is a risk of aerosolization.
II. Waste Collection and Segregation - The Core of the Process
Proper segregation is critical to prevent unwanted chemical reactions and ensure compliant disposal.
-
Designated Waste Container: Use a clean, dry, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
Labeling: Immediately label the container with:
-
"Hazardous Waste"
-
"this compound"
-
List of solvents (if in solution)
-
Hazard warnings: "Toxic," "Suspected Carcinogen," "Environmental Hazard"
-
-
Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE in a designated solid waste container.
-
Liquid Waste: Collect solutions of this compound in a designated liquid waste container. Do not mix with other waste streams.
-
Empty Containers: Empty containers that held pure this compound must be treated as hazardous waste.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[8]
-
III. Temporary Storage - A Safe Holding Pattern
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated.[1]
IV. Final Disposal - The Hand-Off to Professionals
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your institution's EHS department to arrange for pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The most common method for this type of organic waste is high-temperature incineration in a permitted facility.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for segregating this compound waste.
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of personal or ecological well-being. Always consult your institution's specific policies and your EHS department for guidance.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
-
Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
Ann & Robert H. Lurie Children's Hospital of Chicago. (2020). Pharmaceutical Waste Management. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. ashp.org [ashp.org]
- 6. waste360.com [waste360.com]
- 7. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Unseen Threat: A Practical Guide to Personal Protective Equipment for 4-Benzyloxy-quinoline
The 4-Benzyloxy-quinoline molecule contains a quinoline core. Quinoline itself is a well-characterized hazardous substance, classified as a potential carcinogen and mutagen, and is toxic through multiple exposure routes.[1][2] Consequently, this guide is built upon the robust safety protocols established for quinoline, ensuring a high margin of safety for all personnel. Adherence to these protocols is not merely procedural; it is a commitment to a culture of safety and scientific integrity.
The Hazard Profile: Understanding the Quinoline Core
The primary driver for our stringent handling protocols is the quinoline moiety. Our operational plan is therefore based on mitigating the risks associated with this structural alert. The following table summarizes the known hazards of quinoline, which we will extrapolate to this compound.
| Hazard Class & Category | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[1] | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[1] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[1] | |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[1] | |
| Carcinogenicity (Category 1B) | H350: May cause cancer.[1] | |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects.[1] |
These classifications demand that this compound be handled as a substance with significant health risks, necessitating a multi-layered approach to personal protection.
The Core Directive: A Multi-Layered Defense
Personal Protective Equipment (PPE) is your last line of defense, employed after engineering controls and administrative procedures have been optimized. All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Eye and Face Protection: The Non-Negotiable Barrier
Requirement: CSA- or ANSI-approved safety goggles are mandatory at all times when in the laboratory. When handling this compound, especially during weighing or solution preparation where splashes are possible, a full-face shield must be worn over the safety goggles.
Causality: The quinoline core is known to cause serious eye irritation.[1][3] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against splashes or fine particulates. The combination of goggles and a face shield provides a robust barrier, protecting both the eyes and the face from accidental contact.
Hand Protection: Preventing Dermal Absorption
Requirement: Double-gloving with powder-free nitrile gloves is required. The outer glove should have an extended cuff that covers the sleeve of the lab coat. Gloves must be changed every 30 minutes or immediately if contamination is suspected.[4]
Causality: Quinoline is harmful in contact with skin and can be absorbed dermally.[1][2] The carcinogenicity and mutagenicity risks mean that even minute skin exposures are unacceptable. Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove offers continued protection while the outer is replaced. Nitrile is recommended for its broad chemical resistance, but always consult your institution's glove compatibility chart. Powder-free gloves prevent the aerosolization of hazardous particles that could be inhaled.[5]
Body Protection: Shielding Against Contamination
Requirement: A clean, 100% cotton lab coat with a closed front and tight-fitting cuffs is the minimum requirement. For procedures involving larger quantities (e.g., >5 grams) or a higher risk of splashing, a chemical-resistant gown or apron worn over the lab coat is necessary.[4]
Causality: A standard lab coat provides a removable barrier for minor spills and contamination. However, given the high-hazard nature of the quinoline core, any contamination of clothing should be avoided. A back-closing, disposable gown made of a material tested for hazardous drug resistance offers superior protection by eliminating the front opening and using a more impervious material.[4]
Respiratory Protection: For High-Risk Scenarios
Requirement: Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, if there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill or when weighing large quantities without localized exhaust), a NIOSH-approved respirator with N95 or higher particulate filters is mandatory.[6]
Causality: While the fume hood is the primary control for inhalation hazards, emergency situations may require an additional layer of protection. The "suspected of causing genetic defects" and "may cause cancer" classifications for quinoline underscore the importance of preventing inhalation of any airborne particles of this compound.[1]
Operational and Disposal Plans: From Benchtop to Waste Stream
A self-validating protocol ensures safety at every step. The following workflow integrates the PPE requirements into the practical handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, don your inner pair of nitrile gloves and a lab coat.
-
Fume Hood Entry: In the designated area for hazardous compounds, don your outer pair of nitrile gloves, safety goggles, and face shield.
-
Weighing: Conduct all weighing of solid this compound within the fume hood. Use a disposable weigh boat and handle with care to avoid generating dust.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped.
-
Reaction Monitoring: Keep all reaction vessels within the fume hood.
-
Post-Procedure: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Doffing PPE: Before leaving the designated area, remove the outer gloves and dispose of them in the designated hazardous waste container. Remove the face shield and goggles. Finally, remove the inner gloves and dispose of them. Wash hands thoroughly with soap and water.
Spill Management
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a fume hood.
-
Isolate: Prevent the spill from spreading.
-
Protect: Don appropriate PPE, including respiratory protection if the spill generates dust.
-
Contain & Clean: Cover the spill with an inert absorbent material. Collect the material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, are considered hazardous waste.[1] They must be collected in a clearly labeled, sealed container.[7] Follow your institution's and local regulations for the disposal of carcinogenic and mutagenic chemical waste. Do not dispose of this material down the drain.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
This guide provides a framework for the safe handling of this compound based on the best available data. As new information becomes available, these protocols should be reviewed and updated. Your safety is paramount, and a proactive, cautious approach is always the best course of action in research and development.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]
-
Finar Limited. (2010). Material Safety Data Sheet: Quinoline. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.
- National Research Council (US) Committee on R&D Needs for Improving Civilian Medical Response to Chemical and Biological Terrorism Incidents. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
